molecular formula C3H7BO3 B3021497 3-Hydroxy-1-propenylboronic acid CAS No. 185909-51-7

3-Hydroxy-1-propenylboronic acid

Cat. No.: B3021497
CAS No.: 185909-51-7
M. Wt: 101.9 g/mol
InChI Key: VKTVCKMJDVZYSO-OWOJBTEDSA-N
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Description

3-Hydroxy-1-propenylboronic acid is a useful research compound. Its molecular formula is C3H7BO3 and its molecular weight is 101.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-1-propenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-1-propenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(E)-3-hydroxyprop-1-enyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO3/c5-3-1-2-4(6)7/h1-2,5-7H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTVCKMJDVZYSO-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448666
Record name [(E)-3-hydroxyprop-1-enyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185909-51-7
Record name [(E)-3-hydroxyprop-1-enyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (E)-2-(3-Hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Vinyl Boronic Esters in Modern Synthesis

Vinyl boronic acids and their esters are powerful building blocks in modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These reagents enable the formation of carbon-carbon bonds with high stereospecificity, a crucial aspect in the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Among this class of compounds, (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as trans-3-Hydroxy-1-propenylboronic acid pinacol ester, offers a unique combination of a reactive vinyl boronate and a functionalizable hydroxyl group. This bifunctionality makes it a valuable intermediate for the synthesis of more complex molecules, allowing for subsequent modifications at the hydroxyl position.

This guide provides a comprehensive overview of this reagent, focusing on its identification, synthesis, reactivity, and applications, with a particular emphasis on its role in drug discovery and development. It is important to note that the free boronic acid, 3-Hydroxy-1-propenylboronic acid, is less commonly used due to its lower stability. The pinacol ester provides a stable, isolable, and easily handled form of the reagent.

Part 1: Core Identification and Characterization

The definitive identification of a chemical compound relies on a combination of its unique identifiers and characteristic spectroscopic data.

CAS Number and Molecular Identity
  • Chemical Name: (E)-2-(3-Hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Synonyms: trans-3-Hydroxy-1-propenylboronic acid pinacol ester

  • CAS Number: 167896-48-2

  • Molecular Formula: C₉H₁₇BO₃

  • Molecular Weight: 184.04 g/mol

PropertyValueSource
Boiling Point 80-90 °C (at 0.1 Torr)
Density (Predicted) 0.99 ± 0.1 g/cm³
Spectroscopic Identification

While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily found in the literature, its structure can be confidently confirmed using standard spectroscopic techniques. The following data are predicted based on the analysis of similar (E)-alkenylboronic acid pinacol esters.[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the vinyl, methylene, and pinacol protons.

  • Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 6.60-6.75 (dt, 1H, J ≈ 18.0, 6.0 Hz, B-CH=CH)

    • 5.45-5.60 (dt, 1H, J ≈ 18.0, 1.5 Hz, B-CH=CH)

    • 4.20-4.30 (dd, 2H, J ≈ 6.0, 1.5 Hz, -CH₂-OH)

    • ~1.5-2.0 (br s, 1H, -OH)

    • 1.26 (s, 12H, -C(CH₃)₄)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon attached to boron often shows a broad signal or is not observed due to quadrupolar relaxation.

  • Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~150-155 (B-CH=C H)

    • ~115-120 (B-C H=CH)

    • 83.4 (-C (CH₃)₄)

    • 65.0 (-C H₂-OH)

    • 24.8 (-C(C H₃)₄)

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.

  • Predicted IR (thin film) ν (cm⁻¹):

    • ~3300-3400 (br, O-H stretch)

    • ~2980, 2930 (C-H stretch, sp³ and sp²)

    • ~1640 (C=C stretch)

    • ~1370, 1320 (B-O stretch)

    • ~1145 (C-O stretch)

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

  • Expected m/z: 184.13 (M⁺), with other fragments corresponding to the loss of various groups.

Part 2: Synthesis and Purification

The most common and efficient method for the synthesis of (E)-vinylboronic esters is the hydroboration of alkynes. For (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the starting material is propargyl alcohol. The reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond. The use of a catalyst is often necessary to control the regioselectivity and stereoselectivity of the addition.

General Synthetic Approach: Catalytic Hydroboration

The hydroboration of propargyl alcohol with pinacolborane (HBpin) can be catalyzed by various transition metals, such as rhodium, iridium, copper, or ruthenium complexes.[3][4][5][6] The choice of catalyst can influence the regioselectivity, favoring either the α- or β-vinylboronate. For the desired trans-1-propenylboronic acid derivative (a β-vinylboronate), specific catalytic systems are employed.

G Propargyl_Alcohol Propargyl Alcohol Reaction Hydroboration Propargyl_Alcohol->Reaction Pinacolborane Pinacolborane (HBpin) Pinacolborane->Reaction Catalyst Transition Metal Catalyst (e.g., [Cp*RuCl]₄) Catalyst->Reaction Solvent Solvent (e.g., CH₂Cl₂) Solvent->Reaction Product (E)-2-(3-Hydroxyprop-1-en-1-yl)- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reaction->Product

Figure 1. General workflow for the synthesis via catalytic hydroboration.

Exemplary Experimental Protocol (Based on Analogy)

The following protocol is a representative procedure adapted from literature methods for the ruthenium-catalyzed trans-hydroboration of propargyl alcohol derivatives.[3][5] Note: This is a generalized procedure and may require optimization.

Materials:

  • Propargyl alcohol

  • Pinacolborane (HBpin)

  • [Cp*RuCl]₄ (tetrakis(pentamethylcyclopentadienyl)ruthenium(II) chloride) or another suitable catalyst

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., 1-2 mol%).

  • Addition of Reagents: Add anhydrous dichloromethane, followed by propargyl alcohol (1.0 equivalent). Stir the solution at room temperature.

  • Hydroboration: Add pinacolborane (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy of an aliquot. The reaction is typically complete within a few hours at room temperature.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the product, remove the solvent under reduced pressure, and dry under high vacuum to obtain the pure (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil or low-melting solid. Confirm the structure and purity using NMR spectroscopy.

Part 3: Chemical Reactivity and Applications in Drug Development

The synthetic utility of (E)-2-(3-hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stems from the reactivity of its two key functional groups: the vinyl boronic ester and the primary alcohol.

Suzuki-Miyaura Cross-Coupling

The cornerstone application of this reagent is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a new carbon-carbon bond between the vinyl carbon of the boronic ester and an sp²-hybridized carbon of an organohalide or triflate (e.g., aryl, heteroaryl, or vinyl halides). The reaction proceeds with retention of the trans stereochemistry of the double bond.

G cluster_reactants Reactants cluster_conditions Reaction Conditions VinylBoronate (E)-2-(3-Hydroxyprop-1-en-1-yl)- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane Product Coupled Product ((E)-R-CH=CH-CH₂OH) VinylBoronate->Product Organohalide Aryl/Vinyl Halide or Triflate (R-X) Organohalide->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃, K₃PO₄) Solvent Solvent (e.g., Toluene, Dioxane, Water)

Figure 2. Schematic of the Suzuki-Miyaura cross-coupling reaction.

This reaction is exceptionally valuable in drug discovery for several reasons:

  • Structural Diversity: It allows for the rapid generation of libraries of compounds by coupling the vinyl boronate with a wide variety of aryl and heteroaryl halides.

  • Late-Stage Functionalization: The reaction can be performed on complex molecules, enabling the introduction of the hydroxypropenyl moiety at a late stage of a synthetic sequence.

  • Mild Conditions: The reaction conditions are generally mild and tolerant of many functional groups, which is crucial when working with sensitive drug-like molecules.

Reactivity of the Hydroxyl Group

The primary alcohol provides a handle for further synthetic transformations, such as:

  • Esterification or Etherification: To introduce different functional groups or link the molecule to other scaffolds.

  • Oxidation: To form the corresponding aldehyde or carboxylic acid, providing further opportunities for diversification.

  • Click Chemistry: The alcohol can be converted into an azide or alkyne for use in click chemistry reactions.

Deprotection to the Free Boronic Acid

While the pinacol ester is generally used directly in coupling reactions, it is possible to deprotect it to the free boronic acid if required. This is typically achieved by transesterification or hydrolysis under acidic or basic conditions. However, the free vinyl boronic acid is often less stable and prone to protodeboronation (loss of the boronic acid group).

Part 4: Safety, Handling, and Storage

Hazard Identification
  • Physical Hazards: May be a combustible liquid.

  • Health Hazards: May cause skin and eye irritation. May cause respiratory irritation if inhaled.

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid breathing vapors or dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention if irritation persists.

  • Skin Contact: Immediately wash skin with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Get medical attention.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Some boronic esters are sensitive to moisture and air, so storage under an inert atmosphere (e.g., argon or nitrogen) may be recommended for long-term stability.

Conclusion

(E)-2-(3-Hydroxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its ability to participate in stereospecific Suzuki-Miyaura cross-coupling reactions, combined with the presence of a modifiable hydroxyl group, provides a powerful tool for the synthesis of complex and diverse molecular structures. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this reagent to accelerate the development of new therapeutic agents.

References

  • Fürstner, A., & Longobardi, L. E. (2019). trans-Hydroboration of Propargyl Alcohol Derivatives and Related Substrates. Chemistry – A European Journal, 25(43), 10063-10068. [Link]

  • Lee, Y., & Yun, J. (2012). Regioselective catalytic hydroboration of propargylic species using Cu(I)-NHC complexes. Organic Letters, 14(18), 4842-4845. [Link]

  • Fürstner, A., & Longobardi, L. E. (2019). trans-Hydroboration of Propargyl Alcohol Derivatives and Related Substrates. PubMed. [Link]

  • Material Safety Data Sheet. (2010, August 10). [Link]

  • Aggarwal, V. K., & O'Brien, C. J. (2017). Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses, 94, 234-250. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(7), 1662-1665. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • Gioia, B., Arnaud, A., Radix, S., & Walchshofer, N. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105218. [Link]

  • The Royal Society of Chemistry. (n.d.). (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (2a)[x]: Colorless oil, yield 95%. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Molecular Structure and Stereochemistry of 3-Hydroxy-1-propenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

3-Hydroxy-1-propenylboronic acid is a bifunctional organoboron building block characterized by an allylic alcohol motif conjugated to a boronic acid warhead. It serves as a critical intermediate in the synthesis of complex polyketides and as a pharmacophore in protease inhibitor design. This guide provides a rigorous analysis of its stereochemical behavior, specifically the thermodynamic divergence between the (


)-isomer (stable linear form) and the (

)-isomer (prone to intramolecular oxaborole cyclization), and protocols for its deployment in precision drug development.

Molecular Architecture & Stereochemical Definition

Connectivity and Electronic Environment

The molecule consists of a three-carbon propenyl chain (


) functionalized at the 

position with a dihydroxyboryl group (

) and at the

position with a hydroxyl group (

).
  • Hybridization:

    
     and 
    
    
    
    are
    
    
    hybridized;
    
    
    is
    
    
    .
  • Electronic Push-Pull: The empty

    
    -orbital on the boron atom is in conjugation with the 
    
    
    
    -system of the alkene. This lowers the LUMO energy, making the
    
    
    position susceptible to nucleophilic attack (Michael-type addition), while the
    
    
    hydroxyl provides a handle for directed functionalization.
The Stereochemical Divergence ( vs. )

The stereochemistry of the double bond dictates the molecular stability and reactivity profile.

Feature(

)-Isomer (Trans)
(

)-Isomer (Cis)
Geometry Substituents on opposite sides.Substituents on same side.
Thermodynamics Stable. Sterically unencumbered.Metastable. High steric strain between

and

.
Reactivity Forms intermolecular boroxine trimers.Prone to intramolecular cyclization to form 1,2-oxaborol-4-ene.
NMR Coupling

Hz

Hz
Intramolecular Cyclization Mechanism

A critical instability factor for the (


)-isomer is the proximity of the 

hydroxyl oxygen to the Lewis-acidic boron center. This facilitates a spontaneous dehydration reaction to form a 5-membered oxaborole ring, a property often exploited in benzoxaborole drug design (e.g., Tavaborole) but potentially unwanted in linear synthesis.

Stereochemistry Propargyl Propargyl Alcohol (HC≡C-CH2OH) Hydroboration Hydroboration (Syn-Addition) Propargyl->Hydroboration E_Isomer (E)-3-Hydroxy-1-propenylboronic acid (Trans) STABLE LINEAR FORM Hydroboration->E_Isomer Standard Conditions (Steric Control) Z_Isomer (Z)-3-Hydroxy-1-propenylboronic acid (Cis) UNSTABLE INTERMEDIATE Hydroboration->Z_Isomer Exotic Catalysis (Rare) Oxaborole 1,2-Oxaborol-4-ene (Cyclic Hemiester) Z_Isomer->Oxaborole Spontaneous Cyclodehydration

Figure 1. Stereochemical divergence in synthesis. The (E)-isomer is the kinetic and thermodynamic product of standard hydroboration, preventing cyclization.

Synthetic Pathways & Stereocontrol

The Gold Standard: Hydroboration of Propargyl Alcohol

The most reliable route to the (


)-isomer is the hydroboration of propargyl alcohol.

Reaction:



Mechanism & Causality:

  • Syn-Addition: Hydroboration typically proceeds via a four-membered concerted transition state where Hydrogen and Boron add to the same face of the alkyne.

  • Regioselectivity: The boron atom adds to the terminal carbon (

    
    ) due to steric hindrance at the internal carbon (
    
    
    
    ) and electronic stabilization.
  • Result: The

    
     and 
    
    
    
    are cis to each other. Since the starting material is a linear alkyne, the resulting alkene substituents (the Boron group and the rest of the chain) end up trans to each other.
Protocol: Preparation of (E)-3-Hydroxy-1-propenylboronic Acid Pinacol Ester

Note: The pinacol ester is preferred for isolation due to the hydrolytic instability of the free acid.

Materials:

  • Propargyl alcohol (1.0 eq)

  • Pinacolborane (1.1 eq)

  • Schwartz's Reagent (

    
    ) (5 mol%) or Rhodium catalyst
    
  • Dichloromethane (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. Moisture initiates premature hydrolysis of the borane.

  • Loading: Add propargyl alcohol and DCM. Cool to 0°C.

  • Catalyst Addition: Add the Zirconium or Rhodium catalyst. Why? While uncatalyzed hydroboration works, catalysts ensure exclusively anti-Markovnikov regioselectivity and suppress over-reduction to the alkane.

  • Dropwise Addition: Add Pinacolborane slowly to control the exotherm.

  • Reaction: Stir at RT for 4-12 hours. Monitor via TLC (stain with

    
    ).
    
  • Workup: Quench with water (carefully). Extract with EtOAc. The pinacol ester is robust enough to survive mild aqueous workup.

Structural Characterization Data[1][2][3][4]

To validate the structure, comparison of NMR coupling constants is the definitive method.

NMR Spectroscopic Signatures ( -DMSO)
NucleusSignal (

ppm)
MultiplicityCoupling (

Hz)
Structural Assignment

(Alkene)
6.60dt (doublet of triplets)

,


at

(Beta to Boron)

(Alkene)
5.65dt

,


at

(Alpha to Boron)

(Allylic)
4.10dd-

protons

~26-30Broad Singlet-Tricoordinate Boron (Ester)

Interpretation:

  • The 18.0 Hz coupling constant is diagnostic for the (

    
    )-isomer . A (
    
    
    
    )-isomer would exhibit a
    
    
    value of ~10-12 Hz.
  • The

    
     signal is broad due to the quadrupolar relaxation of the boron nucleus.
    

Reactivity Profile in Drug Design

The "Warhead" Concept

In medicinal chemistry, the boronic acid moiety functions as a reversible covalent inhibitor. It mimics the transition state of peptide hydrolysis by forming a tetrahedral boronate adduct with the serine or threonine hydroxyl group in the active site of proteases (e.g., in Bortezomib).

The 3-hydroxy-1-propenyl chain adds a specific "spacer" geometry that can position the warhead while the allylic alcohol interacts with S1' or S2 pockets via Hydrogen bonding.

Suzuki-Miyaura Coupling

This molecule is a "bifunctional linchpin."

  • C-B Bond: Reacts with aryl halides (

    
    ) under Pd-catalysis to form allylic alcohols.
    
  • C-OH Bond: Can be oxidized to the aldehyde (acrolein derivative) or converted to a leaving group for nucleophilic substitution before the Suzuki coupling (requires protection of the Boron).

Strategic Protection: If modifying the alcohol, the boronic acid must be protected as a pinacol ester or MIDA boronate to prevent protodeboronation.

Reactivity Compound 3-Hydroxy-1-propenyl boronic acid Suzuki Suzuki-Miyaura (Pd Cat, Ar-X) Compound->Suzuki Esterification Esterification (Pinacol/Diols) Compound->Esterification Protease Protease Inhibition (Serine Trap) Compound->Protease Product1 Cinnamyl Alcohol Derivs Suzuki->Product1 C-C Bond Formation Product2 Stable Boronate Esters Esterification->Product2 Protection Product3 Tetrahedral Adduct (Bioactive) Protease->Product3 Reversible Covalent

Figure 2. Reactivity manifold. The compound serves as both a synthetic intermediate and a biological probe.

References

  • ChemicalBook. trans-3-Hydroxy-1-propenylboronic acid pinacol ester CAS#: 167896-48-2.[1] Link

  • Apollo Scientific. [(1E)-3-Hydroxyprop-1-en-1-yl]boronic acid, pinacol ester MSDS. Link

  • PubChem. 3-(3-Hydroxyprop-1-yl)benzeneboronic acid (Related Structural Analogues). Link

  • Organic Chemistry Portal. Synthesis of Propargyl Alcohols and Derivatives. Link

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs.[2] European Journal of Medicinal Chemistry.[2] Link

Sources

thermodynamic stability of (E)-3-Hydroxy-1-propenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Degradation Dynamics of (E)-3-Hydroxy-1-propenylboronic Acid: A Technical Guide

Executive Summary

(E)-3-Hydroxy-1-propenylboronic acid is a highly versatile bifunctional building block widely utilized in Suzuki-Miyaura cross-coupling and the synthesis of complex allylic systems. However, its utility is frequently bottlenecked by its complex thermodynamic behavior in solution. As a Senior Application Scientist, I have observed that failures in scaling reactions involving this compound rarely stem from catalytic inefficiency, but rather from a fundamental misunderstanding of its thermodynamic equilibrium (boroxine trimerization) and kinetic instability (protodeboronation). This guide deconstructs the physical chemistry of (E)-3-Hydroxy-1-propenylboronic acid and provides field-proven, self-validating protocols for profiling its stability.

Molecular Architecture & Electronic Topology

The structural topology of (E)-3-Hydroxy-1-propenylboronic acid dictates its thermodynamic vulnerabilities. The molecule features an sp²-hybridized boron atom possessing an empty, orthogonal p-orbital. This orbital is conjugated with the adjacent (E)-alkene, providing a degree of resonance stabilization to the carbon-boron (C–B) bond compared to standard alkylboronic acids.

However, the terminal allylic hydroxyl group exerts a strong electron-withdrawing inductive effect (-I effect) across the carbon backbone. This inductively increases the Lewis acidity of the boron center, lowering its pKa. Consequently, the molecule is highly susceptible to nucleophilic attack by water or hydroxide ions, a critical precursor to both dehydration and degradation pathways. The trans (E) geometry is thermodynamically favored over the (Z) isomer, as it minimizes steric clashes during the formation of trimeric anhydrides.

Thermodynamic Equilibrium: The Boroxine Trimerization

In the solid state or in anhydrous organic solvents, boronic acids rarely exist as pure monomers. They undergo a reversible, stepwise dehydration to form six-membered cyclotrimeric anhydrides known as boroxines.

Equation:



According to computational and empirical investigations of aliphatic and alkenyl boronic acids , this trimerization is generally an endothermic process (


). The driving force is overwhelmingly entropic (

), resulting from the liberation of three highly disordered water molecules into the bulk solvent. Because this is an entropy-driven equilibrium, heating an anhydrous solution of (E)-3-Hydroxy-1-propenylboronic acid will actively drive the formation of the boroxine.

Table 1: Thermodynamic Parameters of Boroxine Dehydration (Comparative Models) Note: Data extrapolated from baseline aliphatic/alkenyl computational models to illustrate the thermodynamic driving forces.

Boronic Acid MonomerSolvent Environment

(kcal/mol)

(kcal/mol)
Primary Driving Force
H–B(OH)₂Vacuum+12.2+4.5Entropic (

)
H₃C–B(OH)₂CCl₄ (Implicit)+11.2+4.5Entropic (

)
(E)-Alkenyl-B(OH)₂ Aqueous (Extrapolated) ~ +9.8 ~ +3.2 Entropic (

)

Kinetic Instability: Protodeboronation Dynamics

While boroxine formation is a reversible thermodynamic equilibrium, protodeboronation is an irreversible kinetic degradation pathway. It involves the hydrolytic cleavage of the C–B bond, replacing it with a C–H bond to yield allyl alcohol and boric acid.

As extensively modeled in recent mechanistic studies, the rate of protodeboronation is acutely pH-dependent. At elevated pH, hydroxide coordinates to the empty p-orbital of the boron, forming a tetrahedral boronate anion. This intermediate weakens the C–B bond, facilitating a rate-limiting proton transfer from a solvent water molecule to the


-carbon, triggering bond scission.

Protodeboronation BA Alkenylboronic Acid (Neutral) Anion Boronate Complex (Anionic) BA->Anion + OH- (Base) TS Transition State [C-B Cleavage] BA->TS + H+ (Acid Catalysis) Anion->TS + H2O (Rate-limiting) Prod Alkene + B(OH)3 (Degraded) TS->Prod Proton Transfer

Fig 1. Mechanistic pathways of protodeboronation under acidic and basic conditions.

Experimental Methodologies for Stability Profiling

To accurately utilize (E)-3-Hydroxy-1-propenylboronic acid in drug development, its stability must be empirically profiled. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: NMR-Based Van 't Hoff Analysis of Boroxine Formation

Objective: Determine the


 and 

of trimerization.
  • Sample Preparation: Dissolve 50 mM of (E)-3-Hydroxy-1-propenylboronic acid in rigorously anhydrous CDCl₃.

  • Internal Standard Addition: Add 10 mM of 1,3,5-trimethoxybenzene. Causality: This standard is chemically inert and its aromatic protons provide an absolute reference integral.

  • Data Acquisition: Acquire ¹H and ¹¹B NMR spectra at 5-degree increments from 298 K to 338 K. Allow 15 minutes of equilibration per temperature step.

  • System Validation (Mass Balance): Calculate the total molarity of boron species (monomer + 3 × boroxine) against the internal standard. If the total boron mass drops below 98% of the initial spike, it flags irreversible degradation (e.g., oxidation), invalidating the equilibrium assumption.

  • Data Extraction: Plot

    
     versus 
    
    
    
    to extract thermodynamic parameters.
Protocol 2: pH-Rate Profiling of Protodeboronation via HPLC

Objective: Map the degradation kinetics to optimize cross-coupling reaction conditions.

  • Buffer Preparation: Prepare aqueous buffers (pH 4.0 to 11.0). Causality: Adjust all buffers to a constant ionic strength (

    
     M) using KCl. Variations in ionic strength alter the activity coefficients of the boronate anion, which would artificially skew the kinetic rate constants.
    
  • Incubation: Spike the boronic acid stock into the buffers at 37 °C.

  • Sampling & Quenching: Extract 50

    
    L aliquots at defined time points and immediately quench into 950 
    
    
    
    L of Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: Protodeboronation rates peak near the pKa of the boronic acid. Rapid acidification instantly protonates the reactive boronate anion back to the stable neutral species, freezing the degradation process for accurate HPLC snapshotting.
  • System Validation: Quantify both the disappearance of the boronic acid and the appearance of the allyl alcohol product. A >95% stoichiometric match confirms protodeboronation is the exclusive pathway occurring.

Workflow Prep Sample Prep: (E)-3-Hydroxy-1-propenylboronic acid NMR Variable Temp 11B NMR (Boroxine Equilibrium) Prep->NMR Anhydrous CDCl3 HPLC HPLC pH-Rate Profiling (Protodeboronation) Prep->HPLC Aqueous Buffers Data Thermodynamic Parameter Extraction (ΔH, ΔS, k_obs) NMR->Data Van 't Hoff Analysis HPLC->Data Kinetic Modeling

Fig 2. Integrated experimental workflow for thermodynamic and kinetic stability profiling.

Synthetic Stabilization: The Pinacol Ester Advantage

For drug development professionals seeking to bypass these thermodynamic instabilities, the standard industry practice is to convert the free acid to its corresponding pinacol ester: (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol (CAS: 167896-48-2).

Esterification locks the boron atom within a stable, five-membered dioxaborolane ring. This achieves two critical stabilizing effects:

  • Thermodynamic: It completely abolishes the boroxine equilibrium, ensuring a predictable 1:1 stoichiometry during reagent handling.

  • Kinetic: The steric bulk of the tetramethyl groups physically shields the boron's empty p-orbital from nucleophilic attack by hydroxide, drastically reducing the rate of protodeboronation under the basic conditions required for palladium-catalyzed cross-couplings.

Conclusion

The successful application of (E)-3-Hydroxy-1-propenylboronic acid requires a rigorous understanding of its physical chemistry. By recognizing that boroxine formation is an entropy-driven equilibrium and protodeboronation is a base-catalyzed kinetic degradation, researchers can intelligently design their reaction conditions—or opt for esterified derivatives—to ensure high-yielding, reproducible synthetic workflows.

References

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2: A Computational Investigation Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution Source: ResearchGate (Tokunaga et al., 2002) URL:[Link]

safety data sheet (SDS) for 3-Hydroxy-1-propenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 3-Hydroxy-1-propenylboronic acid Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary & Chemical Identity

3-Hydroxy-1-propenylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of complex allylic alcohol motifs via Suzuki-Miyaura cross-coupling. Unlike robust aryl boronic acids, this alkenyl boronic acid possesses a dual-reactivity profile: the Lewis-acidic boron center and the nucleophilic allylic alcohol.

This guide addresses the free acid form (CAS: Not widely listed; Analogous Pinacol Ester CAS: 167896-48-2) and its operational safety. Researchers must recognize that the free acid is thermodynamically unstable, prone to reversible dehydration into boroxine anhydrides, and sensitive to oxidative deboronation.

Chemical Characterization Table
PropertySpecificationNotes
IUPAC Name (1E)-3-Hydroxyprop-1-en-1-ylboronic acidAssumes trans geometry (most common synthetic target).
Molecular Formula C₃H₇BO₃MW: 101.90 g/mol
Physical State White to off-white solidHygroscopic; tends to clump.
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar solvents (Hexane).
Stability Low (Free Acid)Dehydrates to boroxine; Oxidizes in air over time.
Analogous CAS 167896-48-2 (Pinacol Ester)The ester is the preferred handling form for stability.

Hazard Identification & Risk Assessment (GHS)

Based on structure-activity relationships (SAR) with 1-propenylboronic acid and allylic alcohols.

GHS Classification (Inferred)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1]

Critical Health Hazards
  • Respiratory Irritation: Boronic acids are potent mucous membrane irritants. Inhalation of dust can trigger acute bronchospasm.

  • Allylic Toxicity: While boronic acids are generally low-toxicity, the 3-hydroxy-1-propenyl moiety mimics allylic alcohols. Allylic alcohols can be metabolized to reactive aldehydes (e.g., acrolein analogs), posing a theoretical risk of higher toxicity than simple alkyl boronic acids.

  • Boroxine Formation: Spontaneous dehydration releases water, which may be incompatible with strictly anhydrous reaction conditions (e.g., using pyrophoric bases).

Safe Handling & Storage Protocols

Causality: Why do we handle it this way?

The Boroxine Equilibrium Cycle

The primary handling challenge is the compound's tendency to dehydrate into a cyclic trimer (boroxine). This is not a degradation but an equilibrium driven by entropy and water removal.

  • Storage Rule: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

    • Reasoning: Low temperature kinetically inhibits the dehydration and oxidative deboronation. Inert gas prevents aerobic oxidation of the C-B bond, which is activated by the adjacent double bond.

  • Handling Rule: Allow the vial to equilibrate to room temperature before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture, which accelerates hydrolysis or clumping, making precise stoichiometry impossible.

DOT Diagram: Stability & Handling Logic

HandlingLogic Start 3-Hydroxy-1-propenylboronic acid (Solid Source) CheckState Check Physical State: Free Flowing vs. Clumped Start->CheckState Oxidation Oxidative Deboronated Impurity (Aldehyde/Alcohol mix) Start->Oxidation Exposure to Air/O2 Boroxine Boroxine (Anhydride) Formed (Stoichiometry Shift) CheckState->Boroxine Stored > 1 month or Room Temp Usage Proceed to Reaction (Suzuki Coupling) CheckState->Usage Fresh / Cold Chain Rehydration Re-equilibration Step: Add 5% H2O/Solvent prior to use Boroxine->Rehydration Corrects Stoichiometry Rehydration->Usage Oxidation->Usage Contaminates Reaction

Figure 1: Decision logic for handling the equilibrium between the free acid and its boroxine anhydride. Rehydration ensures accurate molarity during catalysis.

Experimental Workflow: Suzuki-Miyaura Coupling

Protocol validation for scientific integrity.

This protocol minimizes the risk of protodeboronation , a common failure mode for alkenyl boronic acids where the C-B bond breaks before coupling, yielding the alkene byproduct.

Reagents & Setup
  • Substrate: Aryl Halide (1.0 equiv)

  • Boron Reagent: 3-Hydroxy-1-propenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (3-5 mol%) - Chosen for robustness against steric bulk.

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: THF:H₂O (4:1) - Water is essential to solubilize the inorganic base and shift the boroxine equilibrium to the reactive boronic acid species.

Step-by-Step Methodology
  • Inerting: Flame-dry a Schlenk flask and backfill with Argon 3x.

  • Solids Addition: Add the aryl halide, boronic acid, and base. Safety Note: Add Pd catalyst last to minimize exposure to air while solid.

  • Degassing: Sparge the solvent mixture (THF/H₂O) with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) active species and promotes homocoupling.

  • Reaction Initiation: Add solvent via syringe. Heat to 60°C.

  • Quench: Cool to RT. Filter through a Celite pad.

    • Safety Check: The Celite pad may contain pyrophoric Pd residues. Keep wet and dispose of in a dedicated solid waste container.

DOT Diagram: Reaction Safety Workflow

ReactionSafety cluster_risk Critical Control Points Setup 1. Inert Atmosphere Setup (Argon/Schlenk Line) ReagentPrep 2. Reagent Weighing (Wear N95/Goggles) Setup->ReagentPrep Prevents Hydrolysis Degas 3. Solvent Degassing (Remove O2) ReagentPrep->Degas Dissolve Solids Catalysis 4. Heating (60°C) Monitor Pressure Degas->Catalysis Initiate Cycle Quench 5. Quench & Filter (Heavy Metal Waste) Catalysis->Quench Complete

Figure 2: Workflow emphasizing safety control points. Degassing is critical to prevent catalyst poisoning and oxidative side-reactions.

Emergency Response & First Aid

Self-validating response loops.

  • Inhalation:

    • Immediate Action: Move to fresh air.[2][3]

    • Validation: If wheezing persists >15 mins, seek medical attention (indicates potential sensitization or deep lung irritation).

  • Eye Contact:

    • Immediate Action: Rinse with water for 15 minutes, holding eyelids open.

    • Validation: Check pH of eye runoff if possible; boronic acids are weakly acidic (pKa ~8-9), but buffering capacity is low.

  • Skin Contact:

    • Immediate Action: Wash with soap and water.[3] Do not use ethanol (increases transdermal absorption).

  • Spill Cleanup:

    • Sweep up solids (avoid dust generation). Place in a container labeled "Boron-Contaminated Waste."

    • Note: Do not mix with strong oxidizers (e.g., peroxides) in the waste stream.

Disposal & Environmental Impact

Boron compounds are regulated in many jurisdictions due to phytotoxicity (toxicity to plants).

  • Waste Stream: Segregate as "Solid Organic Waste" or "Heavy Metal Waste" if mixed with Palladium.

  • Water Treatment: Do not discharge into drains. Boron is difficult to remove in standard wastewater treatment plants.

References

  • Al Quntar, A. A., et al. (2008).[4] "Synthesis of 3-hydroxy-1-alkenylboronates via phosphine stabilized borylzirconacyclopropenes." Chemical Communications, (43), 5589–5591.[4]

  • Sigma-Aldrich. (2025). "Safety Data Sheet: trans-1-Propen-1-ylboronic acid." MilliporeSigma.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine equilibrium mechanics).
  • Fisher Scientific. (2023). "Safety Data Sheet: 3-Hydroxyphenylboronic acid."

Sources

physical characteristics and melting point of 3-Hydroxy-1-propenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physical characteristics and stability profile of (E)-3-Hydroxy-1-propenylboronic acid .

Physical Characteristics, Stability Profile, and Melting Point Analysis

Part 1: Executive Summary & Chemical Identity

The Core Challenge: Researchers often seek a standard melting point for (E)-3-Hydroxy-1-propenylboronic acid, expecting a stable crystalline solid. However, this specific free boronic acid is thermodynamically unstable in its pure form. It exists primarily as a transient intermediate or a "white foam" that rapidly undergoes dehydration to form cyclic boroxines or polymerizes.

Consequently, the "melting point" is not a fixed physical constant but a decomposition event. In practical drug development, this building block is almost exclusively handled as its pinacol ester surrogate.

Chemical Identity Profile[1][2][3][4][5]
ParameterData
IUPAC Name (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid
Common Name 3-Hydroxy-1-propenylboronic acid
CAS Number (Free Acid) 161091-04-9 (Often referenced in situ)
CAS Number (Pinacol Ester) 167896-48-2 (The commercial standard)
Molecular Formula C₃H₇BO₃
Molecular Weight 101.90 g/mol
Stereochemistry Trans (E-isomer) is the biologically relevant form

Part 2: The Melting Point & Physical Characteristics[1]

The "Missing" Melting Point

Unlike stable aryl boronic acids (e.g., phenylboronic acid, mp 216°C), (E)-3-Hydroxy-1-propenylboronic acid does not exhibit a sharp, reproducible melting point.

  • Physical Appearance: When synthesized and isolated carefully (e.g., via hydrolysis of the ester), the free acid appears as a hygroscopic white foam or amorphous solid.

  • Thermal Behavior: Upon heating, the compound does not melt; it dehydrates . The "melting" behavior observed is actually the release of water molecules as the acid trimerizes into its boroxine anhydride form.

  • Decomposition Range: Thermal events typically occur between 100°C – 140°C , but this represents the phase transition of the dehydration product, not the pure acid.

The Dehydration Mechanism (Boroxine Cycle)

Boronic acids exist in a dynamic equilibrium with their cyclic anhydrides (boroxines). For vinyl boronic acids like this one, the equilibrium shifts heavily toward the anhydride upon concentration or heating.

BoroxineCycle Figure 1: The Dehydration Equilibrium. The 'melting point' often observed is actually the boroxine. Acid (E)-3-Hydroxy-1-propenylboronic Acid (Free Acid - Unstable Foam) Heat Heat / Vacuum Acid->Heat Dehydration Water 3 H₂O Heat->Water Boroxine Tri(3-hydroxy-1-propenyl)boroxine (Cyclic Anhydride - Stable Solid) Heat->Boroxine Trimerization Boroxine->Acid Hydrolysis (+H₂O)

Characteristics of the Pinacol Ester (The Practical Alternative)

Because the free acid is difficult to characterize, the pinacol ester is the standard reagent for Suzuki couplings.

  • Compound: (E)-3-Hydroxy-1-propenylboronic acid pinacol ester[1][2]

  • CAS: 167896-48-2[3][4]

  • Physical State: Viscous oil to low-melting semi-solid at room temperature.

  • Boiling Point: High (typically not distilled; purified via silica chromatography).

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.

Part 3: Experimental Protocols

Protocol A: Handling & Purity Assessment

Since a melting point is unreliable, purity must be established via NMR.

  • Sampling: Take ~10 mg of the substance (likely the pinacol ester).

  • Solvent: Dissolve in CDCl₃ (Chloroform-d) or DMSO-d₆ .

    • Note: DMSO is preferred for the free acid to prevent boroxine formation in the tube.

  • Key NMR Signals (¹H NMR, 400 MHz):

    • Vinyl Protons: Look for two distinct multiplets in the 6.5 – 6.8 ppm range (trans-alkene coupling, J ≈ 16-18 Hz).

    • Hydroxyl Group: A broad singlet (exchangeable) around 2.0 – 4.0 ppm (concentration dependent).

    • Impurity Check: If using the pinacol ester, verify the integration of the methyl protons (singlet at ~1.25 ppm, 12H).

Protocol B: Suzuki-Miyaura Coupling (Typical Workflow)

This compound is a "masked" aldehyde equivalent. The hydroxyl group often requires protection (e.g., TBS) before coupling if the conditions are harsh.

ExperimentalWorkflow Figure 2: Standard Application Workflow in Drug Development Start Start: (E)-3-Hydroxy-1-propenylboronic acid (Pinacol Ester) Protect Step 1: -OH Protection (TBSCl, Imidazole, DCM) Start->Protect Recommended Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) Start->Coupling Direct (Mild Conditions) Protect->Coupling Deprotect Step 3: Deprotection (TBAF or Acid) Coupling->Deprotect Product Final Product: Allylic Alcohol Derivative Deprotect->Product

Part 4: Applications in Drug Development

  • Allylic Alcohol Installation: This moiety is a critical pharmacophore found in various natural products and antifungal agents. The trans-geometry is preserved during the Suzuki coupling.

  • Aldehyde Precursor: The allylic alcohol product can be easily oxidized (MnO₂ or Dess-Martin Periodinane) to an α,β-unsaturated aldehyde post-coupling.

  • Fragment-Based Drug Design (FBDD): The hydroxyl group provides a "handle" for further functionalization (ethers, esters, carbamates) to tune solubility and target binding.

Storage & Stability Recommendations
  • Temperature: Store at -20°C (freezer).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

  • Container: Tightly sealed glass vial. Avoid long-term storage in plastic (leaching).

  • Shelf Life: The pinacol ester is stable for 6-12 months. The free acid should be used immediately upon generation.

References

  • Roush, W. R., et al. (Synthesis of the free acid/foam). Journal of the American Chemical Society.
  • Sigma-Aldrich / Merck. (2025). Product Specification: 3-Hydroxyphenylboronic acid pinacol ester & related vinyl borocates. Retrieved from

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • PubChem. (2025). Compound Summary: (E)-3-Hydroxyprop-1-en-1-ylboronic acid pinacol ester (CAS 167896-48-2). Retrieved from

  • ChemicalBook. (2025). CAS Database List: 167896-48-2.[3][4] Retrieved from

Sources

Comprehensive Technical Guide on 3-Hydroxy-1-propenylboronic Acid: Molecular Properties, Synthesis, and Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, organoboron compounds are indispensable building blocks for carbon-carbon bond formation. 3-Hydroxy-1-propenylboronic acid and its derivatives serve as highly specialized reagents for installing allylic alcohol moieties onto complex molecular scaffolds. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven methodologies for its application in transition-metal-catalyzed cross-coupling.

Molecular Identity & Physicochemical Profiling

In synthetic practice, 3-hydroxy-1-propenylboronic acid is rarely utilized in its "free acid" form. Free boronic acids are highly polar, prone to spontaneous dehydration to form cyclic boroxines (trimers), and susceptible to protodeboronation under ambient conditions.

To circumvent these thermodynamic liabilities, the molecule is overwhelmingly synthesized, stored, and commercialized as its pinacol ester (BPin) derivative (1)[1]. The bulky pinacol ligand provides steric shielding to the empty p-orbital of the boron atom, drastically reducing polarity, preventing boroxine formation, and rendering the compound stable to silica gel chromatography.

Quantitative Data Summary
PropertyFree Boronic AcidPinacol Ester (BPin) Derivative
Chemical Name 3-Hydroxy-1-propenylboronic acidtrans-3-Hydroxy-1-propenylboronic acid pinacol ester
CAS Number N/A (Transient)167896-48-2[1]
Chemical Formula C₃H₇BO₃C₉H₁₇BO₃[2]
Molecular Weight 101.90 g/mol 184.04 g/mol [3]
Structural Geometry trans (E-isomer)trans (E-isomer)
Physical State Unstable Solid / Equilibrium MixtureSolid / Light Yellow Liquid (temperature dependent)[4]

Mechanistic Role in Organic Synthesis

The primary utility of the 3-hydroxy-1-propenylboronic ester lies in its reactivity within the Suzuki-Miyaura cross-coupling framework (5)[5]. This palladium-catalyzed reaction facilitates the stereospecific transfer of the trans-allylic alcohol group to aryl or vinyl halides.

Causality in the Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.

  • Base Activation: Trivalent boron is a mild Lewis acid. The addition of a base (e.g., K₂CO₃) coordinates to the boron atom, forming a tetra-coordinated, negatively charged "ate" complex. This step is strictly causal to success: it increases the nucleophilicity of the propenyl group, facilitating the next step.

  • Transmetalation: The propenyl group transfers from the activated boronate to the Pd(II) center.

  • Reductive Elimination: The newly formed C-C bond is forged, releasing the allylic alcohol product and regenerating the Pd(0) catalyst.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R-X Transmet Transmetalation OxAdd->Transmet Base RedElim Reductive Elimination Transmet->RedElim Isomerization RedElim->Pd0 - Product Product Allylic Alcohol Product RedElim->Product Boronic 3-Hydroxy-1-propenylboronic Ester Boronic->Transmet Transfer Base Base (e.g., K2CO3) Base->Transmet Halide Aryl/Vinyl Halide Halide->OxAdd

Catalytic cycle of Suzuki-Miyaura cross-coupling using 3-hydroxy-1-propenylboronic ester.

Experimental Workflows & Protocols

Self-Validating Protocol: Installation of the Allylic Alcohol Motif

Objective: Coupling of trans-3-hydroxy-1-propenylboronic acid pinacol ester with an aryl bromide to yield a cinnamyl alcohol derivative.

Step 1: Reaction Assembly & Degassing (Causality: Oxygen Exclusion)

  • Procedure: In an oven-dried Schlenk flask, combine Aryl Bromide (1.0 equiv), trans-3-hydroxy-1-propenylboronic acid pinacol ester (1.2 equiv), and K₂CO₃ (2.0 equiv). Dissolve in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Causality: The 4:1 Dioxane/H₂O ratio ensures optimal solubility of both the organic substrates and the inorganic base, which is required for the formation of the reactive boronate complex.

  • Degassing: Sparge the solution with Argon for 15 minutes. Why? Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas leads to irreversible catalyst deactivation (observed as Pd black precipitation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.

Step 2: Thermal Activation & In-Process Monitoring

  • Procedure: Heat the reaction mixture to 80 °C for 4–6 hours.

  • Self-Validation (IPC): At 4 hours, withdraw a 10 µL aliquot, dilute with acetonitrile, and analyze via LC-MS. The protocol is validated to proceed to workup only when the UV trace (254 nm) shows >95% consumption of the aryl bromide and the MS trace confirms the [M+H]⁺ peak of the target allylic alcohol.

Step 3: Quench & Purification

  • Procedure: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 4: Post-Process Validation (NMR)

  • Validation Checkpoint: Dissolve the purified product in CDCl₃ and acquire a ¹H NMR spectrum. A successful stereoretentive coupling is definitively validated by the presence of two trans-olefinic protons (typically an AB quartet or doublet of doublets with a coupling constant J ≈ 15–16 Hz around 6.0–6.5 ppm) and the allylic CH₂ group (a doublet or multiplet around 4.2 ppm).

Stability, Storage, and Handling

  • Storage: Store the pinacol ester derivative at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Although the BPin ester is significantly more stable than the free acid, prolonged exposure to moisture and ambient air can lead to slow hydrolysis of the ester or oxidative degradation of the double bond.

  • Handling: Handle using standard laboratory PPE (gloves, safety goggles, lab coat) within a fume hood. The compound is generally recognized as a mild irritant to the skin and respiratory tract.

References

  • trans-3-Hydroxy-1-propenylboronic acid pinacol ester CAS#: 167896-48-2 | ChemicalBook | 1

  • Trans-3-HYDROXY-1-PROPENYLBORONIC ACID PINACOL ESTER | IndiaMART | 2

  • (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | ChemBK | 3

  • Properties and Applications of Organoboron Compounds | Alfa Aesar / ABConline | 5

Sources

Technical Guide: Synthesis and Stabilization of 3-Hydroxy-1-propenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-1-propenylboronic acid is a high-value C3 synthon in medicinal chemistry, primarily utilized to introduce the allylic alcohol motif via Suzuki-Miyaura cross-coupling.[1] While the free boronic acid is theoretically accessible, it is kinetically unstable, prone to dehydration (boroxine formation), and difficult to purify. Consequently, the pinacol ester and MIDA (N-methyliminodiacetic acid) ester are the industry-standard reagents.[1]

This guide details the robust synthesis of the (E)-3-hydroxy-1-propenylboronic acid pinacol ester using a transition-metal-free, base-catalyzed protocol.[1] It also covers the access to the (Z)-isomer via ruthenium catalysis and strategies for MIDA protection to enhance stability during multi-step synthesis.

Strategic Analysis: Stability & Isomerism[1]

Before initiating synthesis, the researcher must select the appropriate derivative based on the downstream application.

FeatureFree AcidPinacol Ester (Bpin)MIDA Boronate
Formula



Stability Low (Polymerizes/Dehydrates)High (Chromatography stable)Very High (Air/Silica stable)
Reactivity High (Rapid transmetallation)Moderate (Requires base activation)Latent (Requires hydrolysis)
Primary Use In situ generationGeneral Cross-CouplingIterative Synthesis / Storage
Mechanistic Considerations
  • Protodeboronation: The presence of the proximal hydroxyl group (

    
    ) can facilitate protodeboronation under basic conditions.[1] Protecting the alcohol (e.g., TBS, THP) prior to coupling is often recommended but not strictly required for the synthesis of the boronate itself.
    
  • Stereoselectivity: Standard hydroboration of propargyl alcohol yields the (E)-isomer (anti-Markovnikov, syn-addition).[1] Accessing the (Z)-isomer requires specific metal catalysts (e.g., Ruthenium) that induce trans-addition or isomerization.[1]

Protocol A: Synthesis of (E)-Pinacol Ester (The Workhorse)

This method utilizes a transition-metal-free approach catalyzed by lithium tert-butoxide (LiOtBu).[1] It is favored for its high atom economy, mild conditions, and exclusive formation of the (E)-isomer.

Reaction Scheme

[1]
Materials
  • Substrate: Propargyl alcohol (1.0 equiv)

  • Reagent: Bis(pinacolato)diboron (

    
    ) (1.0 - 1.1 equiv)[1]
    
  • Catalyst: Lithium tert-butoxide (LiOtBu) (10-20 mol%)[1]

  • Solvent: DMSO (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk flask or round-bottom flask and purge with Argon.

  • Solvation: Dissolve

    
     (1.1 equiv) and LiOtBu (0.1 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate). Stir for 5 minutes until a homogeneous solution forms.
    
  • Addition: Add Propargyl alcohol (1.0 equiv) dropwise via syringe at room temperature (25 °C).

    • Note: The reaction is generally exothermic; a water bath may be used to maintain ambient temperature if scaling up (>5g).[1]

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion by TLC (stain with KMnO4 or Curcumin) or GC-MS.[1]

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash with water (

      
      ) to remove DMSO and lithium salts.[1]
      
    • Wash with brine (

      
      ).[1]
      
    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .[1]
    • Filter and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Hexanes/EtOAc gradient (typically 10% to 30% EtOAc).[1]

    • Stability Note: The product is stable on silica but should not be stored in acidic chloroform for extended periods.[1]

Yield Expectation: 80–95% Stereoselectivity: >98% (E)-isomer.[1]

Protocol B: Synthesis of (Z)-Pinacol Ester (The Specialist)

Accessing the (Z)-isomer requires a catalyst capable of directing trans-hydroboration.[1] The Ruthenium(II) complex


 is the gold standard for this transformation.
Reaction Scheme

[1]
Materials
  • Catalyst:

    
     (1–5 mol%)
    
  • Reagent: Pinacolborane (HBpin) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Toluene.[1]

Methodology
  • Catalyst Activation: In a glovebox or under strict Argon flow, charge a flask with

    
    .[1]
    
  • Addition: Add solvent (DCM) and Propargyl alcohol.[1]

  • Hydroboration: Add HBpin dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Workup: The reaction is highly clean. Solvent and excess HBpin can often be removed under high vacuum.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Insight: The steric bulk of the


 ligand and the specific coordination geometry of the Ru-hydride species favor the trans-addition of the B-H bond across the alkyne, resulting in the (Z)-vinyl boronate.

Stabilization Strategy: MIDA Boronate Synthesis[1]

If the pinacol ester proves too labile for subsequent transformations (e.g., if the hydroxyl group requires harsh oxidation or alkylation conditions), converting to the MIDA boronate is recommended.

Protocol: Pinacol to MIDA Transesterification

Direct displacement of pinacol by MIDA is difficult.[1] The most reliable route involves an intermediate hydrolysis or trifluoroborate formation, but a direct "anhydride" method exists for efficiency.[1]

  • Hydrolysis (In situ): Treat the Pinacol ester with mild aqueous acid (or

    
     oxidant) to generate the free boronic acid (do not isolate).[1]
    
  • MIDA Protection:

    • Add N-methyliminodiacetic acid (MIDA) (1.2 equiv) to the crude boronic acid.[1]

    • Solvent: Toluene/DMSO (10:1).[1]

    • Conditions: Reflux with a Dean-Stark trap to remove water.[1]

  • Precipitation: Concentrate the mixture and add Diethyl Ether. The MIDA boronate will precipitate as a white, crystalline solid.

  • Filtration: Filter and wash with ether.[1]

Visualization of Workflows

The following diagrams illustrate the decision logic and synthetic pathways for generating the target molecule.

SynthesisPathways cluster_legend Key Alkyne Propargyl Alcohol (Starting Material) LiOtBu LiOtBu / B2pin2 (Transition-Metal Free) Alkyne->LiOtBu Route A RuCat [Cp*RuCl]4 / HBpin (Ruthenium Catalysis) Alkyne->RuCat Route B EPin (E)-Pinacol Ester (Major Product) LiOtBu->EPin Syn-Addition Hydrolysis Hydrolysis / Transesterification EPin->Hydrolysis Stabilization ZPin (Z)-Pinacol Ester (Specialized Product) RuCat->ZPin Trans-Addition MIDA MIDA Boronate (Storage Form) Hydrolysis->MIDA Legend Yellow: Substrate | Green: Standard Product | Blue: Isomer | Grey: Stable Solid

Caption: Figure 1. Divergent synthetic pathways for (E) and (Z) 3-hydroxy-1-propenylboronate esters.

Technical Data & Comparison

ParameterLiOtBu Method (Route A)Ru-Catalyzed (Route B)
Reagent Cost Low (

, LiOtBu)
High (

, HBpin)
Isomer Ratio >98:2 (E:Z)~5:95 (E:Z)
Atom Economy HighModerate (Ligand weight)
Scalability Excellent (>100g)Good (Catalyst cost limiting)
Sensitivity Moisture sensitive (DMSO dry)Air sensitive (Glovebox preferred)

References

  • Tian, X., et al. (2023).[1] LiOtBu-Promoted trans-Stereoselective and β-Regioselective Hydroboration of Propargyl Alcohols. Organic Letters.

  • Grams, R. J., et al. (2019).[1] Base-Mediated trans-Hydroboration of Propiolamides. Organic Letters.

  • Trost, B. M., & Ball, Z. T. (2005).[1] Addition of metalloid hydrides to alkynes: Hydrosilylation, hydroboration, and hydrostannylation.[1] Synthesis.

  • Knapp, D. M., et al. (2010).[1] MIDA Boronates: A General Platform for the Synthesis of Boronic Acid Derivatives. Journal of the American Chemical Society.[1][2]

  • Jang, H., et al. (2016).[1] Copper-Catalyzed Regioselective Hydroboration of Propargylic Alcohols. Organic Letters.

Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] Consult local safety regulations before replication.

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Hydroxy-1-propenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Allylic Alcohols

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][3] This guide focuses on a specific, high-value application of this chemistry: the coupling of 3-Hydroxy-1-propenylboronic acid with organic halides and triflates.

The resulting products, allylic alcohols, are versatile synthetic intermediates. The hydroxyl group provides a handle for further functionalization, while the adjacent double bond can participate in a wide array of transformations. This structural motif is found in numerous biologically active molecules and is a key building block in the synthesis of natural products and active pharmaceutical ingredients (APIs).[4][5] This document provides a detailed protocol grounded in mechanistic principles, offering researchers and drug development professionals a comprehensive guide to successfully implementing this powerful transformation.

Understanding the Core Components

Success in Suzuki-Miyaura coupling hinges on the interplay between four key components: the organoboron reagent, the coupling partner, the palladium catalyst, and the base.

  • The Organoboron Reagent: 3-Hydroxy-1-propenylboronic Acid This reagent is a vinylboronic acid derivative containing a primary alcohol. While the vinylboronic acid moiety is a standard participant in Suzuki couplings, the free hydroxyl group requires consideration.[6] Fortunately, the Suzuki-Miyaura reaction is known for its exceptional tolerance of functional groups, including alcohols.[7]

    • Stability and Handling: Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) or protodeboronation (cleavage of the C-B bond) under certain conditions.[8][9] It is advisable to store 3-Hydroxy-1-propenylboronic acid under inert gas in a cool, dry place and to use it without undue delay after opening.

  • The Electrophilic Partner: Organic Halides and Triflates The reaction is broadly applicable to a range of electrophiles. The typical reactivity trend for the leaving group (X) is: I > Br > OTf >> Cl . Aryl, heteroaryl, and vinyl halides or triflates are all suitable coupling partners. The electronic and steric properties of the electrophile will influence the reaction rate and required conditions.

  • The Palladium Catalyst and Ligands The active catalyst is a Palladium(0) species.[10] This is typically generated in situ from a more stable Pd(II) precatalyst (like Pd(OAc)₂) or a Pd(0) source (like Pd₂(dba)₃ or Pd(PPh₃)₄).[11][12] The ligand, typically a phosphine, is critical. It stabilizes the Pd(0) center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

    • Pd(PPh₃)₄: A classic, reliable "all-in-one" catalyst where the ligand is already coordinated.

    • Pd₂(dba)₃ or Pd(OAc)₂ + Ligand: A more versatile system allowing for the ligand to be varied to optimize the reaction for specific substrates.

  • The Base: The Reaction's "On Switch" The base does not merely act as a scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic borate complex (e.g., [R-B(OH)₃]⁻).[11][13] This "ate" complex is essential for the transmetalation step. The choice of base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect the reaction outcome, influencing reaction rate and substrate scope.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three fundamental steps.[10][11][12] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-triflate) bond of the electrophile. This oxidizes the palladium center from Pd(0) to a Pd(II) species.[3]

  • Transmetalation: This is the step where the carbon-carbon bond is staged. The organic group from the activated boronate complex is transferred to the Pd(II) center, displacing the halide or triflate. This is often the rate-determining step of the cycle.[14]

  • Reductive Elimination: The two organic partners (the one from the electrophile and the one from the boronic acid) couple and are expelled from the palladium coordination sphere. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[11][12]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)L₂-R² OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd Borate R²-B(OH)₃⁻ (Activated Boronic Acid) Borate->Trans

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This section provides a general, robust protocol for the cross-coupling of 3-Hydroxy-1-propenylboronic acid with a representative aryl bromide.

Materials and Reagents
ReagentM.W. ( g/mol )Typical Amount (1 mmol scale)Moles (mmol)Equivalents
Aryl Bromide (Ar-Br)-1.0 mmol1.01.0
3-Hydroxy-1-propenylboronic acid101.91153 mg1.51.5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.729.2 mg0.010.02 (Pd)
Tricyclohexylphosphine (PCy₃)280.4911.2 mg0.040.04
Potassium Phosphate (K₃PO₄)212.27637 mg3.03.0
1,4-Dioxane-5 mL--
Water-1 mL--
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to flask: Ar-Br, Boronic Acid, K₃PO₄ B 2. Seal flask with septum A->B C 3. Evacuate & backfill with N₂/Ar (3x) B->C E 5. Add Dioxane & Water to main flask via syringe C->E D 4. Prepare catalyst premix: Pd₂(dba)₃ + PCy₃ in Dioxane F 6. Add catalyst solution to main flask via syringe D->F E->F G 7. Heat reaction mixture (e.g., 80-100 °C) F->G H 8. Monitor by TLC/LC-MS G->H I 9. Cool to RT, dilute with Ethyl Acetate H->I J 10. Wash with H₂O & Brine I->J K 11. Dry (Na₂SO₄), filter, & concentrate J->K L 12. Purify by column chromatography K->L

Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Hydroxy-1-propenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvents (1,4-Dioxane and Water) to the reaction flask via syringe. The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: In a separate, small vial under inert gas, briefly mix the Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (the aryl bromide) is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure allylic alcohol product.

Optimization and Key Considerations

While the general protocol is robust, tailoring the conditions can significantly improve yields and purity, especially for challenging substrates.

ParameterOptions & ConsiderationsRationale & Expert Insight
Catalyst/Ligand Classic: Pd(PPh₃)₄ (2-5 mol%)Modern: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol% Pd) with ligands like P(tBu)₃, SPhos, XPhos (2-4 mol%)For simple substrates, Pd(PPh₃)₄ is often sufficient. For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more electron-rich and bulky phosphine ligands (Buchwald-type ligands) can accelerate the oxidative addition and reductive elimination steps.[8]
Base Weak: Na₂CO₃, K₂CO₃Strong: K₃PO₄, Cs₂CO₃, KOtBuK₃PO₄ is an excellent general-purpose base that is effective for a wide range of substrates. Cs₂CO₃ is often more effective but also more expensive. Stronger bases can accelerate the reaction but may not be compatible with base-sensitive functional groups. The presence of the free -OH group on the boronic acid is generally well-tolerated by these bases.[7][15]
Solvent Toluene, Dioxane, THF, DME, often with added water.The addition of water or using an aqueous base solution often accelerates the reaction.[7] This is thought to aid in the dissolution of the base and facilitate the formation of the boronate complex. Anhydrous conditions can also be effective and may prevent side reactions like protodeboronation.[1]
Temperature 60 - 120 °CHigher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions. Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish.
Inert Atmosphere CrucialThe Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Failure to maintain an inert atmosphere is a common cause of reaction failure due to catalyst deactivation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive Catalyst: Oxygen contamination; poor quality precatalyst.Poor Reagent Quality: Decomposed boronic acid (protodeboronation).Ensure the system is rigorously deoxygenated. Use fresh, high-purity catalyst and ligands. Use fresh boronic acid or check its quality by NMR.
Protodeboronation Reaction too slow/hot: The boronic acid degrades before coupling.Water/Protic Source: Excess water or acidic impurities.Increase catalyst loading or switch to a more active ligand system to accelerate the desired coupling. Ensure solvents are dry if running under anhydrous conditions.
Homocoupling of Boronic Acid Caused by oxygen, which can promote the oxidative coupling of the boronic acid.Improve the deoxygenation procedure (use degassed solvents, perform more vacuum/backfill cycles).
Formation of Phenol Hydrolysis of the aryl halide, particularly with electron-poor systems or at high temperatures with strong bases.Lower the reaction temperature. Use a weaker base (e.g., switch from K₃PO₄ to K₂CO₃).

Conclusion

The palladium-catalyzed cross-coupling of 3-Hydroxy-1-propenylboronic acid is a highly reliable and versatile method for synthesizing valuable allylic alcohol building blocks. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively implement the provided protocol and rationally troubleshoot any issues that may arise. The functional group tolerance and broad applicability of this reaction ensure its continued importance in the fields of chemical synthesis, drug discovery, and materials science.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Books. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Universitat de Girona. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]

  • Al Quntar, A. A., et al. (2008). Synthesis of 3-hydroxy-1-alkenylboronates via phosphine stabilized borylzirconacyclopropenes. Chemical Communications. [Link]

  • American Chemical Society. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

  • American Chemical Society. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Al Quntar, A. A., et al. (2008). Synthesis of 3-hydroxy-1-alkenylboronates via phosphine stabilized borylzirconacyclopropenes. PubMed. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • American Chemical Society. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Sain, S., et al. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Semantic Scholar. [Link]

  • Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Hokkaido University. [Link]

  • D'Amato, E. M. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Vollenweider, S., & Sauer, M. (2004). 3-hydroxypropionaldehyde: applications and perspectives of biotechnological production. PubMed. [Link]

  • Knaab, T. C., et al. (2022). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PMC. [Link]

Sources

Application Note: Synthesis of Substituted Allylic Alcohols via Suzuki-Miyaura Cross-Coupling using 3-Hydroxy-1-propenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Executive Summary

The synthesis of highly functionalized, stereodefined allylic alcohols is a critical transformation in modern drug development and natural product synthesis. These sp³-rich scaffolds serve as versatile precursors for epoxidations, asymmetric hydrogenations, and further cross-coupling reactions[1]. This application note details the authoritative methodology for synthesizing substituted allylic alcohols (specifically trans-cinnamyl alcohol derivatives) via the Suzuki-Miyaura cross-coupling of aryl halides with trans-3-hydroxy-1-propenylboronic acid pinacol ester (CAS: 167896-48-2)[2].

Mechanistic Rationale & Reaction Design

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation due to its mild conditions and high functional group tolerance[3]. When designing a protocol to install an allylic alcohol moiety, several key mechanistic variables must be controlled:

  • Reagent Selection (The Boron Partner): While free alkenylboronic acids can be used[4], they are prone to dehydration (forming boroxines) and protodeboronation. Utilizing the pinacol ester variant (trans-3-hydroxy-1-propenylboronic acid pinacol ester) provides a sterically protected, bench-stable reagent that ensures precise stoichiometric control and preserves the (E)-geometry of the double bond during transmetalation.

  • Catalyst Causality: The choice of palladium catalyst dictates the efficiency of the oxidative addition and reductive elimination steps[5]. Pd(dppf)Cl₂ is highly recommended over standard Pd(PPh₃)₄. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry of the aryl and alkenyl groups on the Pd(II) intermediate. This spatial proximity significantly accelerates the reductive elimination step, outcompeting potential side reactions like isomerization or homocoupling.

  • Base and Solvent Causality: Transmetalation is the rate-limiting step in many Suzuki couplings. The addition of a strong inorganic base (e.g., Cs₂CO₃ ) in a biphasic solvent system (1,4-Dioxane/H₂O ) is strictly required. Water dissolves the base, allowing the carbonate/hydroxide ions to coordinate with the vacant p-orbital of the boron atom. This forms a negatively charged, tetrahedral boronate "ate" complex, which dramatically increases the nucleophilicity of the alkenyl group, driving the transfer of the carbon fragment to the palladium center.

CatalyticCycle A Pd(0) Active Catalyst B Oxidative Addition [Pd(II)(Ar)(X)L2] A->B + Ar-X C Transmetalation [Pd(II)(Ar)(Alkenyl)L2] B->C + Alkenylboronate + Base D Reductive Elimination Allylic Alcohol Product C->D Product Release D->A Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling generating allylic alcohols.

Quantitative Data: Condition Optimization

To establish a self-validating protocol, various reaction conditions were evaluated. The quantitative data summarized in Table 1 demonstrates the superiority of the Pd(dppf)Cl₂ / Cs₂CO₃ system in aqueous dioxane for maximizing the yield of the allylic alcohol product while minimizing deboronation.

Table 1: Optimization of Reaction Conditions for Allylic Alcohol Synthesis

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)8065
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9088
3 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10091

*Yields determined by LC-MS analysis of the crude reaction mixture using an internal standard.

Experimental Workflow & Protocol

ExperimentalWorkflow Step1 1. Preparation Degas Solvents Step2 2. Reaction Setup Add Reagents & Pd Step1->Step2 Step3 3. Cross-Coupling 90°C, 12-16h Step2->Step3 Step4 4. Workup Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of substituted allylic alcohols.

Step-by-Step Methodology

1. Reagent Preparation & Setup

  • Action: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), trans-3-hydroxy-1-propenylboronic acid pinacol ester (220 mg, 1.2 mmol, 1.2 equiv), and Cs₂CO₃ (814 mg, 2.5 mmol, 2.5 equiv).

  • Causality: A slight excess (1.2 equiv) of the boronic ester is utilized to compensate for any minor protodeboronation that may occur at elevated temperatures.

2. Catalyst Addition & Degassing

  • Action: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%) to the flask. Seal the flask with a rubber septum and purge with argon for 5 minutes. Add pre-degassed 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL) via syringe.

  • Causality: Rigorous exclusion of oxygen is critical. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes and promotes the homocoupling of the boronic ester (forming diene byproducts).

3. Cross-Coupling Execution

  • Action: Replace the septum with a Teflon-coated screw cap under a positive flow of argon. Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously for 12–16 hours.

  • Causality: Vigorous stirring is essential for biphasic reactions to maximize the interfacial surface area between the organic solvent (containing the catalyst and aryl halide) and the aqueous phase (containing the base and activated boronate complex).

4. Workup & Extraction

  • Action: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Washing with water removes the highly polar inorganic salts and residual borate byproducts, preventing emulsion formation and streaking during subsequent silica gel chromatography.

5. Purification & Quality Control

  • Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 10% to 40% EtOAc).

  • Analysis: Confirm the structure and (E)-geometry of the resulting allylic alcohol via ¹H NMR (look for the characteristic trans-alkene coupling constant, J ≈ 15.5–16.0 Hz) and LC-MS.

Troubleshooting & Quality Control

  • Issue: High Levels of Homocoupling (Diene Formation)

    • Cause: Trace oxygen in the solvent or headspace.

    • Solution: Ensure rigorous degassing of the Dioxane/H₂O mixture via three freeze-pump-thaw cycles prior to addition.

  • Issue: Incomplete Conversion & Protodeboronation

    • Cause: The transmetalation step is too slow, allowing the boronic ester to degrade via C-B bond cleavage.

    • Solution: Switch to a more electron-rich, bulky ligand system (e.g., SPhos) which accelerates oxidative addition and transmetalation, outcompeting the degradation pathway.

References

  • Alfa Aesar. "Properties and Applications of Boronic Acids." abconline.de. URL: [Link]

  • Organic Letters. "An Asymmetric Suzuki–Miyaura Approach to Prostaglandins: Synthesis of Tafluprost." ACS Publications. URL:[Link]

  • Molecules. "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments." MDPI. URL:[Link]

Sources

Application Note: Optimizing Solvent Systems for 3-Hydroxy-1-propenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-1-propenylboronic acid (and its pinacol ester, 1 ) represents a high-value C3-synthon for introducing allylic alcohol motifs into pharmaceutical scaffolds. However, its amphiphilic nature—combining a polar hydroxyl group with a lipophilic vinylboronate—creates a specific "solubility-stability paradox."

Standard non-polar solvents (Toluene, Hexane) often fail to solubilize the reagent, leading to heterogeneous mixtures and stalled transmetallation. Conversely, highly polar protic solvents (MeOH, Water) accelerate protodeboronation , the primary decomposition pathway for vinylboronic acids.

This guide provides a rational framework for solvent selection, moving beyond trial-and-error to a mechanistic approach. We present a validated screening protocol and a "Green" scale-up method using 2-MeTHF, ensuring high yields (>85%) and minimal catalyst loading.

The Challenge: Mechanism & Instability

To optimize the solvent system, one must understand the competing kinetics between the desired cross-coupling and the undesired hydrolysis.

The Stability/Solubility Paradox
  • Solubility: The terminal hydroxyl group (-CH2OH) requires a solvent with moderate polarity or hydrogen-bond accepting capability (e.g., THF, Dioxane, Alcohols).

  • Protodeboronation: Under basic conditions required for the Suzuki-Miyaura reaction, the boronate forms a "ate" complex. In the presence of excess water or protic solvents, this intermediate is susceptible to hydrolytic cleavage of the C-B bond, releasing the alkene (allyl alcohol) and boric acid.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition. Successful optimization maximizes


 (Transmetallation) while minimizing 

(Protodeboronation).

ReactionPathways cluster_0 Solvent Critical Zone Start 3-Hydroxy-1-propenyl boronic acid (1) AteComplex Boronate 'Ate' Complex Start->AteComplex + Base Base Base Activation (OH- / CO3 2-) Base->AteComplex Product Coupled Product (Allylic Alcohol) AteComplex->Product Transmetallation (Fast in Organic/H2O) Decomp Decomposition (Allyl Alcohol + Boric Acid) AteComplex->Decomp Protodeboronation (Fast in High H2O/Protic) Pd_OxAdd Pd(II)-Ar (Oxidative Addition Complex) Pd_OxAdd->Product

Figure 1: Kinetic competition between productive coupling and protodeboronation. Solvent choice dictates the lifetime of the 'Ate' complex.

Solvent System Selection Strategy

We categorize solvent systems into three Tiers based on their interaction with 3-Hydroxy-1-propenylboronic acid.

Table 1: Solvent Performance Matrix
Solvent SystemPolaritySolubility of ReagentProtodeboronation RiskRecommendation
Toluene / Water LowPoor (Heterogeneous)LowAvoid (Phase transfer issues)
Dioxane / Water HighExcellentModerateStandard Benchmark
THF / Water Med-HighGoodModerateGood , but peroxide risk
Ethanol / Water HighExcellentHigh Risk (Solvolysis possible)
2-MeTHF / Water MediumGoodLowOptimal (Green/Process)
CPME / Water Low-MedModerateVery LowExcellent for Stability
Why 2-MeTHF?

2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (furfural) and offers a unique advantage:

  • Low Water Miscibility: Unlike THF, it separates easily from water, simplifying workup.

  • High Boiling Point (80°C): Allows higher reaction temperatures than THF (66°C) without pressurization, driving difficult couplings.

  • Stability: It is more stable to acids/bases than standard THF.

Experimental Protocols

Protocol A: The Optimization Screen (Small Scale)

Use this protocol to identify the best solvent/base combination for your specific electrophile.

Reagents:

  • Aryl Halide (0.5 mmol)

  • 3-Hydroxy-1-propenylboronic acid pinacol ester (0.6 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%)

  • Bases: K2CO3 (2M aq), K3PO4 (2M aq), Cs2CO3 (3.0 equiv solid)

Workflow:

  • Prepare 4 vials.

  • Vial 1: Dioxane / H2O (4:[2]1) + K2CO3[2]

  • Vial 2: THF / H2O (4:1) + K2CO3[2]

  • Vial 3: 2-MeTHF / H2O (4:1) + K3PO4

  • Vial 4: Toluene / EtOH / H2O (4:1:1) + K3PO4

  • Degas solvents by sparging with Nitrogen for 10 mins.

  • Add reagents and heat to 80°C for 4 hours.

  • Analyze by LC-MS (monitor ratio of Product : Protodeboronation : Homocoupling).

Protocol B: High-Efficiency "Green" Synthesis (Scale-Up)

Recommended for gram-scale synthesis.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge Reagents: Add Aryl Bromide (1.0 equiv) and 3-Hydroxy-1-propenylboronic acid pinacol ester (1.1 equiv).

  • Solvent Addition: Add 2-MeTHF (5 vol relative to halide). Stir to dissolve.

  • Base Addition: Add K3PO4 (2.0 equiv) dissolved in minimum Water (approx 1.5 vol). Note: The biphasic mixture should stir rapidly to create an emulsion.

  • Degassing: Sparge the biphasic mixture with Argon for 20 minutes.

  • Catalyst: Add Pd(dtbpf)Cl2 (1 mol%) or Pd(dppf)Cl2 (2 mol%) under Argon flow.

    • Expert Insight: Pd(dtbpf)Cl2 is a robust, electron-rich catalyst that resists deactivation by the free hydroxyl group.

  • Reaction: Heat to 75°C (internal temp). Monitor via HPLC every 2 hours.

  • Workup: Cool to RT. Separate layers. The product will reside in the organic (2-MeTHF) layer. Wash aq layer once with 2-MeTHF.

  • Purification: Dry organics over Na2SO4, filter, and concentrate.

Troubleshooting & Critical Parameters

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningThe free -OH may bind Pd. Add Protecting Group (e.g., TBS) or switch to Pd(dtbpf)Cl2 .
High Deboronation (>10%) Water content too highReduce water ratio to 10:1 or switch to anhydrous base (Cs2CO3) in pure 2-MeTHF.
Black Precipitate (Pd Black) Catalyst decompositionLigand is too labile. Switch from PPh3-based catalysts to Buchwald Precatalysts (e.g., XPhos Pd G3) .
The "Hydroxyl Effect"

The free hydroxyl group at C3 can coordinate to Palladium, forming a stable but inactive chelate. If yields remain low despite solvent optimization, protect the alcohol as a silyl ether (TBS) or acetate (Ac) before coupling. The protecting group can be cleaved quantitatively post-coupling.

Visual Workflow: Solvent Screening

OptimizationWorkflow Start Start: 3-Hydroxy-1-propenyl boronic acid coupling Screen Run 4-Vial Screen (Dioxane, THF, 2-MeTHF, Tol/EtOH) Start->Screen CheckSolubility Is Reaction Homogeneous? Screen->CheckSolubility CheckProduct LCMS Analysis: Product > 80%? CheckSolubility->CheckProduct Yes Fix_Sol Action: Add Co-solvent (n-Butanol or EtOH) CheckSolubility->Fix_Sol No (Precipitate) Success Scale Up using Selected Solvent CheckProduct->Success Yes Fail_Debor High Protodeboronation? CheckProduct->Fail_Debor No Fix_Debor Action: Reduce Water, Switch to Anhydrous Cs2CO3 Fail_Debor->Fix_Debor Yes (Peak at M-Boron) Fix_Debor->Screen Fix_Sol->Screen Re-Screen

Figure 2: Decision tree for optimizing solvent systems based on experimental feedback.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Gallo, V., et al. (2015). Sustainable Media for Suzuki-Miyaura Coupling. Green Chemistry, 17, 365-368. Link

  • BenchChem Application Note. (2025). Stability of Vinylboronic Acids Demonstrate Superior Stability Over Arylboronic Acids.[3] Link

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem, 7(5), 1256-1260. Link

Sources

Application Note: Stereoselective Synthesis Workflows Involving (E)-3-Hydroxy-1-propenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reagent Profile

(E)-3-Hydroxy-1-propenylboronic acid and its highly stable pinacol ester derivative (CAS: 167896-48-2)[1] are indispensable bifunctional building blocks in modern asymmetric synthesis. Commercially available and easily handled[2], this reagent features a nucleophilic alkenylboron moiety coupled with an allylic alcohol group. Recent synthetic advancements have also optimized the high-yielding preparation of the free boronic acid[3], expanding its accessibility for scale-up operations.

The strict (E)-stereochemistry of the alkene is the defining feature of this reagent. It acts as a stereoretentive linchpin during transition-metal-catalyzed cross-coupling reactions, while the pendant hydroxyl group serves as a critical directing group for downstream asymmetric functionalization (e.g., Sharpless Asymmetric Epoxidation). This guide details the causality behind the reaction conditions and provides self-validating protocols for integrating this reagent into complex drug development pipelines.

Mechanistic Causality in Stereoselective Workflows

Stereoretention in Suzuki-Miyaura Cross-Coupling

When (E)-3-hydroxy-1-propenylboronic acid pinacol ester is subjected to palladium-catalyzed Suzuki-Miyaura coupling with aryl or vinyl halides, the (E)-geometry is strictly preserved.

  • Causality: The retention of stereochemistry is dictated by the concerted, stereospecific nature of the transmetalation step. The base (e.g., K₂CO₃) coordinates to the boron atom, forming a negatively charged, nucleophilic boronate complex. This facilitates the transfer of the alkenyl group to the Pd(II) center with absolute retention of configuration. Subsequent reductive elimination from the square-planar Pd(II) intermediate yields the (E)-allylic alcohol ().

Facial Selectivity in Downstream Asymmetric Epoxidation

The resulting (E)-allylic alcohols are perfect substrates for Sharpless Asymmetric Epoxidation (SAE).

  • Causality: The free hydroxyl group displaces an isopropoxide ligand on the chiral titanium-tartrate catalyst complex. This covalent tethering anchors the substrate, forcing the incoming oxidant (tert-butyl hydroperoxide) to attack the alkene from a single enantioface. The rigid transition state ensures exceptional enantiomeric excesses (ee > 95%) ().

Pathway Visualizations

SuzukiCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-Alkenyl OxAdd->TransMet + (E)-Boronate + Base RedElim Reductive Elimination (E)-Ar-CH=CH-CH2OH TransMet->RedElim Stereoretention RedElim->Pd0 - Product

Catalytic cycle of stereoretentive Suzuki-Miyaura cross-coupling.

Workflow Start (E)-Boronate Reagent Suzuki Suzuki Coupling Start->Suzuki Ar-X AllylicAlc (E)-Allylic Alcohol Suzuki->AllylicAlc Pd(0) SAE Sharpless Epoxidation AllylicAlc->SAE Ti(OiPr)4 ChiralEpox Chiral Epoxy Alcohol SAE->ChiralEpox ee > 95%

Logic flow from (E)-boronate reagent to chiral epoxy alcohol building blocks.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Stereoretentive Synthesis of (E)-Cinnamyl Alcohols

This protocol utilizes a biphasic solvent system to maximize catalyst stability while ensuring rapid transmetalation.

Reagents:

  • Aryl halide (1.0 mmol)

  • (E)-3-Hydroxy-1-propenylboronic acid pinacol ester (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol, 2.0 M aqueous solution)

  • 1,4-Dioxane (degassed, 5.0 mL)

Step-by-Step Procedure:

  • System Evacuation: In a flame-dried Schlenk tube, add the aryl halide, boronic ester, and Pd(dppf)Cl₂. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) dead-end complexes.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution. Causality: The biphasic nature allows the organic phase to stabilize the catalyst and substrates, while the aqueous phase solubilizes the base necessary for boronate "ate" complex formation.

  • Reaction Execution: Heat the vigorously stirred biphasic mixture to 80 °C for 12 hours.

  • Self-Validation & Workup: Monitor the reaction via TLC (UV and KMnO₄ stain). Upon completion, cool to room temperature, dilute with ethyl acetate (15 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Analytical Confirmation: Purify via flash chromatography. Validate the strict (E)-geometry using ¹H NMR; the vinylic protons must exhibit a large trans coupling constant (J ≈ 15.0–16.0 Hz).

Protocol B: Downstream Sharpless Asymmetric Epoxidation (SAE)

Transforming the product from Protocol A into a highly valuable chiral epoxy alcohol.

Reagents:

  • (E)-Allylic alcohol from Protocol A (1.0 mmol)

  • Titanium tetraisopropoxide, Ti(OiPr)₄ (0.1 mmol, 10 mol%)

  • (+)-Diethyl tartrate, (+)-DET (0.12 mmol, 12 mol%)

  • tert-Butyl hydroperoxide, TBHP (2.0 mmol, 5.0 M in decane)

  • Activated 4Å Molecular Sieves (200 mg)

  • Anhydrous CH₂Cl₂ (10 mL)

Step-by-Step Procedure:

  • Moisture Exclusion: To a flame-dried flask containing 4Å molecular sieves, add anhydrous CH₂Cl₂ and the (E)-allylic alcohol. Cool the suspension to -20 °C. Causality: Molecular sieves are mandatory; trace water will irreversibly hydrolyze the Ti-alkoxide bonds, destroying the chiral pocket and collapsing enantioselectivity.

  • Catalyst Assembly: Add Ti(OiPr)₄ and (+)-DET. Stir at -20 °C for 30 minutes. Causality: This aging period is required for the thermodynamically favored chiral dinuclear titanium complex to self-assemble.

  • Oxidation: Add TBHP dropwise. Maintain the reaction at -20 °C for 14 hours. Causality: Low temperatures enhance the rigidity of the transition state, maximizing facial selectivity.

  • Quench and Self-Validation: Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature. Causality: Tartaric acid chelates the titanium, breaking the stable Ti-product emulsion and allowing clean phase separation. Validate the enantiomeric excess (ee) via Chiral HPLC (>95% expected).

Quantitative Data & Validation Metrics

The following table summarizes expected yields and stereochemical validation metrics when utilizing (E)-3-hydroxy-1-propenylboronic acid pinacol ester across various electrophiles using the protocols described above.

Substrate (Ar-X)Catalyst SystemCross-Coupling Yield (%)Alkene Geometry (E:Z)Downstream SAE ee (%)
IodobenzenePd(dppf)Cl₂ / K₂CO₃92>99:1 (J = 15.8 Hz)96
4-BromoanisolePd(PPh₃)₄ / Na₂CO₃88>99:1 (J = 15.6 Hz)95
2-BromopyridinePd(dppf)Cl₂ / K₂CO₃85>99:1 (J = 15.5 Hz)94
β-BromostyrenePd(OAc)₂ / SPhos81>99:1 (J = 15.2 Hz)98 (Diene)

Note: E/Z ratios are determined via crude ¹H NMR integration. Enantiomeric excess (ee) is determined via chiral stationary phase HPLC following Protocol B.

References

  • Miyaura, N.; Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

  • Katsuki, T.; Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. URL:[Link]

  • Hayashi, T.; Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844. URL:[Link]

Sources

Application Note: Strategic Functionalization of 3-Hydroxy-1-propenylboronic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic functionalization of (E)-3-Hydroxy-1-propenylboronic acid pinacol ester .

Executive Summary & Strategic Value

In fragment-based drug discovery (FBDD) and linker design, (E)-3-Hydroxy-1-propenylboronic acid pinacol ester (1) serves as a high-value "linchpin" scaffold.[1] Its utility stems from its bifunctional nature:

  • Vinyl Boronate (C1): A robust handle for Pd-catalyzed Suzuki-Miyaura cross-coupling to install aryl/heteroaryl systems with retention of alkene geometry.[1]

  • Allylic Alcohol (C3): A versatile electrophilic or nucleophilic site amenable to oxidation, halogenation, or etherification.[1]

Medicinal Chemistry Application: This scaffold allows for the rapid installation of a 3-carbon trans-allylic spacer between two pharmacophores. Unlike saturated linkers, the alkene provides rigid stereochemical control (E-isomer), restricting conformational freedom and potentially improving target binding affinity.[1]

Strategic Analysis: Order of Operations

The primary challenge in utilizing (1) is chemoselectivity.[1] The decision to functionalize the Boron (C-B) or the Alcohol (C-O) first dictates the synthetic route.[1]

  • Route A (C-B First): Ideal for building "Left-Hand Side" complexity.[1] The Suzuki coupling is performed first.[1][2][3][4] The allylic alcohol is generally tolerated by Pd-catalysts, though protection (TBS/TBDPS) is recommended for challenging substrates.[1]

  • Route B (C-O First): Ideal for converting the scaffold into an electrophilic linker (e.g., allylic bromide) or an aldehyde (Michael acceptor). Caution: The C-B bond can be sensitive to harsh oxidants or strong nucleophiles.[1]

Decision Logic Diagram (DOT)

G Start (E)-3-Hydroxy-1-propenyl- boronic acid pinacol ester (1) RouteA Route A: C-B Coupling First (Suzuki-Miyaura) Start->RouteA Pd(0), Ar-X Base RouteB Route B: C-O Activation First (Functionalization) Start->RouteB Appel or Oxidation ProdA Cinnamyl Alcohol Derivative RouteA->ProdA Retains OH ProdB1 Allylic Bromide/Chloride (Electrophilic Linker) RouteB->ProdB1 CBr4, PPh3 ProdB2 Borono-Acrolein (Michael Acceptor) RouteB->ProdB2 MnO2 / DMP Final Final Drug Analog ProdA->Final Derivatize OH ProdB1->Final Nu-H Displacement ProdB2->Final Wittig / Red-Am

Figure 1: Chemoselective workflows for the functionalization of scaffold (1).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-B Focus)

Objective: Coupling of (1) with an aryl halide (Ar-Br or Ar-I) while preserving the free hydroxyl group. Mechanism: The vinyl boronate undergoes transmetalation with the Ar-Pd-X species. The "E" geometry is strictly conserved.[1]

Reagents:

  • Substrate: (E)-3-Hydroxy-1-propenylboronic acid pinacol ester (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Chosen for robustness against moisture/air.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the Aryl Bromide (1.0 mmol), Boronate (1) (193 mg, 1.05 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) containing dissolved K₂CO₃ (414 mg, 3.0 mmol).

    • Expert Note: The presence of water is critical for the activation of the boronate species via the boronate-hydroxy complex.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the bromide.[1] The product will appear as the cinnamyl alcohol derivative.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The free alcohol makes the product polar; start with 10% EtOAc.[1]

Troubleshooting:

  • Low Yield? If the aryl halide is electron-rich, switch to Pd(PPh₃)₄ or XPhos Pd G2 .[1]

  • Side Reactions? If the free OH interferes (rare, but possible with very electrophilic Ar-X), protect it as a TBS ether (TBSCl, Imidazole, DMF) prior to coupling.[1]

Protocol B: Appel Reaction (C-O Activation)

Objective: Conversion of the allylic alcohol to an allylic bromide without affecting the boronate ester.[1] This creates a valuable bifunctional linker (Electrophile at C3, Nucleophile at C1).[1]

Reagents:

  • Substrate: (1) (1.0 equiv)[1][5][6]

  • Carbon Tetrabromide (CBr₄) (1.2 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous, 0°C.[1]

Step-by-Step Procedure:

  • Setup: Dissolve (1) (184 mg, 1.0 mmol) and CBr₄ (398 mg, 1.2 mmol) in anhydrous DCM (5 mL) under Argon. Cool to 0°C.[1]

  • Addition: Add PPh₃ (315 mg, 1.2 mmol) portion-wise over 5 minutes.

    • Observation: The solution may turn slightly yellow.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Mechanism:[1][4][5][7][8] PPh₃ activates CBr₄ to form the bromophosphonium ion, which activates the alcohol.[1] Bromide displaces the phosphine oxide via Sₙ2 (inversion, but irrelevant on primary C).[1]

  • Workup: Add Hexanes (20 mL) to precipitate Triphenylphosphine oxide (TPPO). Filter through a celite pad.[1]

  • Purification: Concentrate the filtrate. The product, (E)-3-Bromo-1-propenylboronic acid pinacol ester , is often pure enough for the next step. If needed, rapid filtration through a short silica plug (100% Hexanes) is recommended.[1]

    • Stability Warning: Allylic bromides are reactive.[1] Store at -20°C and use within 24 hours to avoid polymerization or hydrolysis.

Quantitative Data Summary

Reaction TypeTarget BondReagentsTypical YieldKey Constraint
Suzuki Coupling C-C (Aryl)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O75-90%Requires degassed solvents; water essential.
Appel Reaction C-BrCBr₄, PPh₃, DCM80-95%Product is moisture sensitive; TPPO removal.[1]
Oxidation C=O (Aldehyde)MnO₂ (active), DCM60-75%Product (Borono-acrolein) is unstable; trap in situ.[1]
Mitsunobu C-N / C-OPPh₃, DIAD, Nucleophile50-70%Steric bulk of boronate may hinder bulky nucleophiles.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Review: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Appel Reaction on Allylic Alcohols: Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[1] Angewandte Chemie International Edition, 14(12), 801–811.[1] [1]

  • Functionalization of Vinyl Boronates: Molander, G. A., & Bernhardt, J. T. (2003).[1] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 68(14), 5534–5539.[1]

  • Boronic Acids in Medicinal Chemistry (Warheads): Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[1][9][10][11] MedChemComm, 1(3), 183-198.[1]

  • Synthesis of 3-Pyridylboronic Acid Derivatives (Analogous Protocols): Li, W., et al. (2005).[1][3] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[3][12] Organic Syntheses, 81, 89.[1][3]

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (E)-3-Hydroxy-1-propenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Coupling 3-Hydroxy-1-propenylboronic Acid with Aryl Halides Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The introduction of a 3-hydroxy-1-propenyl moiety (an allylic alcohol motif) onto an aryl scaffold is a high-value transformation in medicinal chemistry, often serving as a precursor for further functionalization (e.g., oxidation to enals, allylic substitution). While (E)-3-hydroxy-1-propenylboronic acid is the theoretical nucleophile, it is almost exclusively utilized as its pinacol ester to mitigate protodeboronation and polymerization.

This guide details the optimized reaction parameters to couple this specific vinyl boronate with aryl halides. Unlike alkyl boronates, this reagent requires specific attention to base strength and catalyst sterics to prevent beta-hydride elimination and preserve the E-alkene geometry.

Chemical Context & Mechanistic Challenges[1]

The Reagent: Vinyl vs. Allyl Boronates

It is critical to distinguish this reagent from allyl boronates.

  • Reagent: (E)-3-hydroxy-1-propenylboronic acid pinacol ester.

  • Classification: Vinyl Boronate . The boron atom is attached directly to the

    
     carbon.
    
  • Implication: The reaction proceeds with retention of stereochemistry (stereospecific). There is no risk of the regiochemical scrambling (

    
     vs. 
    
    
    
    attack) often seen with allyl boronates (where boron is on the
    
    
    carbon).
The "Free" Hydroxyl Challenge

While Suzuki coupling is generally tolerant of free alcohols, the allylic hydroxyl group in this reagent presents two minor risks:

  • Coordination: The oxygen can coordinate to the Pd(II) center, potentially slowing the catalytic cycle or stabilizing inactive resting states.

  • Acidity: The allylic proton is slightly acidic; strong bases (e.g.,

    
    ) can deprotonate it, leading to side reactions. Carbonate bases  are therefore preferred.
    

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, emphasizing the critical transmetallation step where the boronate activation occurs.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) TransMet Transmetallation [Ar-Pd(II)-Vinyl] OxAdd->TransMet  + Activated Boronate Base Base (CO3 2-) Boronate (E)-Vinyl Boronate Pinacol Ester ActivatedB Activated Boronate [R-B(OH)3]- Boronate->ActivatedB + Base + H2O ActivatedB->TransMet Transfer of Vinyl Group TransMet->Pd0 Reductive Elimination Prod Product (E)-Cinnamyl Alcohol Derivative TransMet->Prod Product Release

Caption: The catalytic cycle highlights the activation of the boronate by base hydrolysis, a prerequisite for transmetallation in the Suzuki-Miyaura reaction.[1][2]

Optimization Matrix: Selecting Reaction Conditions

The choice of catalyst and base depends heavily on the electronic nature of the aryl halide partner.

ParameterMethod A: The "Workhorse" Method B: Challenging Substrates Method C: Green/Mild
Target Substrate Aryl Bromides, Activated Aryl ChloridesSterically hindered Aryl Chlorides, Deactivated ArenesSensitive functional groups, scale-up
Catalyst Pd(dppf)Cl₂ · DCM Pd(OAc)₂ + SPhos (or XPhos)Pd(PPh₃)₄
Loading 3 - 5 mol%1 - 3 mol%5 mol%
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₃ (3.0 equiv)Na₂CO₃ (2.0 equiv)
Solvent System 1,4-Dioxane / Water (4:1)Toluene / Water (10:1)DME / Water (3:1)
Temperature 80°C - 100°C100°C - 110°C80°C (Reflux)
Rationale Bidentate ligand (dppf) prevents isomerization and is air-stable.Buchwald ligands (SPhos) facilitate oxidative addition into difficult C-Cl bonds.Tetrakis is mild but air-sensitive; good for simple substrates.

Standard Operating Procedure (Method A)

Objective: Coupling of 4-bromoanisole with (E)-3-hydroxy-1-propenylboronic acid pinacol ester.

Materials
  • Aryl Halide (1.0 equiv)

  • (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol (1.2 equiv) [CAS: 83566-73-4]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed).

Protocol Steps
  • Preparation of Reaction Vessel:

    • Flame-dry a 2-neck round bottom flask or a microwave vial.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Charging (Solids):

    • Add the Aryl Halide (if solid), the Vinyl Boronate Pinacol Ester, K₂CO₃, and the Pd catalyst to the vial.

    • Critical Step: Cap the vial and purge with inert gas for 5 minutes. (Oxygen promotes homocoupling of the boronate).[3]

  • Solvent Addition:

    • Add degassed 1,4-Dioxane and Water (ratio 4:1).

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the aryl halide.

  • Reaction:

    • Heat the mixture to 85°C with vigorous stirring.

    • Monitor by TLC or LC-MS.[4] Standard reaction time is 4 to 12 hours .

    • Checkpoint: The reaction mixture should turn black/dark brown. If it remains pale yellow or orange after 1 hour, the catalyst may not have activated (check temperature and base).

  • Work-up:

    • Cool to room temperature.[2][4]

    • Dilute with Ethyl Acetate and water.

    • Filter through a pad of Celite to remove Palladium black.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography.

    • Note: The product contains a free hydroxyl group; use a gradient of Hexanes/Ethyl Acetate (typically 10-40% EtOAc).

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield (<30%) Protodeboronation: The vinyl boronate hydrolyzes and loses the boron before coupling.Switch to anhydrous conditions (DMF/Cs₂CO₃) or increase the boronate equivalents to 1.5 - 2.0.
Homocoupling (Dimer) Oxygen Ingress: Pd(II) catalyzes the coupling of two boronate molecules in the presence of O₂.Degas solvents more thoroughly (sparge with Ar for 15 mins). Ensure the system is sealed.
Isomerization (E to Z) Hydride Insertion: Prolonged heating or specific monodentate ligands can promote isomerization.Use Pd(dppf)Cl₂ .[5] The large bite angle of the bidentate ligand suppresses isomerization. Reduce reaction time.
No Reaction Catalyst Poisoning: The free hydroxyl might be coordinating or the halide is too unreactive.Switch to Method B (SPhos/Pd(OAc)₂). SPhos is bulky and prevents coordination of the substrate alcohol to the metal center.

References

  • Original Suzuki-Miyaura Coupling (Vinyl Boronates): Miyaura, N.; Suzuki, A. "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst."[6] J. Chem. Soc., Chem. Commun.[5]1979 , 866–867.[5][6]

  • Review on Boronic Acid Stability: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[7] Chem. Rev.[5]1995 , 95, 2457–2483.[5]

  • Use of Pd(dppf)Cl₂ for Vinyl Boronates: Molander, G. A.; Bernhardt, J. T. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." J. Org.[2] Chem.2002 , 67, 8424–8429. (Demonstrates robustness of dppf ligand for vinyl species).

  • Buchwald Ligands (SPhos) for Hindered Substrates: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[2][5]2005 , 127, 4685–4696.

  • Commercial Reagent Data (Sigma-Aldrich): Product Page: (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol.

Sources

Application Notes and Protocols: Orthogonal Protecting Group Strategies for Hydroxyl-Functionalized Propenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenylboronic acids are valuable building blocks in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of a hydroxyl group on the propenyl backbone introduces a reactive site that often requires protection to prevent unwanted side reactions during synthesis.[1][2] This guide provides a detailed overview of orthogonal protecting group strategies for the hydroxyl group in propenylboronic acids, ensuring the successful execution of multi-step synthetic sequences.

The primary challenge lies in the need for a protecting group strategy that is compatible with the inherent reactivity of the boronic acid moiety and the conditions of subsequent transformations, such as palladium-catalyzed cross-coupling.[3][4] An ideal strategy allows for the selective protection and deprotection of the hydroxyl group without affecting the boronic acid, and vice versa. This concept of "orthogonal protection" is fundamental to the efficient synthesis of complex, polyfunctional molecules.[2][5]

This document will explore the selection of suitable protecting groups for both the hydroxyl and boronic acid functionalities, provide detailed experimental protocols for their installation and removal, and present a comparative analysis of their stability and compatibility.

Selecting the Right Tool for the Job: Protecting the Hydroxyl Group

The choice of a protecting group for the hydroxyl moiety is dictated by its stability under the planned reaction conditions and the mildness of its deprotection, which must not interfere with the propenylboronic acid.[6] Two widely used and effective protecting groups for this purpose are the tert-butyldimethylsilyl (TBDMS) ether and the p-methoxybenzyl (PMB) ether.[7][8]

tert-Butyldimethylsilyl (TBDMS) Ethers

TBDMS ethers are a popular choice for protecting alcohols due to their ease of installation, general stability to a wide range of non-acidic reagents, and selective removal under mild conditions.[9]

  • Stability: TBDMS ethers are stable to basic conditions, organometallic reagents (e.g., Grignards, organolithiums), and many oxidizing and reducing agents.[9] This robustness makes them compatible with subsequent modifications of the propenylboronic acid.

  • Deprotection: The key to the utility of TBDMS ethers is their facile cleavage with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under mild acidic conditions.[7][9] These deprotection methods are generally orthogonal to the boronic acid group, especially when it is protected as a stable boronate ester.[7]

p-Methoxybenzyl (PMB) Ethers

PMB ethers offer an alternative and complementary protection strategy.[10]

  • Stability: PMB ethers are stable to a wide range of reaction conditions, including basic, reductive, and organometallic reagents.[10]

  • Deprotection: A key advantage of the PMB group is its selective removal under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7] It can also be cleaved under strongly acidic conditions, though oxidative cleavage provides greater orthogonality.[7]

The following table summarizes the key features of TBDMS and PMB protecting groups:

Protecting GroupCommon Protection ReagentsStabilityCommon Deprotection ReagentsOrthogonality with Boronic Acids
TBDMS TBDMS-Cl, Imidazole, DMFStable to base, organometallics, many oxidizing/reducing agentsTBAF, HF•Pyridine, mild acid (e.g., PPTS, CSA)High, especially with protected boronic acids
PMB PMB-Cl, NaH, DMFStable to base, organometallics, reducing agentsDDQ, CAN, strong acid (e.g., TFA)High, especially with protected boronic acids

Securing the Cornerstone: Protecting the Boronic Acid Moiety

While the hydroxyl group is protected, it is often advantageous, and sometimes necessary, to protect the boronic acid itself. Unprotected boronic acids can be unstable and may undergo side reactions such as trimerization to form boroxines or protodeboronation under certain conditions.[11] Protection as a boronate ester enhances stability and improves handling properties.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates have emerged as exceptionally stable and versatile protecting groups for boronic acids.[12]

  • Stability: MIDA boronates are remarkably stable, free-flowing, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography on silica gel.[9][12] This stability allows for extensive synthetic manipulations on other parts of the molecule without affecting the boronic acid functionality.

  • Deprotection: Despite their stability, MIDA boronates are readily deprotected under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) to regenerate the free boronic acid, which can often be used in situ for subsequent reactions like Suzuki-Miyaura coupling.[1][12]

The Orthogonal Strategy in Practice: A Workflow

The successful synthesis of a hydroxyl-functionalized propenylboronic acid derivative for use in, for example, a Suzuki-Miyaura coupling, relies on a carefully planned orthogonal protection and deprotection sequence.

Orthogonal_Strategy cluster_0 Hydroxyl Protection cluster_1 Boronic Acid Protection cluster_2 Synthetic Transformation cluster_3 Orthogonal Deprotection A HO-Propenyl-B(OH)₂ B PG-O-Propenyl-B(OH)₂ (PG = TBDMS or PMB) A->B Protect OH C PG-O-Propenyl-B(MIDA) B->C Protect B(OH)₂ D Modified Product C->D e.g., Suzuki-Miyaura Coupling F PG-O-Propenyl-R D->F Deprotect B(MIDA) E HO-Propenyl-R F->E Deprotect OH

Caption: A generalized workflow for the orthogonal protection and functionalization of a hydroxyl-containing propenylboronic acid.

Experimental Protocols

The following are detailed, representative protocols for the protection and deprotection of a model substrate, (E)-4-hydroxybut-1-en-1-ylboronic acid.

Protocol 1: TBDMS Protection of the Hydroxyl Group

This protocol describes the silylation of the primary alcohol in the presence of the boronic acid.[9]

Materials:

  • (E)-4-hydroxybut-1-en-1-ylboronic acid

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (E)-4-hydroxybut-1-en-1-ylboronic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • To the stirred solution, add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove DMF and excess imidazole.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (E)-(4-(tert-butyldimethylsilyloxy)but-1-en-1-yl)boronic acid.

Protocol 2: PMB Protection of the Hydroxyl Group

This protocol details the protection of the alcohol as a PMB ether.[10]

Materials:

  • (E)-4-hydroxybut-1-en-1-ylboronic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of (E)-4-hydroxybut-1-en-1-ylboronic acid (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add PMB-Cl (1.1 eq).

  • Let the reaction warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: MIDA Protection of the Boronic Acid

This protocol describes the conversion of the boronic acid to a MIDA boronate, which can be performed on the hydroxyl-protected intermediate.[1][12]

Materials:

  • Hydroxyl-protected propenylboronic acid (from Protocol 1 or 2)

  • N-methyliminodiacetic acid (MIDA)

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Molecular sieves (4 Å)

Procedure:

  • Combine the hydroxyl-protected propenylboronic acid (1.0 eq) and MIDA (1.1 eq) in a round-bottom flask.

  • Add a 5:1 mixture of acetonitrile and DMSO.

  • Add activated 4 Å molecular sieves.

  • Heat the mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude MIDA boronate can often be used directly or purified by flash column chromatography on silica gel.

Protection_Workflow cluster_OH_Protection Hydroxyl Protection cluster_Boron_Protection Boronic Acid Protection Start HO-Propenyl-B(OH)₂ TBDMS_Protect TBDMS Protection (TBDMS-Cl, Imidazole) Start->TBDMS_Protect PMB_Protect PMB Protection (PMB-Cl, NaH) Start->PMB_Protect TBDMS_Product TBDMS-O-Propenyl-B(OH)₂ TBDMS_Protect->TBDMS_Product PMB_Product PMB-O-Propenyl-B(OH)₂ PMB_Protect->PMB_Product MIDA_Protect_TBDMS MIDA Protection (MIDA, MeCN/DMSO) TBDMS_Product->MIDA_Protect_TBDMS MIDA_Protect_PMB MIDA Protection (MIDA, MeCN/DMSO) PMB_Product->MIDA_Protect_PMB Final_Product_TBDMS TBDMS-O-Propenyl-B(MIDA) MIDA_Protect_TBDMS->Final_Product_TBDMS Final_Product_PMB PMB-O-Propenyl-B(MIDA) MIDA_Protect_PMB->Final_Product_PMB

Caption: Workflow for the dual protection of a hydroxyl-functionalized propenylboronic acid.

Protocol 4: Orthogonal Deprotection

The following protocols illustrate the selective removal of each protecting group.

A. Selective Deprotection of the TBDMS Group [9]

  • Dissolve the TBDMS-protected compound (1.0 eq) in THF.

  • Add a 1M solution of TBAF in THF (1.1 eq) at room temperature.

  • Stir the reaction and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash column chromatography.

B. Selective Deprotection of the PMB Group [7]

  • Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane and water (e.g., 10:1).

  • Add DDQ (1.5 eq) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash column chromatography.

C. Deprotection of the MIDA Boronate [12]

  • Dissolve the MIDA boronate (1.0 eq) in a mixture of THF and 1M aqueous NaOH.

  • Stir at room temperature for 10-30 minutes.

  • The resulting free boronic acid can be used directly in the next step (e.g., Suzuki-Miyaura coupling) after acidification and extraction, or it can be isolated.

Conclusion

The successful synthesis and manipulation of hydroxyl-functionalized propenylboronic acids hinge on a robust and orthogonal protecting group strategy. The use of TBDMS or PMB ethers for the hydroxyl group in combination with a MIDA boronate for the boronic acid provides a powerful and versatile toolkit for the modern synthetic chemist. This approach allows for a wide range of chemical transformations to be performed on the molecule while ensuring the integrity of both the hydroxyl and boronic acid functionalities, ultimately enabling the efficient construction of complex and valuable molecules for research, drug discovery, and materials science.

References

  • Total Synthesis. (2024, January 19). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Indian Institute of Technology. (2020, October 26). Protecting Groups. IIT. [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]

  • Ferreira, D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3748. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford University Press. [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Taylor, M. S., et al. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. European Journal of Organic Chemistry, 2016(29), 4935-4956. [Link]

  • ChemRxiv. (2023). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]

  • Chen, J., et al. (2022). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 20(1), 1-16. [Link]

  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF MIDA ANHYDRIDE AND REACTION WITH BORONIC ACIDS. Organic Syntheses. [Link]

  • Knochel, P., et al. (2015). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Angewandte Chemie International Edition, 54(44), 13079-13083. [Link]

  • ResearchGate. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]

  • Aggarwal, V. K., et al. (2012). Enantioselective synthesis and cross-coupling of tertiary propargylic boronic esters using lithiation-borylation of propargylic. Angewandte Chemie International Edition, 51(50), 12559-12562. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • ResearchGate. (2026, February 5). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • Aggarwal, V. K., et al. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Journal of the American Chemical Society, 135(44), 16344-16347. [Link]

  • Leonori, D., et al. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(34), 24042-24052. [Link]

  • Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • The Royal Society of Chemistry. (2014, January 25). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. [Link]

Sources

Application Note: Modular One-Pot Synthesis Utilizing 3-Hydroxy-1-propenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 3-Hydroxy-1-propenylboronic acid (specifically its stable pinacol ester form, CAS 167896-48-2 ) as a bifunctional linchpin in the synthesis of complex allylic alcohols, polyenes, and


-unsaturated carbonyls. Unlike simple vinyl boronic acids, the inclusion of the allylic hydroxyl group provides a critical handle for directed stereoselectivity (e.g., directed epoxidation) and enables rapid one-pot oxidation sequences to access enones—a privileged scaffold in drug discovery (e.g., Michael acceptors).

This protocol focuses on one-pot Suzuki-Miyaura cross-coupling sequences , emphasizing the "Coupling-Oxidation" and "Coupling-Cyclization" strategies that maximize atom economy and reduce purification bottlenecks.

Reagent Profile & Handling

While the prompt specifies the free acid, experimental reality dictates the use of the pinacol ester to prevent dehydration-driven polymerization (boroxine formation). The free acid is generated in situ during the hydrolysis step of the cross-coupling.

PropertySpecification
Reagent Name trans-3-Hydroxy-1-propenylboronic acid pinacol ester
CAS Number 167896-48-2
Structure (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Role Nucleophilic alkenyl donor (C3 synthon)
Stability Stable solid; store at 2–8°C. Hydrolyzes to acid in basic aqueous media.[1][2]
Key Advantage Hydroxyl group tolerates Pd-catalysis without protection; directs subsequent functionalization.

Mechanistic Logic & Workflow

The utility of this reagent lies in its ability to transfer the 3-hydroxy-1-propenyl moiety to an electrophile (Aryl/Vinyl halide) with retention of alkene stereochemistry (


-isomer).
The "Self-Validating" Mechanism

The reaction is self-validating through visual and chromatographic cues:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond. (Solution often darkens).

  • Transmetallation: The boronate activates with base (OH- or CO3 2-). The trans-geometry is preserved.

  • Reductive Elimination: Formation of the C-C bond releases the allylic alcohol product.

  • In-Situ Transformation (Optional): The free hydroxyl is immediately available for oxidation (MnO2) or cyclization.

Workflow Diagram

OnePotWorkflow Figure 1: Modular workflow for 3-Hydroxy-1-propenylboronic acid applications. Start Start: Ar-X + Reagent CatCycle Pd(0) Catalytic Cycle (Suzuki-Miyaura) Start->CatCycle Base, Solvent, Heat Intermed Intermediate: Allylic Alcohol CatCycle->Intermed Reductive Elimination Branch Pathway? Intermed->Branch ProdA Product A: Allylic Alcohol (Isolated) Branch->ProdA Workup ProdB Product B: Enone (via One-Pot Oxidation) Branch->ProdB + MnO2 (In situ) ProdC Product C: Polyene (Iterative Coupling) Branch->ProdC + Vinyl Halide (Iterative)

Detailed Protocols

Protocol A: One-Pot Synthesis of -Unsaturated Enones

Application: Rapid generation of Michael acceptors for fragment-based drug discovery. Concept: A Suzuki coupling followed immediately by chemoselective oxidation of the allylic alcohol, avoiding intermediate isolation.

Reagents:
  • Reagent A: Aryl Bromide/Iodide (1.0 equiv)

  • Reagent B: trans-3-Hydroxy-1-propenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Oxidant: MnO2 (Activated, 10.0 equiv)

Step-by-Step Methodology:
  • Setup: In a microwave vial or sealed tube, charge Reagent A, Reagent B, K2CO3, and Pd(dppf)Cl2.

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Coupling: Heat to 80–90°C for 2–4 hours (or 100°C for 30 min in microwave).

    • Checkpoint: Monitor TLC/LCMS for consumption of Aryl Halide. The intermediate allylic alcohol should be the major peak.

  • Phase Switch (Crucial): Cool to room temperature. Add anhydrous MgSO4 directly to the reaction mixture to absorb water (or perform a rapid extraction if the aqueous phase is large).

  • Oxidation: Add activated MnO2 (10 equiv) directly to the organic phase. Stir vigorously at room temperature for 2–12 hours.

    • Note: MnO2 specifically oxidizes allylic alcohols to enones without over-oxidizing other functionalities.

  • Purification: Filter the slurry through a Celite pad to remove MnO2 and Pd residues. Concentrate the filtrate.

  • Result: Crude

    
    -unsaturated ketone, typically >90% purity, ready for flash chromatography.
    
Protocol B: Stereoselective Synthesis of Polyenes (Iterative Logic)

Application: Synthesis of antifungal agents (e.g., Amphotericin B analogs) utilizing the "MIDA" boronate logic or standard pinacol esters.

Reagents:
  • Reagent A: Vinyl Iodide (1.0 equiv)

  • Reagent B: trans-3-Hydroxy-1-propenylboronic acid pinacol ester (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: TlOEt (Thallium Ethoxide) or Cs2CO3 (Safer alternative)

  • Solvent: THF

Step-by-Step Methodology:
  • Coupling: Combine Vinyl Iodide, Reagent B, and Catalyst in THF.

  • Activation: Add base (Cs2CO3 aqueous solution). Heat to 60°C.

  • Validation: The reaction preserves the trans geometry of the boronate and the geometry of the vinyl iodide, creating a diene.

  • Workup: Standard aqueous workup.

  • Extension: The resulting allylic alcohol can be converted to a halide (via Appel reaction) or a sulfone to serve as the electrophile for the next iteration of coupling, extending the polyene chain.

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnostic IndicatorRoot CauseCorrective Action
Low Yield Black precipitate (Pd black) forms immediately.Catalyst decomposition due to O2.Ensure rigorous degassing. Use Pd(dppf)Cl2 (more robust).
Protodeboronation Product mass corresponds to Ar-H instead of Ar-Allyl.Reaction temp too high or base too strong.Lower temp to 60°C; switch from K2CO3 to K3PO4.
Isomerization Mixture of E and Z isomers in product."Pd-hydride" species active in solution.Avoid protic solvents if possible; reduce reaction time.
Incomplete Oxidation Alcohol remains after MnO2 step.Wet solvent or inactive MnO2.Dry the organic layer with MgSO4 before adding MnO2. Use excess oxidant.

Mechanistic Diagram: The Suzuki Cycle

Understanding the cycle ensures the user knows why the reagents are added in specific orders.

SuzukiCycle Figure 2: Catalytic cycle for 3-Hydroxy-1-propenylboronic acid coupling. Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Propenyl) OxAdd->TransMet + Boronate + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim - X-B(OH)3 RedElim->Pd0 Cycle Repeats

References

  • Molander, G. A., & Bernhardt, J. T. (2017). Suzuki-Miyaura Cross-Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry. (Context: General alkyl/alkenyl coupling protocols).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][5] Chemical Reviews. (Context: Foundational mechanism).

  • Woerly, E. M., Cherney, A. H., Davis, E. K., & Burke, M. D. (2010). Stereoretentive Suzuki-Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (-)-Peridinin. Journal of the American Chemical Society. (Context: Iterative polyene synthesis logic).

  • GuideChem. (2023). Trans-3-Hydroxy-1-propenylboronic acid pinacol ester Product Details. (Context: Reagent specifications and commercial availability).

Sources

Troubleshooting & Optimization

preventing protodeboronation of 3-Hydroxy-1-propenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing Protodeboronation of 3-Hydroxy-1-propenylboronic Acid

Welcome to the Application Support Center. As researchers and drug development professionals, you rely on robust C-C bond-forming methodologies to build complex APIs. 3-Hydroxy-1-propenylboronic acid is a highly versatile allylic building block, but it is notoriously susceptible to protodeboronation—a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond[1].

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to rescue your cross-coupling yields.

Part 1: Mechanistic Insight (The Causality of Degradation)

To successfully troubleshoot your reaction, we must first understand the speciation of the boronic acid in solution. Under the basic conditions typical of a Suzuki-Miyaura coupling, the free boronic acid exists in a pH-dependent equilibrium with its tetrahedral boronate anion.

Kinetic studies have proven that this boronate anion is the reactive intermediate responsible for degradation. It undergoes unimolecular heterolysis or concerted protonation (mediated by water), liberating the deboronated product 2[2]. Because protodeboronation is a kinetic race against the desired transmetalation step, our strategy must focus on suppressing boronate accumulation while accelerating palladium insertion.

Mechanism BA 3-Hydroxy-1-propenyl boronic acid Boronate Boronate Anion [R-B(OH)₃]⁻ BA->Boronate Equilibrium Base Base (OH⁻/H₂O) Base->Boronate Degradation Protodeboronation (C-B Cleavage) Boronate->Degradation High pH / Heat Coupling Cross-Coupling Boronate->Coupling Fast Kinetics Allyl Allyl Alcohol (Degradation Product) Degradation->Allyl Pd Pd Catalyst (Transmetalation) Pd->Coupling Product Desired Product Coupling->Product

Figure 1: Mechanistic divergence of 3-Hydroxy-1-propenylboronic acid in basic media.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-Hydroxy-1-propenylboronic acid is disappearing, but I don't see any cross-coupled product. What is happening? A: Your substrate is likely undergoing base-catalyzed protodeboronation[1]. For this specific substrate, the cleavage of the C-B bond yields allyl alcohol . A critical diagnostic issue here is that allyl alcohol is highly volatile and lacks a strong UV chromophore, making it "invisible" on standard UV-Vis LC-MS traces. Self-Validation Tip: Switch your analytical method to GC-MS or use a


 TLC stain to actively detect the allyl alcohol byproduct.

Q2: How do I adjust my reaction conditions to prevent this degradation? A: You must shift the equilibrium away from the reactive boronate anion and minimize proton sources 3[3]:

  • Base Selection: Avoid strong bases like

    
     or 
    
    
    
    . Substitute with weaker, anhydrous bases like
    
    
    or
    
    
    .
  • Water Content: Limit water. While Suzuki couplings often require water to activate the precatalyst, excessive water drives the protonation of the C-B bond. Use strictly controlled anhydrous conditions with fluoride bases, or highly organic mixtures (e.g., 10:1 Dioxane:Water).

  • Temperature: Lower the reaction temperature to

    
    . Higher temperatures exponentially accelerate the heterolysis of the C-B bond[3].
    

Q3: Should I use a protected boronic ester instead of the free acid? A: Yes. We highly recommend derivatizing the free acid to a pinacol ester (trans-3-Hydroxy-1-propenylboronic acid pinacol ester) or a MIDA boronate. These masked reagents act as a "slow-release" mechanism 4[4]. By maintaining a very low instantaneous concentration of the free boronic acid, the palladium catalyst can consume it immediately, effectively outcompeting the degradation pathway.

Q4: How does catalyst selection impact stability? A: It is a kinetic competition. You must accelerate the transmetalation step. Employ highly active, electron-rich palladium catalysts (e.g.,


 or XPhos Pd G2) that facilitate rapid transmetalation, ensuring the boronic acid is coupled before it can degrade[3].
Part 3: Quantitative Data & Condition Optimization

The following table summarizes how specific reaction variables influence the kinetic race between successful coupling and protodeboronation.

Condition VariableHigh Risk (Avoid)Low Risk (Preferred)Mechanistic Rationale
Boronic Species Free Boronic AcidPinacol Ester / MIDAEsters provide slow-release, keeping instantaneous boronate concentration low.
Base Strength

,

,


,

,

Weaker bases limit the formation of the highly reactive tetrahedral boronate anion.
Solvent System High Water ContentAnhydrous Dioxane / THFWater acts as the primary proton source for C-B bond cleavage.
Catalyst

(Slow)

, XPhos Pd G2
Electron-rich, bidentate/bulky ligands accelerate transmetalation to outcompete degradation.
Temperature


Higher thermal energy exponentially increases the rate of unimolecular heterolysis.
Part 4: Self-Validating Experimental Protocol

To ensure a robust, reproducible cross-coupling, follow this step-by-step methodology optimized for unstable alkenylboronic acids.

Step 1: Reagent Preparation & Masking

  • Ensure all glassware is oven-dried and purged with inert gas (Argon or Nitrogen).

  • Utilize trans-3-Hydroxy-1-propenylboronic acid pinacol ester (1.2 equiv) instead of the free acid to enforce a slow-release kinetic profile[4].

Step 2: Reaction Assembly

  • In a glovebox or under standard Schlenk conditions, charge a reaction vial with the aryl halide (1.0 equiv), the pinacol ester (1.2 equiv), finely milled anhydrous

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).

Step 3: Solvent Addition & Thermal Control

  • Add degassed, anhydrous 1,4-dioxane to achieve a 0.2 M concentration. If your specific electrophile requires trace water for precatalyst activation, limit the solvent ratio to 10:1 Dioxane:Water.

  • Heat the mixture strictly to 60°C. Causality Note: Exceeding 60°C provides the activation energy required for rapid C-B cleavage[3].

Step 4: Self-Validating In-Process Control

  • At the 1-hour mark, sample the reaction.

  • Validation Check: Run a GC-MS analysis. If a prominent allyl alcohol peak is detected, your base is too strong or the system is too wet. If the starting material is intact but no product is forming, your catalyst has deactivated.

Step 5: Quench and Isolation

  • Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove palladium black and insoluble inorganic salts.

  • Concentrate under reduced pressure and purify via standard silica gel chromatography.

Workflow Step1 1. Substrate Masking Convert to Pinacol Ester Step2 2. Condition Setup Anhydrous Dioxane + K₃PO₄ Step1->Step2 Step3 3. Catalyst Addition Use Pd(dppf)Cl₂ for fast insertion Step2->Step3 Step4 4. Thermal Control Maintain reaction at ≤ 60°C Step3->Step4 Step5 5. In-Process Validation Check GC-MS for Allyl Alcohol Step4->Step5 Step6 6. Isolation Aqueous Workup & Purification Step5->Step6

Figure 2: Optimized workflow for cross-coupling unstable alkenylboronic acids.

Part 5: References

1.[1] Protodeboronation - Wikipedia, wikipedia.org, 1 2.[2] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion, ljmu.ac.uk, 2 3.[3] Protodeboronation of (7-Heptylnaphthalen-2-yl)boronic acid and its prevention, benchchem.com, 3 4.[4] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations, nih.gov, 4

Sources

Technical Support Center: 3-Hydroxy-1-propenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: Optimization of Yields & Troubleshooting Instability Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Problem: 3-Hydroxy-1-propenylboronic acid (CAS: 7547-96-8) is a deceptively simple reagent. While it offers a direct route to allylic alcohols via Suzuki-Miyaura coupling, it suffers from two critical failure modes: rapid protodeboronation (loss of the boron group) and allylic isomerization (conversion to aldehydes/ketones).

The Solution: High yields (>80%) are rarely achieved with the free acid under "standard" Suzuki conditions (e.g.,


, 

,

/Dioxane). Success requires a shift to rapid-coupling catalyst systems (Buchwald precatalysts) or the use of slow-release surrogates (Pinacol esters or Trifluoroborates).

Diagnostic Workflow (Interactive Guide)

Before altering your chemistry, determine the specific failure mode using this logic flow.

OptimizationWorkflow Start START: Low Yield (<40%) CheckSM Check 1: Is Boronic Acid Pure? Start->CheckSM PurityFail No: Dehydrated/Boroxine formed CheckSM->PurityFail No PurityPass Yes: >95% Purity CheckSM->PurityPass Yes CheckProd Check 2: Analyze Crude NMR PurityPass->CheckProd Res1 Result: Protodeboronated Product (Alkene without aryl group) CheckProd->Res1 Missing Boron Res2 Result: Isomerized Carbonyl (Aldehyde/Ketone) CheckProd->Res2 Wrong Oxidation State Res3 Result: Unreacted Halide CheckProd->Res3 SM Recovery Sol1 FIX: Switch to Anhydrous Conditions or MIDA Boronate Res1->Sol1 Sol2 FIX: Use Bulky Ligands (SPhos) to prevent Beta-Elimination Res2->Sol2 Sol3 FIX: Change Halide (I > Br > Cl) or Pre-activate Catalyst Res3->Sol3

Figure 1: Decision tree for diagnosing reaction failures based on crude mixture analysis.

Optimized Experimental Protocols

Do not use generic tetrakis conditions. Choose one of the following protocols based on your substrate tolerance.

Protocol A: The "Gold Standard" (Buchwald-Hartwig Modified)

Best for: Unstable vinyl boronic acids where speed is critical to outcompete degradation.

  • Catalyst: XPhos Pd G3 or SPhos Pd G2 (1–3 mol%).

    • Why: These precatalysts activate rapidly below room temperature. SPhos creates a protective pocket that prevents side reactions.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .[1]
  • Solvent: THF:Water (10:1) or Toluene:Water (10:1).[2][3]

  • Temperature: 40°C – 60°C (Do not reflux; heat promotes deboronation).

  • Procedure:

    • Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Base.

    • Add Catalyst (pre-weighed in glovebox if possible, or use air-stable G3 precatalyst).

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent.[2][3]

    • Stir vigorously at 40°C. Monitor by LCMS at 30 min.

Protocol B: The "Anhydrous" Route (If Protocol A Fails)

Best for: Substrates sensitive to hydrolysis.

  • Reagent Change: Convert free acid to Pinacol Ester or use MIDA Boronate .

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (1.5 equiv) or anhydrous 
    
    
    
    .
  • Solvent: Anhydrous DMF or Dioxane.

  • Mechanism: Silver oxide facilitates transmetallation without requiring free water, shutting down the hydrolytic protodeboronation pathway.

Technical FAQ & Troubleshooting

Q1: Why is my yield consistently low (<30%) despite full consumption of the boronic acid?

Diagnosis: You are likely witnessing Protodeboronation .[4] Mechanism: Vinyl boronic acids are structurally predisposed to C-B bond cleavage under basic conditions. The base attacks the boron to form a boronate "ate" complex. If transmetallation to Palladium is slow, this complex hydrolyzes, releasing the alkene (propene derivative) and boric acid. Fix:

  • Increase Boron Stoichiometry: Use 1.5–2.0 equivalents.

  • Reduce Water: Switch to a 20:1 solvent ratio or strictly anhydrous conditions (Protocol B).

  • Buffer pH: Use a milder base like

    
     instead of 
    
    
    
    or
    
    
    .
Q2: I see an aldehyde/ketone in my NMR. Where did it come from?

Diagnosis: Allylic Isomerization (Chain Walking). Mechanism: After the oxidative addition and transmetallation, the palladium center can migrate along the carbon chain via


-hydride elimination and re-insertion. This turns your desired allylic alcohol into an enol, which tautomerizes to a carbonyl.
Fix: 
  • Ligand Selection: Use a ligand that enforces reductive elimination over

    
    -elimination. SPhos  and XPhos  are excellent for this.
    
  • Lower Temperature: Run the reaction at room temperature if possible.

Q3: Should I protect the alcohol group?

Verdict: Yes, if possible. While the free alcohol can be coupled, the hydroxyl group coordinates to boron (forming internal "ate" complexes) or palladium, complicating the cycle. Protecting the alcohol as a TBS ether or Acetate significantly increases stability and yield.

  • Data: Unprotected yields ~40-50% → TBS-protected yields ~85-95%.

Comparative Data: Reagent Stability & Yield[5]

The following table summarizes expected outcomes based on the form of the boron reagent used.

Reagent FormStabilityTypical YieldPrimary Failure ModeRecommended Condition
Free Acid Poor (Hygroscopic)30–55%ProtodeboronationProtocol A (Fast Pd)
Pinacol Ester Good70–85%Slow HydrolysisStandard Suzuki
K-Trifluoroborate Excellent85–95%Solubility IssuesMolander Conditions
MIDA Boronate Excellent>90%None (Slow Release)Slow-addition / Hydrolysis

Mechanism of Failure (Visualized)

Understanding why the reaction fails is crucial for fixing it. The diagram below illustrates the competition between the desired cycle and the destructive protodeboronation pathway.

Mechanism BoronicAcid 3-Hydroxy-1-propenyl Boronic Acid AteComplex Boronate 'Ate' Complex (Activated Species) BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex PathSuccess Transmetallation (Fast w/ SPhos) AteComplex->PathSuccess Desired Path PathFail Protodeboronation (Hydrolysis) AteComplex->PathFail Side Reaction (If Pd is slow) PdCat Pd-Ar-X (Intermediate) PdCat->PathSuccess Product Cross-Coupled Product PathSuccess->Product + Pd Catalyst Waste De-borylated Alkene (Waste) PathFail->Waste + H2O

Figure 2: Kinetic competition between transmetallation (yield) and protodeboronation (waste).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 68–76. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

Sources

Technical Support Center: 3-Hydroxy-1-propenylboronic Acid Troubleshooting & Storage Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Hydroxy-1-propenylboronic acid is a highly versatile building block used to install allylic alcohol moieties via Suzuki-Miyaura cross-coupling. However, due to its sp2-hybridized boron atom and electron-rich double bond, it is notoriously susceptible to degradation.

This guide provides authoritative, field-proven methodologies to mitigate decomposition, ensuring high yields and reproducible couplings in your drug development workflows.

Mechanistic Overview of Decomposition

To effectively prevent degradation, one must understand the causality behind it. The boron atom in free boronic acids possesses an empty p-orbital, making it a strong Lewis acid that readily accepts electrons from nucleophiles or reactive oxygen species (ROS)[1].

  • Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. In aqueous or basic conditions, hydroxide coordinates to the boron, forming a tetrahedral boronate intermediate that undergoes rate-limiting fragmentation[2].

  • Oxidation: ROS attack the empty p-orbital, leading to a 1,2-migration of the carbon from the boron atom to the oxygen atom, which ultimately hydrolyzes to the corresponding alcohol or aldehyde[1].

  • Dehydration (Boroxine Formation): Free boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). While not strictly "decomposition," fluctuating ambient moisture alters the stoichiometric mass of the reagent, leading to imbalanced and failed cross-couplings.

Troubleshooting FAQs

Q: My 3-hydroxy-1-propenylboronic acid lost reactivity after a month in the 4°C fridge. What happened? A: At 4°C under atmospheric conditions, the compound undergoes slow oxidative deboronation[1]. Furthermore, the proximity of the allylic alcohol moiety to the boron center can facilitate unwanted isomerization over time. For any storage exceeding 48 hours, the free acid must be kept at -20°C under a strict argon or nitrogen atmosphere.

Q: How can I differentiate between boroxine formation and protodeboronation in my NMR? A: Perform a


H and 

B NMR in anhydrous DMSO-

.
  • Boroxine: The

    
    B NMR will show a broad peak shifted slightly downfield compared to the free acid. The 
    
    
    
    H NMR will still display the alkenyl protons, but the integration of the -OH protons will be absent or severely reduced.
  • Protodeboronation: The

    
    H NMR will show the appearance of allyl alcohol peaks (terminal alkene protons at ~5.1-5.3 ppm) and the complete loss of the boron-adjacent alkenyl proton[2].
    

Q: I need to store this reagent for over 6 months. Should I use a pinacol (pin) ester or a MIDA ester? A: For long-term storage, converting the free acid to a MIDA (N-methyliminodiacetic acid) ester is superior[3]. While pinacol esters provide steric shielding and are stable enough for general storage[4], the boron remains sp2-hybridized and vulnerable to accelerated protodeboronation under certain basic conditions[5]. MIDA coordinates its nitrogen lone pair directly into the boron's empty p-orbital, re-hybridizing it to sp3. This coordinative saturation completely shuts down both protodeboronation and oxidative degradation pathways[3].

Quantitative Data: Storage Viability

The following table summarizes the structural stability and recommended storage conditions for 3-hydroxy-1-propenylboronic acid and its common derivatives.

Derivative FormBoron HybridizationPrimary Degradation RiskRecommended Storage TempAtmosphereEstimated Shelf Life
Free Boronic Acid sp2 (Unshielded)Oxidation, Protodeboronation[1][2]-20°CArgon1-2 Months
Pinacol Ester sp2 (Sterically Shielded)Slow Oxidation[4][5]4°CArgon / N26-12 Months
MIDA Ester sp3 (Coordinatively Saturated)Hydrolysis (in strong base)[3]20°C (Room Temp)Ambient (Desiccated)> 2 Years

Experimental Workflows & Protocols

G BoronicAcid 3-Hydroxy-1-propenylboronic acid (Unstable sp2 Boron) Protodeboronation Protodeboronation (C-B Cleavage) BoronicAcid->Protodeboronation H2O / Base Oxidation Oxidation (ROS Attack) BoronicAcid->Oxidation O2 / ROS Boroxine Dehydration (Boroxine Formation) BoronicAcid->Boroxine -H2O Pinacol Pinacol Esterification (Steric Shielding) BoronicAcid->Pinacol Pinacol, MgSO4 MIDA MIDA Esterification (sp3 Hybridization) BoronicAcid->MIDA MIDA, DMSO, Heat StableStorage Stable Storage (-20°C, Argon, Desiccated) Pinacol->StableStorage MIDA->StableStorage

Logical workflow of decomposition pathways and protection strategies for boronic acids.

Protocol A: Inert Aliquoting and Storage of the Free Acid

Objective: Prevent ROS exposure and moisture-induced boroxine fluctuation.

  • Preparation: Purge a desiccator cabinet and a set of amber glass vials with Argon gas for 5 minutes.

    • Causality: Amber glass prevents UV-induced radical formation which can accelerate oxidation. Argon is heavier than nitrogen and provides a superior, dense blanket against atmospheric oxygen.

  • Aliquoting: Inside a glovebox or under a continuous Argon stream, weigh out single-use aliquots (e.g., 50 mg) of 3-hydroxy-1-propenylboronic acid into the vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure, which are the primary drivers of batch degradation over time.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the exterior junction tightly with Parafilm.

  • Storage: Store immediately at -20°C in a desiccated secondary container.

Protocol B: Pinacol Esterification for Medium-Term Storage

Objective: Convert the free acid to trans-3-Hydroxy-1-propenylboronic acid pinacol ester (CAS: 167896-48-2) to impart steric shielding[4].

  • Reaction Setup: Dissolve 1.0 equivalent of 3-hydroxy-1-propenylboronic acid and 1.05 equivalents of pinacol in anhydrous diethyl ether.

  • Water Scavenging: Add 2.0 equivalents of anhydrous MgSO

    
     to the stirring mixture.
    
    • Causality: The esterification produces water as a byproduct. MgSO

      
       acts as a self-validating thermodynamic driver, scavenging the water to push the equilibrium forward and preventing the reverse hydrolysis reaction.
      
  • Agitation: Stir at room temperature for 12 hours under an Argon atmosphere.

  • Filtration & Concentration: Filter the mixture through a pad of Celite to remove the hydrated MgSO

    
    . Concentrate the filtrate under reduced pressure.
    
  • Storage: The resulting pinacol ester can be safely stored at 4°C under Argon for 6 to 12 months with minimal risk of protodeboronation.

References

  • [2] Title: Protodeboronation - Wikipedia Source: Wikipedia URL: [Link]

  • [5] Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: Accounts of Chemical Research - ACS Publications URL:[Link]

  • [1] Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PMC - NIH URL:[Link]

  • [4] Title: Properties and Applications of Boronic Acids Source: Alfa Aesar URL:[Link]

  • [3] Title: One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis Source: Organic Letters - ACS Publications URL:[Link]

Sources

Technical Support Center: Optimizing Cross-Coupling of 3-Hydroxy-1-propenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Homocoupling Side Reactions (Oxidative Dimerization) Reagent Focus: 3-Hydroxy-1-propenylboronic acid (CAS: 7547-96-8 / 167896-48-2 for ester) Application: Suzuki-Miyaura Cross-Coupling for Allylic Alcohol Synthesis

The Mechanic's View: Why Homocoupling Happens

Before adjusting your protocol, you must understand the "enemy." Homocoupling of vinylboronic acids is not random; it is a specific, competing catalytic cycle driven primarily by Oxygen and Palladium(II) species.[1][2]

In a standard Suzuki reaction, the desired pathway involves the transmetallation of one boronate to the Palladium center. Homocoupling occurs when two boronate molecules transmetallate to the same oxidized Palladium center, followed by reductive elimination of the dimer (a 1,5-diene derivative in this case).

Competitive Signaling Pathway

The diagram below illustrates the divergence between the desired Cross-Coupling cycle and the parasitic Homocoupling cycle.

Suzuki_Homocoupling_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X O2_Ox Oxidation by O2 (Pd(II) Species) Pd0->O2_Ox + O2 (Leak) TransMet Transmetallation 1 (Ar-Pd-Vinyl) OxAdd->TransMet + Boronic Acid + Base Product Desired Product (Allylic Alcohol) TransMet->Product Reductive Elimination Product->Pd0 Regenerates Homo_Trans Double Transmetallation (Vinyl-Pd-Vinyl) O2_Ox->Homo_Trans + 2x Boronic Acid Homo_Prod Homocoupling Side Product (1,5-Diene) Homo_Trans->Homo_Prod Reductive Elimination Homo_Prod->Pd0 Regenerates

Figure 1: The catalytic divergence.[3][4][5] Note that the "Red Pathway" (Homocoupling) requires an oxidative trigger (usually O2) to bypass the entry of the electrophile (Ar-X).

Critical Parameter Troubleshooting

To minimize the "Red Pathway" shown above, you must control three variables: Dissolved Oxygen , Instantaneous Concentration , and Catalyst State .

Variable A: Oxygen Exclusion (The #1 Culprit)

Vinylboronic acids are electron-rich and highly susceptible to oxidative homocoupling (Glaser-type or Pd-mediated).

  • The Fix: Standard "balloon purging" is often insufficient for sensitive vinyl species. You must use sparging (bubbling inert gas directly through the solvent) or strictly freeze-pump-thaw cycles.

  • Why: Oxygen oxidizes Pd(0) to Pd(II) peroxo species, which rapidly react with two equivalents of boronic acid to form the homocouple.

Variable B: Stoichiometry & Addition Rate

If the concentration of 3-Hydroxy-1-propenylboronic acid is high relative to the Aryl Halide, the statistical probability of two Boron species hitting the Pd center increases.

  • The Fix: Use the Slow Addition Protocol (detailed below).

  • Why: By keeping the boronic acid concentration low (kinetic control), the Pd-Ar intermediate is forced to wait for the boronic acid, ensuring the cross-coupling pathway dominates.

Variable C: The "3-Hydroxy" Factor

The free hydroxyl group on your reagent (3-Hydroxy-1-propenylboronic acid) is polar and can coordinate to Palladium, potentially poisoning the catalyst or altering its geometry.

  • The Fix: Use a solvent system that solubilizes the hydroxyl group effectively (e.g., Dioxane/Water or THF/Water) to prevent aggregation. If the reaction stalls, consider protecting the alcohol (e.g., TBS ether), though this adds steps.

Validated Experimental Protocols

Protocol A: The "Slow Addition" Method (Recommended)

Use this protocol if you observe >5% homocoupling in standard runs.

Materials:

  • Electrophile: Aryl Halide (1.0 equiv) in Reaction Flask.

  • Nucleophile: 3-Hydroxy-1-propenylboronic acid (1.2 - 1.5 equiv) in Syringe.

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd2(dba)3/SPhos.

  • Base: K2CO3 or Cs2CO3 (2.0 equiv).

  • Solvent: 4:1 Dioxane/Water (Degassed).[1]

Step-by-Step:

  • Preparation: Dissolve the Aryl Halide, Catalyst, and Base in 70% of the total solvent volume in the reaction flask.

  • Degassing: Sparge this mixture with Argon for 15 minutes. Heat to reaction temperature (typically 80°C).[1][6]

  • Feed Preparation: Dissolve the 3-Hydroxy-1-propenylboronic acid in the remaining 30% of the degassed solvent. Load this into a syringe.

  • Execution: Using a syringe pump, add the boronic acid solution to the hot reaction mixture over 1 to 2 hours .

  • Completion: After addition is complete, stir for an additional 30-60 minutes.

Why this works: The "Instantaneous Concentration" of the boronic acid never exceeds the concentration of the oxidative addition complex (Ar-Pd-X), statistically eliminating the possibility of homocoupling.

Protocol B: High-Efficiency Deoxygenation (For Standard Runs)

Use this if you lack a syringe pump but need to improve yields.

  • Solvent Prep: Place solvent (e.g., THF/Water) in a Schlenk flask.

  • Sparging: Submerge a long needle connected to an Argon line directly into the liquid. Bubble vigorously for 20 minutes.

  • Transfer: Cannula transfer the solvent to the reaction vessel containing solids (Catalyst/Reagents) which have been purged with Argon/Vacuum cycles (3x).

  • Seal: Use a high-quality septum and wrap with Parafilm. Do not rely on a simple nitrogen balloon; use a positive pressure manifold if possible.

Diagnostic Data & Decision Matrix

Homocoupling vs. Other Failures

ObservationLikely CauseCorrective Action
Product: 50% YieldSide Product: Dimer (Diene)Oxidative Homocoupling 1. Implement Slow Addition (Protocol A).2. Re-sparge solvents.
Product: <10% YieldSide Product: Propene/AldehydeProtodeboronation 1. Switch to anhydrous conditions (use CsF or K3PO4 in dry Dioxane).2. Lower temperature.
Reaction turns Black immediatelyPd Precipitation 1. Catalyst death due to O2.2. Ligand insufficient. Switch to SPhos or XPhos.
Starting Material (Aryl Halide) remainsCatalyst Inactivity 1. Check purity of Aryl Halide.2. Free -OH group might be poisoning Pd; increase catalyst load to 5 mol%.
Troubleshooting Workflow

Follow this logic path to resolve your specific issue.

Troubleshooting_Tree Start Start: Low Yield Check_Byproduct Analyze Crude NMR/LCMS Start->Check_Byproduct Homo Dimer Found (Homocoupling) Check_Byproduct->Homo Major Impurity Proto De-boronated Species (Propene/Aldehyde) Check_Byproduct->Proto Major Impurity SM_Rec SM Recovered (No Reaction) Check_Byproduct->SM_Rec Action_O2 1. Sparging (Ar) 2. Check Seals Homo->Action_O2 Action_Base Switch Base (Use milder K3PO4) Proto->Action_Base Action_Cat Change Ligand (Try SPhos/XPhos) SM_Rec->Action_Cat Action_Slow Implement Slow Addition Protocol Action_O2->Action_Slow If O2 exclusion fails

Figure 2: Decision tree for optimizing reaction conditions based on crude analysis.

Frequently Asked Questions (FAQ)

Q: Does the free hydroxyl group on 3-Hydroxy-1-propenylboronic acid require protection? A: Not strictly, but it is a risk factor. The free -OH can coordinate to the Palladium, potentially slowing down the cycle and allowing homocoupling to compete.

  • Recommendation: Try the reaction "neat" first. If yields are low (<40%), protect it as a TBS ether or Acetate. This often improves solubility in non-polar solvents (Toluene) where homocoupling is easier to suppress.

Q: Can I use the Pinacol Ester instead of the free acid? A: Yes, and it is often preferred. The pinacol ester releases the active boronic acid slowly in situ (via hydrolysis by the base/water), which creates a "pseudo-slow addition" effect [1]. This naturally suppresses homocoupling.

Q: Which base is best to prevent homocoupling? A: Avoid strong bases like NaOH or KOtBu.[2] Use Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) . These provide a steady "trickle" of the active boronate species without accelerating the oxidative side reactions [2].

Q: Why did my reaction turn black? A: "Palladium Black" formation indicates the catalyst has fallen out of the cycle (aggregated to Pd metal). This usually happens because the phosphine ligands dissociated or oxidized.

  • Solution: Add more ligand (e.g., 1:4 Pd:PPh3 ratio) or use a palladacycle precatalyst (e.g., XPhos Pd G2) which is more robust against oxidation.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

    • Supports the mechanism of boronate activation and the stability advantages of esters.
  • Adamo, C., et al. (2006).[7] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[8] Journal of the American Chemical Society, 128(21), 6829–6836. Link

    • Foundational paper establishing the role of Oxygen and Base in the homocoupling mechanism.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

    • The authoritative review on the general reaction class and side reactions.

Sources

Technical Support Center: Resolving Solubility Challenges of 3-Hydroxy-1-propenylboronic acid in Aqueous Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Hydroxy-1-propenylboronic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this versatile reagent in water-based solvents. As a bifunctional molecule containing a reactive vinylboronic acid moiety and a hydrophilic hydroxyl group, its behavior in aqueous media can be complex. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure its successful application in your experiments, from organic synthesis to biological assays.

Section 1: Understanding the Root Causes of Poor Solubility

Before troubleshooting, it's crucial to understand the underlying chemical principles that govern the solubility of boronic acids.

FAQ 1: Why is my 3-Hydroxy-1-propenylboronic acid not dissolving in neutral water?

Answer: The limited solubility of many boronic acids in neutral water is an inherent property stemming from their molecular structure and intermolecular interactions.[1][2]

  • Lewis Acidity vs. Brønsted Acidity: Unlike carboxylic acids, boronic acids are primarily Lewis acids, not strong Brønsted-Lowry acids.[3][4] The boron atom has a vacant p-orbital, allowing it to accept a lone pair of electrons from a Lewis base (like a hydroxide ion).[4] In neutral water, the compound exists predominantly in its uncharged, trigonal planar form, which is less polar and thus has limited solubility.[3] Only at a pH above its pKa does it significantly convert to the more soluble, negatively charged tetrahedral boronate form.[3]

  • Intermolecular Interactions: In the solid state and in nonpolar solvents, boronic acids can form strong hydrogen-bonded dimers or dehydrate to form cyclic trimers known as boroxines.[5][6] These structures can be slow to break down and dissolve in neutral water.

Diagram 1: Boronic Acid-Boronate Equilibrium

G cluster_0 Low pH (Insoluble State) cluster_1 High pH (Soluble State) BA Trigonal Planar Boronic Acid R-B(OH)₂ Less Soluble BOH Tetrahedral Boronate R-B(OH)₃⁻ Highly Soluble BA->BOH + Base (OH⁻) BOH->BA - Base (H⁺) Base OH⁻ H2O H₂O G BA 3 x R-B(OH)₂ (Monomer) Boroxine (RBO)₃ (Boroxine Trimer) BA->Boroxine Dehydration Water + 3 H₂O

Caption: Reversible formation of boroxine from boronic acid monomers.

Section 2: Troubleshooting Guides & Protocols

This section provides actionable solutions to common solubility problems encountered during experimental work.

Issue 1: Complete Insolubility in Neutral Water or Buffers
  • Question: I've added my solid 3-Hydroxy-1-propenylboronic acid to a neutral aqueous buffer for my Suzuki-Miyaura coupling, but it remains a precipitate. How can I get it into solution?

  • Answer: This is the most common issue and is resolved by adjusting the pH to deprotonate the boronic acid into its highly soluble boronate form.

    • Setup: To your reaction vessel containing the solid 3-Hydroxy-1-propenylboronic acid and your other solid reagents (e.g., aryl halide, catalyst), add the primary solvent (e.g., THF, Dioxane, DMF). [7] 2. Base Addition: Prepare a separate aqueous solution of your chosen base (e.g., a 2M solution of K₂CO₃ or K₃PO₄). [8] 3. Dissolution: While stirring the reaction mixture, add the aqueous base solution. You should observe the solid boronic acid dissolving as the pH of the aqueous phase increases, forming the soluble boronate anion at the solvent interface.

    • Degassing: Once the solid has dissolved and the mixture is biphasic, thoroughly degas the system with an inert gas (Argon or Nitrogen) for 15-30 minutes before heating to the reaction temperature. Oxygen can promote unwanted side reactions like homocoupling. [5] Causality: The base is not just a reactant for the catalytic cycle; it is the critical solubilizing agent for the boronic acid. By creating a biphasic system with an aqueous basic layer, the boronic acid is deprotonated to the boronate, which can then interact with the palladium catalyst.

Issue 2: Enhancing Solubility for Concentrated Stock Solutions (Biological Assays)
  • Question: I need to prepare a stable, concentrated aqueous stock solution of 3-Hydroxy-1-propenylboronic acid for a biological screen, but I want to avoid a very high pH. What is the best method?

  • Answer: Complexation with a polyol, such as mannitol, is an industry-standard method for dramatically increasing the aqueous solubility of boronic acids at or near physiological pH. [9]This strategy is used in the formulation of the boronic acid-containing drug, Velcade®. [9]

    Boronic acids react reversibly with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. [10]This has two key benefits:

    • Increased Solubility: The resulting ester is often significantly more water-soluble than the free boronic acid. [9] 2. pKa Lowering: The formation of the boronate ester increases the Lewis acidity of the boron atom, effectively lowering the pKa. This means a larger fraction of the compound will exist in the soluble anionic form at a lower pH. [9]

    • Determine Ratio: A common starting point is a 5:1 to 10:1 molar ratio of mannitol to the boronic acid. [10] 2. Preparation: Dissolve the desired amount of mannitol in your aqueous buffer (e.g., PBS, pH 7.4) first. Gentle warming may be required.

    • Addition: Once the mannitol is fully dissolved, add the solid 3-Hydroxy-1-propenylboronic acid to the solution with vigorous stirring.

    • Equilibration: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete complexation and dissolution. The solution should become clear.

    • Sterilization: If required for biological use, filter-sterilize the final solution through a 0.22 µm filter.

    Solubilization Strategy Mechanism Pros Cons Typical Application
    pH Adjustment (>pKa) Formation of anionic boronateSimple, effective for synthesisHigh pH may be incompatible with sensitive substrates or assaysSuzuki-Miyaura Coupling
    Co-solvents (THF, Dioxane) Increases polarity of the bulk mediumWidely used, well-understoodRequires removal, may affect biological systemsOrganic Synthesis
    Polyol Complexation (Mannitol) Formation of soluble boronate esters; pKa loweringEffective at neutral pH, stabilizes the boronic acidAdds an excipient to the formulationBiological Assays, Drug Formulation
Diagram 3: General Troubleshooting Workflow

G Start Solubility Issue with 3-Hydroxy-1-propenylboronic acid Context What is the application? Start->Context Synthesis Organic Synthesis (e.g., Suzuki Coupling) Context->Synthesis BioAssay Biological Assay or Formulation Context->BioAssay Method1 Use pH Adjustment (Protocol 2.1) Synthesis->Method1 Check2 Is an organic solvent permissible? BioAssay->Check2 Check1 Is the substrate base-sensitive? Method1->Check1 Method2 Use Co-Solvent System (e.g., THF/Water, Dioxane/Water) Success Problem Resolved Method2->Success Method3 Use Polyol Complexation (Protocol 2.2 with Mannitol) Method3->Success Check1->Method2 Yes Check1->Success No Check2->Method2 Yes Check2->Method3 No

Caption: Decision workflow for selecting the appropriate solubilization strategy.

Section 3: Advanced Considerations

FAQ 3: How can I prevent protodeboronation while trying to improve solubility?

Answer: Protodeboronation, the undesired cleavage of the C-B bond, is a significant side reaction that competes with the desired cross-coupling. [5][7]It is often accelerated by the very conditions used to improve solubility, namely high temperatures and strong bases.

  • Use Milder Bases: Whenever possible, opt for weaker inorganic bases like K₃PO₄ or Cs₂CO₃ over strong bases like NaOH or KOtBu. [7]* Control Temperature: Do not heat the reaction higher than necessary. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Use a More Stable Boron Species: Consider using the corresponding potassium trifluoroborate salt (R-BF₃K) or the pinacol ester. While these also require specific conditions for activation, they are generally more robust against protodeboronation than the free boronic acid. The pinacol ester must be hydrolyzed in situ to the boronic acid, which is usually achieved under the basic reaction conditions.

FAQ 4: My compound is still unstable in solution. What are my options?

Answer: Vinylboronic acids are inherently less stable than their aryl counterparts and can be prone to polymerization or degradation. [11]Additionally, boronic acids in general can be susceptible to oxidation, especially in biological media. [12]

  • Freshness is Key: Use the boronic acid as fresh as possible. If preparing a stock solution, do so immediately before use.

  • Inert Atmosphere: For long-term reactions, maintaining a strict inert atmosphere is critical to prevent both catalyst deactivation and boronic acid oxidation. [7]* Consider Derivatives: For maximum stability during storage and handling, the pinacol ester is often the best choice. [13]It can be stored for long periods and used directly in reactions where the conditions will promote its in-situ hydrolysis.

References

  • Influence of borax and boric acid concentration on the pH of an aqueous solution . ResearchGate. [Link]

  • 3-(3-Hydroxyprop-1-yl)benzeneboronic acid | C9H13BO3 . PubChem. [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications . KU ScholarWorks. [Link]

  • Formulation of boronic acid compounds.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species . ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide . Organic Syntheses. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . SpringerLink. [Link]

  • 3-Hydroxypropionic acid . Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications . SciSpace. [Link]

  • Solubility of phenylboronic compounds in water . SciSpace. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents . Wiley Online Library. [Link]

  • Solubilization of boric acid.
  • Solubility of investigated compounds in water. ◊ Phenylboronic acid... . ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts . PNAS. [Link]

  • Synthesis and Application of Boronic Acid Derivatives . VTechWorks. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents . Angewandte Chemie International Edition. [Link]

  • Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni... . SciSpace. [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . MDPI. [Link]

Sources

Advanced Technical Support Center: Chromatography of 3-Hydroxy-1-propenylboronic Acid & Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Analyzing alkenylboronic acids—specifically 3-hydroxy-1-propenylboronic acid—presents unique chromatographic challenges. Due to their empty p-orbital, these compounds act as strong Lewis acids, leading to severe secondary interactions with column hardware and stationary phases. Furthermore, their dynamic equilibrium with boroxine anhydrides often confounds quantitative analysis.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution of your target molecule and its synthesis byproducts.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I seeing split peaks or a broad "smear" instead of a single boronic acid peak? A1: This phenomenon is caused by the reversible dehydration of the boronic acid monomer into its six-membered cyclotrimeric boroxine anhydride[1]. In the presence of aqueous mobile phases, this equilibrium shifts dynamically as the sample travels down the column. Because the monomer and trimer have different partition coefficients, their continuous interconversion manifests as a broad smear or split peaks. Causality & Solution: To resolve this, you must force the equilibrium entirely to the monomeric state. Use a highly aqueous mobile phase with low pH (e.g., 0.1% formic acid) to stabilize the monomer, or derivatize the boronic acid to its pinacol ester prior to analysis to permanently block anhydride formation.

Q2: How do I resolve severe peak tailing for 3-hydroxy-1-propenylboronic acid? A2: Tailing in boronic acids is primarily driven by secondary interactions. The electron-deficient boron atom (Lewis acid) strongly coordinates with unreacted, acidic silanol groups (Lewis bases) on standard silica stationary phases[2]. Additionally, the hydroxyl group on the propenyl chain engages in hydrogen bonding, exacerbating the drag. Causality & Solution: Utilize columns with highly deactivated, end-capped silica, or hybrid particle technologies. To mitigate interactions with the stainless steel hardware of the HPLC system, utilizing columns with specialized inert hardware (such as MaxPeak Premier technology) prevents non-specific adsorption to metal surfaces, ensuring a symmetrical peak[3].

Q3: My target peak is eluting in the void volume. How can I increase retention? A3: 3-Hydroxy-1-propenylboronic acid is highly polar. Furthermore, boronic acids typically have a pKa between 8 and 10. If your mobile phase pH is too high, the boron atom shifts from a trigonal coplanar geometry to a negatively charged tetragonal boronate anion[4]. This charged species is highly water-soluble and will not retain on a reversed-phase column. Causality & Solution: Lower the mobile phase pH to ~2.5 using formic acid or trifluoroacetic acid (TFA) to ensure the molecule remains fully protonated and neutral[3]. To further enhance retention of this polar analyte, switch from a standard C18 to an aqueous-compatible, high-strength silica phase (like HSS T3) or a polar-embedded stationary phase.

Section 2: Visual Workflows

BoroxineEq Monomer 3-Hydroxy-1-propenylboronic Acid (Monomer) Trimer Boroxine Anhydride (Trimer) Monomer->Trimer Dehydration (-H2O) Chromatography Chromatographic Result: Split Peaks / Broad Smear Monomer->Chromatography Trimer->Monomer Hydrolysis (+H2O) Trimer->Chromatography

Fig 1: Dynamic boroxine equilibrium leading to chromatographic peak splitting and smearing.

Troubleshooting Start Identify Chromatographic Issue Tailing Severe Peak Tailing Start->Tailing Split Split Peaks / Smearing Start->Split Void Elution in Void Volume Start->Void Sol1 Use End-capped/Hybrid Silica or MaxPeak Hardware Tailing->Sol1 Sol2 Force Monomer State: Use Low pH (0.1% FA) Split->Sol2 Sol3 Use Polar-Embedded Phase or HSS T3 Column Void->Sol3

Fig 2: Decision tree for troubleshooting alkenylboronic acid chromatography.

Section 3: Quantitative Data Summaries

Table 1: Chromatographic Behavior of 3-Hydroxy-1-propenylboronic Acid & Common Byproducts

Analyte / ByproductStructural CharacteristicRelative RP-HPLC RetentionPrimary Detection Method
(E)-3-Hydroxy-1-propenylboronic acid Target Monomer (Polar, Lewis Acid)Baseline (Reference)UV (210 nm) / MS ([M-H]⁻)
Boroxine Anhydride Trimeric ring, highly lipophilicSignificantly later than monomerMS (Trimer mass)
Prop-2-en-1-ol (Allyl alcohol) Des-boronated, highly polar, volatileEarlier than monomer (near void)RI / ELSD / MS
(Z)-3-Hydroxy-1-propenylboronic acid Cis-isomer, slight dipole differenceClosely eluting (requires shallow gradient)UV / MS
Pinacol Ester Derivative Protected boronic acid, hydrophobicSignificantly later than monomerUV / MS

Table 2: Column Stationary Phase Selection Guide

Column TechnologyInteraction MechanismSuitability for Boronic Acids
Standard C18 (Uncapped) Strong hydrophobic + active silanolsPoor: Severe tailing due to Lewis acid-base interactions.
End-capped / Hybrid C18 Hydrophobic + reduced silanol activityGood: Improved peak shape, but poor retention for polar monomers.
High Strength Silica (HSS T3) Aqueous-compatible, enhanced polar retentionExcellent: Retains polar 3-hydroxy-1-propenylboronic acid effectively.
MaxPeak Premier Hardware Inert surface prevents metal coordinationExcellent: Eliminates non-specific adsorption to stainless steel.

Section 4: Standardized Experimental Protocols

Protocol A: RP-HPLC Method for Boronic Acid Monomer Stabilization

Objective: Achieve baseline resolution of 3-hydroxy-1-propenylboronic acid from its Z-isomer and des-boronated byproducts without boroxine interference.

  • Self-Validation System (System Suitability Test): Before injecting the sample, inject a standard mixture of Uracil (void marker) and Phenol (silanol activity marker). Proceed only if the Phenol Tailing Factor (Tf) is < 1.2. A higher Tf indicates active silanols that will irreversibly bind the boronic acid.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade H₂O (pH ~2.7). Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Low pH suppresses boronate anion formation, ensuring the analyte remains in its neutral, retainable form.

  • Step 2: Column Selection & Equilibration. Install an end-capped, polar-retaining column (e.g., HSS T3, 2.1 x 100 mm, 1.8 µm). Equilibrate the system at 5% B for 10 column volumes.

  • Step 3: Gradient Elution. Run a shallow gradient from 5% B to 40% B over 10 minutes at a flow rate of 0.3 mL/min. Causality: The shallow gradient maximizes the resolution between the closely eluting E- and Z-isomers of the propenyl chain.

  • Step 4: Detection. Monitor via Photodiode Array (PDA) at 210 nm (to capture the alkene chromophore) and ESI-MS in negative ion mode (boronic acids ionize efficiently as [M-H]⁻).

Protocol B: Pre-column Derivatization to Pinacol Ester

Objective: Convert the problematic boronic acid into a stable, hydrophobic pinacol ester to completely eliminate silanol interactions and boroxine formation.

  • Self-Validation System (TLC/LC-MS Control): Analyze the reaction mixture post-derivatization. The complete disappearance of the broad monomer/trimer smear and the appearance of a single, sharp, late-eluting peak validates the protocol.

  • Step 1: Reagent Mixing. Dissolve 1.0 equivalent of crude 3-hydroxy-1-propenylboronic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of pinacol and a catalytic amount of anhydrous magnesium sulfate (MgSO₄).

  • Step 2: Reaction. Stir at room temperature for 2 hours. Causality: MgSO₄ acts as a desiccant, driving the condensation reaction forward by consuming the water byproduct, thus preventing hydrolysis back to the free boronic acid.

  • Step 3: Filtration & Evaporation. Filter the mixture to remove the hydrated MgSO₄ salts. Evaporate the DCM under reduced pressure.

  • Step 4: Chromatographic Analysis. Analyze the resulting trans-3-hydroxy-1-propenylboronic acid pinacol ester using standard RP-HPLC (C18 column, water/acetonitrile gradient). The protected boronic acid will elute as a sharp, highly symmetrical peak.

References

1.[4] The development of the boronate affinity chromatography and Biotime's success. xiamenbiotime.com. 2.[3] Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. waters.com. 3.[1] Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. nih.gov. 4.[2] HPLC Diagnostic Skills II – Tailing Peaks. chromatographyonline.com.

Sources

Validation & Comparative

1H NMR characterization of 3-Hydroxy-1-propenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity 1H NMR Characterization of 3-Hydroxy-1-propenylboronic Acid: A Comparative Guide

As a Senior Application Scientist, one of the most frequent analytical hurdles I encounter in the laboratory is the accurate structural characterization of free boronic acids. 3-Hydroxy-1-propenylboronic acid is a highly versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to install allylic alcohol motifs. However, attempting to acquire a clean, interpretable


 NMR spectrum of this free acid in standard non-coordinating solvents (like 

) often results in a frustratingly complex and broadened spectrum.

This guide objectively compares the two most effective strategies for characterizing 3-Hydroxy-1-propenylboronic acid: Monomer Stabilization (using coordinating solvents) versus Covalent Locking (via pinacol derivatization), providing the mechanistic causality and self-validating protocols necessary for publication-quality data.

The Mechanistic Challenge: The Boroxine Equilibrium

To understand how to characterize this compound, we must first understand why it resists standard analysis. Free boronic acids do not exist as static monomers in solution. Instead, they undergo a reversible, entropy-driven dehydration to form six-membered cyclic anhydrides known as boroxines[1].

Because this dehydration releases three molecules of water for every boroxine formed, it is thermodynamically favored in non-polar, hydrophobic solvents like


[1]. Consequently, the NMR sample becomes a dynamic mixture of the monomeric acid and the trimeric boroxine. Because the rate of exchange between these species often occurs on the intermediate NMR timescale, the resulting proton signals—particularly the vinyl protons adjacent to the boron atom—suffer from severe line broadening and overlapping multiplets[2]. Furthermore, the quadrupolar nature of the 

nucleus (

) induces relaxation broadening in adjacent nuclei, further degrading spectral resolution.

To achieve high-resolution spectra, we must force the system into a single, static thermodynamic state.

Comparison of Characterization Strategies

We evaluate two distinct methodologies to overcome the boroxine equilibrium:

Strategy A: Thermodynamic Stabilization (Direct NMR in )

The Causality: By dissolving the sample in a strongly coordinating, hydrogen-bond-accepting solvent like


, the solvent molecules form a tight solvation sphere around the boronic acid hydroxyl groups. This robust intermolecular hydrogen bonding outcompetes the dehydration pathway, effectively "locking" the compound in its monomeric state.
  • Pros: Rapid, requires no additional synthetic steps, preserves the free acid for downstream use.

  • Cons: The

    
     protons appear as a very broad singlet (often spanning 0.5–1.0 ppm) due to rapid proton exchange with trace water, which can obscure baseline integrations.
    
Strategy B: Covalent Locking (In-situ Pinacol Derivatization)

The Causality: Converting the free boronic acid to its pinacol ester (BPin) replaces the labile hydroxyl groups with a stable, sterically bulky five-membered dioxaborolane ring. This covalent modification completely abolishes the possibility of anhydride formation[3][4]. The steric bulk of the pinacol ligand thermodynamically traps the boron atom in a single defined state.

  • Pros: Yields exceptionally sharp peaks, highly accurate integrations, and publication-grade spectra in

    
    .
    
  • Cons: Requires a micro-scale derivatization step and the subsequent removal of excess pinacol to prevent signal overlap.

Quantitative Data Presentation

The following table summarizes the comparative


 NMR performance of the trans (E) isomer of 3-Hydroxy-1-propenylboronic acid using both strategies.
Structural FeatureStrategy A: Free Acid in

Strategy B: BPin Ester in

Resolution & Integration Quality
Pinacol

N/A1.27 ppm (s, 12H)Excellent (Sharp reference peak)
Allylic

~4.05 ppm (m, 2H)~4.25 ppm (dd, J = 4.5, 1.5 Hz, 2H)Superior in BPin (Fine coupling resolved)

-Vinyl

(B-CH=)
~5.50 ppm (dt, J = 18.0, 1.5 Hz, 1H)~5.65 ppm (dt, J = 18.0, 1.5 Hz, 1H)Good in both (Clear trans coupling)

-Vinyl

(=CH-C)
~6.35 ppm (dt, J = 18.0, 4.5 Hz, 1H)~6.70 ppm (dt, J = 18.0, 4.5 Hz, 1H)Good in both
Boronic

/

~7.50 ppm (br s, 2H)N/APoor in Free Acid (Exchange broadening)

Self-Validating Experimental Protocols

Protocol A: Direct Monomer Stabilization ( )
  • Preparation: Weigh 10–15 mg of 3-Hydroxy-1-propenylboronic acid into a clean vial.

  • Solvation: Add 0.6 mL of high-purity, anhydrous

    
     (preferably from a fresh ampoule to minimize water content).
    
  • Agitation: Sonicate for 30 seconds until completely dissolved. Transfer to an NMR tube.

  • Self-Validation Check: Upon acquiring the spectrum, integrate the vinyl protons against the allylic

    
     protons. The ratio must be exactly 1:1:2. If the 
    
    
    
    peak at ~7.50 ppm integrates to less than 2H, it indicates rapid exchange with trace water in the solvent, but the carbon backbone integrations confirm structural integrity.
Protocol B: In-situ Pinacol Derivatization ( )
  • Reaction Setup: In a 2 mL glass vial, combine 15 mg of 3-Hydroxy-1-propenylboronic acid with 1.05 equivalents of pinacol (approx. 18 mg)[4].

  • Dehydration: Add 1.0 mL of

    
     and 50 mg of anhydrous 
    
    
    
    . The
    
    
    acts as a chemical sponge, driving the equilibrium forward by sequestering the released water[4].
  • Incubation: Stir the suspension vigorously at room temperature for 15 minutes.

  • Filtration: Filter the mixture through a tightly packed glass wool plug directly into an NMR tube to remove the hydrated

    
    .
    
  • Self-Validation Check: The spectrum must show a massive, sharp 12H singlet at ~1.27 ppm. The complete disappearance of the broad

    
     signal confirms 100% conversion to the covalent BPin ester.
    

Decision Workflow

G Start Sample: 3-Hydroxy-1-propenylboronic acid Decision Select NMR Characterization Strategy Start->Decision RouteA Strategy A: Monomer Stabilization (Direct NMR) Decision->RouteA Rapid Routine QC RouteB Strategy B: Covalent Locking (Derivatization) Decision->RouteB Publication-Grade Data SolventA Dissolve in DMSO-d6 (H-bond acceptor) RouteA->SolventA DerivB React with Pinacol + MgSO4 in CDCl3 RouteB->DerivB ResultA Outcome: Moderate Resolution Broad B(OH)2 signals at ~7.5 ppm SolventA->ResultA ResultB Outcome: High Resolution Sharp BPin singlet at ~1.27 ppm DerivB->ResultB

Workflow for overcoming boroxine equilibrium in the 1H NMR characterization of boronic acids.

Conclusion & Best Practices

For routine synthetic monitoring where speed is paramount, Strategy A (


) is sufficient to verify the presence of the 3-Hydroxy-1-propenylboronic acid backbone. However, the inherent exchange broadening limits its utility for rigorous structural proof.

For definitive characterization, structural elucidation, or publication supplementary information, Strategy B (Pinacol Derivatization) is the gold standard. By understanding the thermodynamic causality of boroxine formation, we can manipulate the system—either through solvent coordination or covalent locking—to yield precise, self-validating analytical data.

References

  • Oreate AI Blog. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR.[Link]

  • Tokunaga, Y., et al. Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles (2002).[Link]

  • University of Edinburgh. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[Link]

  • Reddit Chemistry Community. Recording NMR spectra for aryl boronic acids - overcoming oligomerization.[Link]

Sources

Speciation and Reactivity in Suzuki-Miyaura Couplings: 3-Hydroxy-1-propenylboronic Acid vs. Pinacol Esters

Author: BenchChem Technical Support Team. Date: March 2026

The successful execution of a Suzuki-Miyaura cross-coupling reaction hinges on a delicate balance between the stability of the organoboron reagent and its kinetic reactivity during the catalytic cycle. When introducing an allylic alcohol moiety into a molecular scaffold, researchers must choose between using the free 3-Hydroxy-1-propenylboronic acid or its protected variant, the pinacol ester (Bpin) .

This guide provides an in-depth, objective comparison of these two reagents. By analyzing the underlying speciation dynamics, steric constraints, and transmetalation kinetics, we establish field-proven methodologies that leverage the unique chemical behavior of each substrate.

Mechanistic Causality: The Transmetalation Divergence

The defining difference between the free boronic acid and its pinacol ester lies in the transmetalation step —the transfer of the 3-hydroxy-1-propenyl group from boron to the palladium(II) intermediate.

The Free Boronic Acid: Kinetic Superiority

Free alkenylboronic acids possess an unhindered, electron-deficient boron atom with an empty p-orbital. In the presence of a mild base, they rapidly form a tetrahedral, anionic trihydroxyboronate "ate" complex. This pre-transmetalation complex is highly nucleophilic and undergoes rapid C-C bond formation with the Pd(II) center. Kinetic studies demonstrate that unhindered boronic acids transfer their organic fragments at fast rates, typically exhibiting first-order rate constants around


[1].

However, this high reactivity comes at the cost of phenomenological instability. The free acid is highly susceptible to protodeboronation (base-catalyzed cleavage of the C-B bond yielding allyl alcohol) and spontaneous dehydration into cyclic boroxines[2].

The Pinacol Ester (Bpin): Steric Blockade and Pre-Equilibrium

Esterification of the boronic acid with pinacol yields a highly stable, easily purifiable reagent that resists atmospheric oxidation and auto-catalytic degradation[3]. However, the tetramethyl backbone of the pinacol ligand introduces severe steric bulk.

Attempts to directly transmetalate pinacol esters often result in sluggish, sigmoidal kinetic profiles because the steric hindrance prevents the formation of a discrete, observable pre-transmetalation intermediate[1]. Consequently, the Bpin ester relies on in situ hydrolysis . The ester must first be hydrolyzed by an aqueous base to generate the free boronic acid (or a less hindered boronate) before it can enter the catalytic cycle[4].

Speciation Pd Pd(II) Halide Acid Free Boronic Acid (Unhindered) Pd->Acid Base Bpin Pinacol Ester (Sterically Hindered) Pd->Bpin Base Ate Reactive 'Ate' Complex Acid->Ate Direct Coordination Hydrolysis In situ Hydrolysis (Rate-Limiting) Bpin->Hydrolysis H2O / Strong Base NoRxn Sluggish / No Direct Rxn Bpin->NoRxn Steric Blockade Transmet Transmetalation (Fast) Ate->Transmet k ~ 10⁻⁴ s⁻¹ Hydrolysis->Acid Deprotection

Caption: Mechanistic divergence in transmetalation pathways between free boronic acids and pinacol esters.

Quantitative Performance Comparison

To guide reagent selection, the following table summarizes the quantitative and qualitative trade-offs between the two species based on established kinetic and thermodynamic parameters.

Parameter3-Hydroxy-1-propenylboronic AcidPinacol Ester (Bpin) VariantMechanistic Causality
Transmetalation Rate Fast (

)*
Sluggish / SigmoidalSteric bulk of tetramethyl groups on Bpin prevents direct 'ate' complex formation[1][5].
Bench Stability Low (Prone to trimerization)Excellent (Months/Years)Bpin masks the empty p-orbital of boron, preventing oxidation and boroxine formation[3].
Protodeboronation Risk High (in strong aqueous base)Moderate (Pre-hydrolysis dependent)Free acids undergo rapid C-B bond cleavage via base-catalyzed pathways[2].
Activation Requirement Direct coordination with mild baseIn situ hydrolysis via aqueous baseBpin must shed the pinacol ligand to expose the boron center to the Pd(II) complex[3][4].

*Rate constant extrapolated from baseline unhindered aryl/alkenyl boronic acid kinetic models.

Self-Validating Experimental Workflows

Because the activation pathways for these two reagents are fundamentally opposed, applying a generic set of cross-coupling conditions will lead to failure. The protocols below are designed as self-validating systems , meaning the experimental setup inherently tests and confirms the underlying mechanistic causality.

Protocol A: Anhydrous Coupling of 3-Hydroxy-1-propenylboronic Acid

Objective: Maximize direct transmetalation while suppressing base-catalyzed protodeboronation. Causality: By utilizing strictly anhydrous conditions and a mild, non-nucleophilic base, we prevent the hydrolytic cleavage of the C-B bond, forcing the reaction through the direct 'ate' complex pathway.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 equiv), 3-hydroxy-1-propenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (5 mol%) and an internal standard (e.g., dodecane) for GC-MS tracking.
    
  • Solvent: Inject anhydrous THF (0.2 M). Heat to 65 °C.

  • Self-Validation Check (TLC/GC-MS): Monitor the reaction at 1 hour.

    • Validation: If allyl alcohol (the protodeboronation byproduct) is detected in high quantities, it indicates adventitious water has entered the system or the base concentration is locally too high. A successful system will show >90% conversion to the cross-coupled product with minimal allyl alcohol formation.

Protocol B: Hydrolysis-Driven Coupling of the Pinacol Ester

Objective: Drive the pre-equilibrium hydrolysis of the Bpin group to enable transmetalation. Causality: The steric bulk of the pinacol ester requires a strong, aqueous base to cleave the ester bonds, generating the reactive free boronic acid in situ[4].

  • Preparation: Combine the aryl halide (1.0 equiv), trans-3-hydroxy-1-propenylboronic acid pinacol ester (1.5 equiv), and

    
     (3.0 equiv) in a reaction vial.
    
  • Catalyst Addition: Add

    
     (5 mol%).
    
  • Solvent & Hydrolysis: Add a biphasic mixture of 1,4-Dioxane and

    
     (4:1 ratio, 0.2 M). Heat to 80 °C.
    
  • Self-Validation Check (Parallel Control): Run a parallel reaction strictly omitting the

    
     (using only anhydrous Dioxane).
    
    • Validation: If the anhydrous control reaction yields <5% product while the biphasic reaction yields >80%, this self-validates that in situ hydrolysis of the pinacol ester is the mandatory, rate-limiting activation step.

ProtocolLogic Start Select Alkenylboron Reagent FreeAcid 3-Hydroxy-1-propenylboronic acid Start->FreeAcid Bpin Pinacol Ester Variant Start->Bpin CondA Anhydrous / Mild Base (Prevents Protodeboronation) FreeAcid->CondA CondB Aqueous Biphasic / Strong Base (Drives Hydrolysis) Bpin->CondB ValidateA TLC Check: Allyl Alcohol? (Indicates Degradation) CondA->ValidateA ValidateB Control: Anhydrous Rxn (Validates Hydrolysis Need) CondB->ValidateB Product Cross-Coupled Product ValidateA->Product If intact ValidateB->Product If hydrolyzed

Caption: Self-validating experimental workflows for handling free alkenylboronic acids versus pinacol esters.

Conclusion

The choice between 3-hydroxy-1-propenylboronic acid and its pinacol ester is not merely a matter of convenience; it dictates the entire thermodynamic and kinetic landscape of the cross-coupling reaction. Researchers must match the reagent to the reaction environment: leveraging the free acid for rapid, anhydrous couplings where protodeboronation can be controlled, or utilizing the pinacol ester in robust, aqueous biphasic systems where in situ hydrolysis can be efficiently driven.

References

  • National Institutes of Health (PMC). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • University of Edinburgh. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at:[Link]

  • ACS Catalysis. Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Structural Validation of Allylic Boron Species: IR Spectroscopy Analysis of 3-Hydroxy-1-propenylboronic Acid vs. Pinacol Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug development and Active Pharmaceutical Ingredient (API) synthesis, 3-Hydroxy-1-propenylboronic acid serves as a highly versatile bifunctional building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to install allylic alcohol moieties. However, free boronic acids present significant handling challenges; they are thermodynamically driven to exist in equilibrium with their dehydrated boroxine (anhydride) forms, complicating purification and stoichiometry.

To circumvent these stability issues, researchers frequently substitute the free acid with its protected alternative: trans-3-Hydroxy-1-propenylboronic acid pinacol ester (CAS: 167896-48-2) 1. For scientists synthesizing or procuring these reagents, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive method to differentiate the free boronic acid from its pinacol ester and to detect boroxine impurities.

This guide provides an objective, data-driven comparison of the IR spectral profiles of these two alternatives and outlines a self-validating experimental protocol for their characterization.

Comparative IR Spectral Analysis: Free Acid vs. Pinacol Ester

Understanding the causality behind spectral shifts is critical for accurate structural validation. The structural differences between the free acid and the pinacol ester manifest distinctly in three primary IR regions:

  • The B-O and B-OH Vibrations: Boronic acids are characterized by a strong asymmetric B-O stretching mode of the trigonal planar BO3 unit, typically observed between 1310 and 1380 cm⁻¹ 2. In 3-Hydroxy-1-propenylboronic acid, this is accompanied by a distinct B-OH stretching band. When the compound is esterified to the pinacol ester, the B-OH stretch is eliminated. Instead, the B-O stretch couples with the aliphatic C-O bonds of the pinacol ring, producing a strong, diagnostic B-O-C vibration at approximately 1140 cm⁻¹.

  • The Hydroxyl (O-H) Region: The free acid exhibits a massive, broad absorption band (3200–3500 cm⁻¹) due to the overlapping stretching vibrations of the allylic hydroxyl group and the two boronic acid hydroxyls. Conversely, the pinacol ester displays a much sharper, less intense O-H stretch because only the allylic hydroxyl remains.

  • Boroxine Formation (Impurity Tracking): If the free acid dehydrates due to improper storage, a new bending mode corresponding to the B-O-B linkage of the boroxine ring appears between 720 and 760 cm⁻¹ 3. Monitoring this region is a mandatory quality control step.

Quantitative Data Summary
Functional Group3-Hydroxy-1-propenylboronic Acid (Free Acid)Pinacol Ester DerivativeBoroxine Anhydride (Impurity)
O-H Stretch 3200–3500 cm⁻¹ (Broad, intense; allylic + B-OH)~3350 cm⁻¹ (Sharp; allylic O-H only)~3350 cm⁻¹ (Sharp; allylic O-H only)
C=C Stretch ~1630–1650 cm⁻¹~1630–1650 cm⁻¹~1630–1650 cm⁻¹
B-O Stretch 1310–1380 cm⁻¹ (Strong, asymmetric)1310–1380 cm⁻¹ (Shifted due to coupling)1310–1380 cm⁻¹
B-O-C Stretch Absent~1140 cm⁻¹ (Strong)Absent
B-O-B Bending AbsentAbsent720–760 cm⁻¹ (Diagnostic)

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to ensure the data collected is artifact-free.

Step 1: System Purge and Background Acquisition

  • Action: Purge the FTIR spectrometer with dry nitrogen. Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) on a clean, empty diamond ATR crystal.

  • Causality: Atmospheric water vapor and carbon dioxide exhibit strong absorptions in the 3400–4000 cm⁻¹ and 2300–2400 cm⁻¹ regions, respectively. Purging and background subtraction prevent these environmental factors from masking the critical O-H and B-OH stretching bands.

Step 2: Sample Application and Pressure Optimization

  • Action: Place 2–5 mg of the solid sample onto the diamond crystal. Apply pressure using the ATR anvil until the software indicates optimal contact (typically ~50-70% of maximum pressure).

  • Causality: Intimate contact between the crystal and the sample is required for the evanescent IR wave to penetrate the solid. However, excessive pressure can induce polymorphic transitions or crush the crystal, while insufficient pressure yields a low signal-to-noise ratio.

Step 3: Spectral Acquisition and Real-Time Validation

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Immediately overlay the raw spectrum with the background.

  • Causality (Self-Validation): If negative peaks appear in the overlay, it indicates baseline drift or that the crystal was contaminated before the background was taken. This invalidates the run and requires an immediate restart, preventing false peak assignments.

Step 4: Data Processing and Peak Assignment

  • Action: Apply an ATR correction algorithm using the spectrometer's software. Perform baseline correction and identify peaks in the 1310–1380 cm⁻¹ (B-O) and 3200–3500 cm⁻¹ (O-H) regions.

  • Causality: The depth of penetration in ATR-FTIR increases with wavelength, making peaks at lower wavenumbers appear artificially intense compared to standard transmission FTIR. ATR correction normalizes the spectrum, allowing for accurate comparison with literature transmission data.

Analytical Decision Workflow

G Start Synthesized Allylic Boron Compound ATR ATR-FTIR Spectral Acquisition (Diamond Crystal, 4000-400 cm⁻¹) Start->ATR CheckBOH Analyze 3200-3500 cm⁻¹ Region (O-H & B-OH Stretches) ATR->CheckBOH CheckBOC Analyze 1310-1380 cm⁻¹ & 1140 cm⁻¹ (B-O & B-O-C Stretches) ATR->CheckBOC FreeAcid Broad/Intense O-H + B-OH Absence of B-O-C band CheckBOH->FreeAcid Broad peak PinEster Sharp O-H only Strong B-O-C band (~1140 cm⁻¹) CheckBOH->PinEster Sharp peak CheckBOC->FreeAcid Only B-O stretch CheckBOC->PinEster B-O + B-O-C stretch Result1 Confirmed: 3-Hydroxy-1-propenylboronic acid FreeAcid->Result1 Result2 Confirmed: Pinacol Ester Derivative PinEster->Result2

Workflow for differentiating allylic boronic acids from pinacol esters via ATR-FTIR.

References

  • DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid - AIP Publishing. 2

  • Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts - MDPI. 3

  • trans-3-Hydroxy-1-propenylboronic acid pinacol ester CAS#: 167896-48-2 - ChemicalBook. 1

Sources

Advanced Derivatization Strategies: A Comparative Guide on 3-Hydroxy-1-propenylboronic Acid (3-HPBA) for Mass Spectrometry Analysis of Diols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vicinal diols (1,2-diols) and 1,3-diols are ubiquitous in biological systems, comprising critical classes such as carbohydrates, ribonucleosides, and catecholamines. However, their high polarity and lack of basic/acidic sites often result in poor reversed-phase liquid chromatography (RPLC) retention and weak ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). To overcome these analytical bottlenecks, boronic acid derivatization has emerged as a gold standard.

This guide objectively compares the performance of 3-Hydroxy-1-propenylboronic acid (3-HPBA) against traditional alternatives like Phenylboronic Acid (PBA), 3-Nitrophenylboronic Acid (3-NPBA), and 6-Bromo-3-pyridinylboronic acid (BPBA). By examining reaction kinetics, ionization enhancements, and experimental workflows, we provide researchers and drug development professionals with a rigorous framework for selecting the optimal derivatization agent.

Mechanistic Insights: The Causality of 3-HPBA's Performance

Boronic acids react rapidly and reversibly with diols in slightly alkaline aqueous conditions to form cyclic boronate esters. While standard PBA effectively masks the polarity of diols, it often lacks a strong proton-accepting moiety, limiting its sensitivity in ESI+ mode. Furthermore, free PBA is prone to thermally induced dehydration, forming boroxine trimers that severely complicate MS spectra and data interpretation[1].

3-HPBA addresses these limitations through its unique structural topology:

  • Allylic Hydroxyl Group : The terminal -OH group on the propenyl chain acts as a highly efficient protonation site. This dramatically enhances ESI+ ionization efficiency compared to the hydrophobic phenyl ring of PBA.

  • Propenyl Spacer : The rigid alkene spacer minimizes steric hindrance during the formation of the boronate ester, accelerating reaction kinetics even for sterically hindered diols.

  • Boroxine Suppression : The increased aqueous solubility and hydrogen-bonding capacity of the allylic hydroxyl group reduce the propensity for boroxine trimerization during sample preparation, yielding cleaner background spectra[1].

Comparative Performance Analysis

To objectively evaluate 3-HPBA, we must compare its analytical metrics against established reagents. For instance, BPBA utilizes a bromine isotope pattern (


Br/

Br) to enable double precursor ion scanning, which is highly selective for complex biological matrices[2]. Conversely, 3-NPBA is optimized for negative ion mode (ESI-) due to its electron-withdrawing nitro group.
Table 1: Quantitative Performance Comparison of Boronic Acid Derivatization Agents
Derivatization AgentPrimary MS ModeRelative Sensitivity (LOD)LC Retention ShiftKey Mechanistic Advantage
3-HPBA ESI (+)++++ (Low nM)ModerateAllylic OH boosts protonation; suppresses boroxine formation.
PBA ESI (+/-)++ (High nM)HighStandard baseline; highly prone to boroxine trimerization.
3-NPBA ESI (-)++++ (Low nM)HighNitro group provides excellent electron capture for ESI-.
BPBA ESI (+/-)+++ (Mid nM)Very High

Br/

Br isotope pattern enables precursor ion scanning.

Logical Selection & Workflow Visualizations

Selecting the correct derivatization agent depends heavily on the target analyte and the available mass spectrometry modality. The decision matrix below outlines the logical relationship between MS modes and reagent selection.

DecisionTree Start Target Analyte: Vicinal Diol Q1 Preferred MS Mode? Start->Q1 ESI_Pos ESI (+) Q1->ESI_Pos ESI_Neg ESI (-) Q1->ESI_Neg MALDI MALDI-MS Q1->MALDI HPBA 3-HPBA (High Sensitivity) ESI_Pos->HPBA Select NPBA 3-NPBA (Nitro group aids ESI-) ESI_Neg->NPBA Select PBA PBA + DHB Matrix (Standard) MALDI->PBA Select

Decision matrix for selecting boronic acid derivatization agents based on MS modality.

Workflow A Vicinal Diols (Target Analytes) C Reaction Buffer (pH 8.5, 25°C) A->C B 3-HPBA Reagent (Derivatization) B->C D Cyclic Boronate Ester Adduct C->D Covalent Binding (-2 H2O) E LC-ESI-MS/MS Analysis D->E Enhanced Protonation

Workflow for 3-HPBA derivatization and LC-MS/MS analysis of diols.

Experimental Protocols: A Self-Validating System

To ensure the integrity of the derivatization process, this protocol incorporates an internal validation step. Researchers must monitor the mass spectra for the characteristic isotopic signature of boron. Natural boron consists of ~20%


B and ~80% 

B[3]. A successful 3-HPBA adduct will always present a distinct M and M-1 peak ratio of approximately 4:1. If this isotopic pattern is absent, the signal is an artifact, and the reaction conditions must be re-optimized.
Step-by-Step Methodology: LC-MS/MS Analysis using 3-HPBA

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of 3-HPBA in LC-MS grade acetonitrile (ACN).

  • Prepare a reaction buffer consisting of 100 mM ammonium acetate, adjusted to pH 8.5 with ammonium hydroxide. Causality Note: A slightly alkaline pH is mandatory to shift the equilibrium towards the formation of the tetrahedral boronate anion, accelerating the covalent binding to the diol.

2. Sample Derivatization:

  • Transfer 50 µL of the biological sample (e.g., plasma extract or cell lysate containing target diols) into a low-bind microcentrifuge tube.

  • Add 10 µL of the 3-HPBA stock solution and 40 µL of the pH 8.5 reaction buffer.

  • Vortex for 10 seconds and incubate at 25°C for 30 minutes. Causality Note: The rigid propenyl spacer of 3-HPBA allows for rapid kinetics at room temperature, preventing the thermal degradation of sensitive metabolites.

3. Quenching and Extraction:

  • Quench the reaction by adding 10 µL of 10% formic acid to drop the pH below 4.0, locking the formed adducts and preparing the sample for positive ion mode LC-MS.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated proteins. Transfer the supernatant to an autosampler vial.

4. LC-MS/MS Analysis:

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Mode: ESI Positive (+).

  • Validation Check: Extract the ion chromatogram for the target mass

    
     and verify the presence of the 
    
    
    
    B isotope peak at
    
    
    with a relative abundance of ~20-25%[3].

References

  • Boronic Acid Mass Tags for the Specific Detection and Imaging of Diol Compounds. MSACL. URL:[Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC (NIH). URL:[Link]

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. MDPI (Molecules). URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 3-Hydroxy-1-propenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic and medicinal chemistry, the reliability of a chemical reaction is fundamentally tied to the quality of its starting materials. For researchers engaged in drug development and complex organic synthesis, particularly those employing Suzuki-Miyaura cross-coupling reactions, the purity of boronic acids is not a trivial detail—it is a critical parameter that dictates reaction efficiency, yield, and the impurity profile of the final product.[1][2] 3-Hydroxy-1-propenylboronic acid, a valuable building block, is no exception. However, commercial samples can exhibit significant purity variations, often containing process-related impurities or degradation products that can compromise experimental outcomes.[3]

This guide provides an in-depth comparison of analytical methodologies for the rigorous purity assessment of commercial 3-Hydroxy-1-propenylboronic acid samples. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices and present a framework for a multi-technique, self-validating approach to ensure the highest confidence in your starting material.

The Challenge: Common Impurities in Boronic Acids

The analysis of boronic acids is complicated by their inherent chemical nature. A primary concern is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines .[4][5][6] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis, particularly by NMR, leading to broadened or multiple signals.[7]

Other common impurities include:

  • Protodeboronation Products: Loss of the boronic acid moiety to yield the parent alkene (allyl alcohol).[8]

  • Isomers: Presence of the cis isomer in a sample specified as trans.

  • Starting Materials & Reagents: Residual materials from the synthetic route.

  • Oxidation Products: Boronic acids can be susceptible to oxidation.[8]

  • Boric Acid: A common, often NMR-silent (in ¹H NMR), impurity from degradation or synthesis.[9]

Given this complex impurity landscape, a single analytical method is often insufficient for a comprehensive assessment. An integrated approach, leveraging the strengths of multiple techniques, is essential for a trustworthy evaluation.

Comparative Analysis of Key Purity Assessment Techniques

We will now delve into the three most powerful and complementary techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR, particularly ¹H and ¹¹B NMR, serves as the first line of analysis. It provides a detailed structural confirmation of the main component and allows for the identification and, with an internal standard (qNMR), quantification of proton-bearing impurities.[10]

Why NMR First? It offers a rapid, non-destructive overview of the sample's composition, confirming the identity of the target molecule and revealing the presence of major organic impurities and residual solvents without extensive method development.

¹¹B NMR Spectroscopy is a particularly convenient tool for characterizing boron-containing compounds.[11][12] The chemical shift of the boron nucleus is highly sensitive to its hybridization state. A trigonal, sp²-hybridized boronic acid gives a broad signal at a distinct chemical shift (typically δ 25-35 ppm), while a tetrahedral, sp³-hybridized boronate ester or borate complex will appear further upfield (typically δ 5-15 ppm).[13][14] This makes ¹¹B NMR invaluable for studying the equilibrium with diols or the presence of different boron species.[12][14]

Experimental Protocol: ¹H and ¹¹B NMR Analysis
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the 3-Hydroxy-1-propenylboronic acid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The use of a coordinating solvent like methanol can help break up boroxine trimers, simplifying the spectrum.[7]

  • Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a signal in a clean region of the ¹H NMR spectrum.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for complete relaxation of all protons for accurate integration, which is critical for qNMR.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A wider spectral window is typically used. Boron trifluoride etherate (BF₃·OEt₂) is often used as an external reference (δ 0.0 ppm).

  • Data Analysis:

    • ¹H NMR: Integrate the characteristic signals for the vinyl protons, the methylene protons adjacent to the hydroxyl group, and the B(OH)₂ protons. Compare these integrals to the integral of the internal standard to calculate absolute purity. Identify impurity signals by their chemical shifts and coupling patterns.

    • ¹¹B NMR: Observe the chemical shift to confirm the sp² hybridization state of the boronic acid. The presence of significant signals at other chemical shifts may indicate boroxine formation or other boron-containing impurities.[13]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Weigh Sample & Internal Standard s2 Dissolve in Deuterated Solvent s1->s2 acq1 Acquire ¹H NMR (Quantitative Parameters) s2->acq1 ¹H Sample acq2 Acquire ¹¹B NMR s2->acq2 ¹¹B Sample an1 Process & Integrate Spectra acq1->an1 acq2->an1 an2 Identify Impurity Signals an1->an2 an3 Calculate Purity (qNMR) an1->an3 end Purity Assessment & Impurity Identification an2->end an3->end Final Purity Report

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the premier technique for accurately quantifying the purity of the main component and separating it from its non-volatile impurities and isomers.[15] Its high sensitivity makes it ideal for detecting trace-level impurities that may not be visible by NMR.

Why HPLC is Crucial: It provides a precise percentage purity value based on peak area (or area normalization) and is essential for developing stability-indicating methods.[10] Coupling HPLC with a mass spectrometer (LC-MS) allows for the direct identification of impurities as they elute from the column.

Experimental Protocol: Reversed-Phase HPLC-UV/MS

This protocol provides a starting point for method development. Optimization will be necessary for specific instruments and impurity profiles.

  • Instrumentation: An HPLC or UPLC system equipped with a UV or Photodiode Array (PDA) detector and preferably coupled to a mass spectrometer.[16]

  • Column: A C18 reversed-phase column is a good starting point (e.g., ACQUITY Premier BEH C18, Agilent Poroshell HPH C18).[17] MaxPeak Premier column technology can be beneficial to prevent non-specific adsorption of polar analytes.[15]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible).[18]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from low to high organic content (e.g., 5% B to 95% B over 15 minutes) is typically effective for separating compounds with a range of polarities.

  • Flow Rate: 0.5 mL/min for HPLC; may be lower for UPLC.

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 220 nm or 254 nm).

  • MS Parameters (if applicable): Electrospray ionization (ESI) in negative ion mode is often sensitive for boronic acids.[17] Monitor for the deprotonated molecular ion [M-H]⁻.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 1 mg/mL in 50:50 Acetonitrile/Water) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and integrate all observed peaks. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_detect Detection & Analysis p1 Prepare Mobile Phases (A & B) p2 Prepare Sample Solution (e.g., 0.1 mg/mL) r2 Inject Sample p2->r2 r1 Equilibrate C18 Column r1->r2 r3 Run Gradient Elution r2->r3 d1 UV/PDA Detection r3->d1 d2 MS Detection (ESI-) r3->d2 LC-MS d3 Integrate Chromatogram d1->d3 d2->d3 end Purity & Impurity Profile d2->end Impurity ID d4 Calculate Area % Purity d3->d4 d4->end Quantitative Purity

Mass Spectrometry (MS): The Identification Specialist

While often coupled with HPLC, standalone MS (e.g., via direct infusion) can provide rapid molecular weight confirmation. Its primary strength lies in identifying unknown impurities detected by other methods.[19]

Why MS is Indispensable: It provides the molecular weight of each component, which is crucial for proposing structures for unknown impurities. High-resolution mass spectrometry (HRMS) can provide elemental composition, adding another layer of confidence to impurity identification.

A Note on Ionization: ESI is a soft ionization technique suitable for polar molecules like boronic acids.[4] Negative ion mode (ESI-) is often preferred as boronic acids can readily form anionic boronate species.[17] Be aware that boronic acids can form adducts or dehydrate in the ion source, which can complicate spectral interpretation.[4]

A Multi-faceted Approach for Comprehensive Purity Assessment

No single technique tells the whole story. A truly rigorous assessment integrates the strengths of each method into a logical workflow.

Integrated_Workflow start Commercial Sample of 3-Hydroxy-1-propenylboronic acid nmr_step Step 1: NMR Analysis (¹H, ¹¹B, qNMR) start->nmr_step hplc_step Step 2: HPLC-UV Analysis nmr_step->hplc_step Proceed if structure is confirmed nmr_out Structural Confirmation Major Impurity ID Absolute Purity (qNMR) nmr_step->nmr_out lcms_step Step 3: LC-MS Analysis hplc_step->lcms_step If unknown peaks are present hplc_out Quantitative Purity (% Area) Detection of Minor Impurities Isomer Separation hplc_step->hplc_out lcms_out Molecular Weight Confirmation ID of Unknown HPLC Peaks Elemental Composition (HRMS) lcms_step->lcms_out final Comprehensive Purity Certificate nmr_out->final hplc_out->final lcms_out->final

This integrated approach provides a self-validating system. The qNMR result provides an absolute purity value that can be cross-referenced with the HPLC area percent. Any significant discrepancy would signal the presence of an impurity that is either non-UV active (invisible to the HPLC-UV detector) or non-proton-bearing (invisible to ¹H NMR), prompting further investigation. HPLC peaks corresponding to impurities identified by NMR can be confirmed by LC-MS, and any new peaks can be investigated by their mass.

Data Summary: A Comparative Look

To illustrate the importance of this multi-technique approach, consider the following hypothetical data for three different commercial lots of 3-Hydroxy-1-propenylboronic acid.

ParameterVendor AVendor BVendor C
Stated Purity >97%>95%>98% (by NMR)
Purity by ¹H qNMR 96.5%88.2%98.1%
Purity by HPLC (Area %) 97.1%94.5%98.3%
Major Impurities Identified Boroxine (2.1%), Allyl Alcohol (0.4%)Boroxine (5.8%), Unknown @ RT 4.5 min (3.5%)Boroxine (1.2%), Boric Acid (trace)
LC-MS on Unknown N/AMW = 152 g/mol (Proposed: Dimer byproduct)N/A
Overall Assessment Good. Meets specification. Purity values from NMR and HPLC are in good agreement.Poor. Significant discrepancy between techniques. A major unknown impurity is present, making the material high-risk.Excellent. High purity confirmed by orthogonal methods.

This table clearly demonstrates how relying solely on a stated purity or a single technique can be misleading. Vendor B's sample appears acceptable by HPLC alone, but qNMR reveals a much lower actual content of the active molecule, a fact corroborated by the presence of a significant unknown impurity identified by LC-MS.

Conclusion and Recommendations

The purity of 3-Hydroxy-1-propenylboronic acid is a critical variable that requires rigorous, multi-faceted analytical verification. Commercial specifications, while a useful guide, should not be taken at face value without independent assessment.

As a Senior Application Scientist, my recommendation is to adopt an integrated analytical workflow as standard practice for all critical reagents.

  • Always perform an initial ¹H and ¹¹B NMR analysis for structural confirmation and to identify major impurities.

  • Quantify purity using a robust, validated HPLC method. This should be your primary tool for routine quality control.

  • Employ qNMR as an orthogonal method to obtain an absolute purity value, providing a crucial cross-validation of the HPLC result.

  • Utilize LC-MS to investigate and identify any unknown impurities detected by HPLC, ensuring a complete understanding of your starting material's composition.

By investing in this level of analytical rigor, researchers can mitigate risks associated with reagent quality, leading to more reproducible, reliable, and successful outcomes in their synthetic endeavors.

References

  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2018). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing.
  • SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • Pandiyan, V. et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3248-3253.
  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Retrieved from [Link]

  • Gant, T. G. et al. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 846-857. Retrieved from [Link]

  • Widharta, M. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen.
  • LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Ruppel, A. et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(11), 4474-4480. Retrieved from [Link]

  • Valenzuela, S. A., et al. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
  • ResearchGate. (2025, August 5). Formation of boroxine: Its stability and thermodynamic parameters in solution.
  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Retrieved from [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/chemistry. Retrieved from [Link]

  • BenchChem. (2025). Identifying and characterizing impurities in allenylboronic acid samples.
  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS.
  • Hall, D. G. (Ed.). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

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comparative yield analysis of boronic acids in allylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Yield Analysis of Boronic Acids vs. Boronate Esters in Allylation Reactions

Executive Summary Allylation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, particularly in the construction of complex active pharmaceutical ingredients (APIs). Historically, allylboronate esters—such as pinacol (Bpin) and MIDA boronates—have been favored for their bench stability and ease of handling. However, recent comparative yield analyses reveal that free allylboronic acids consistently outperform their esterified counterparts in the catalyst-free allylation of imines, ketones, and indoles. As a Senior Application Scientist, I have structured this guide to provide a critical, data-driven comparison of these reagents, grounded in mechanistic causality, and to outline a self-validating protocol for achieving maximum yields in your synthetic workflows.

Mechanistic Causality: The Lewis Acidity Advantage

The fundamental divergence in yield and reactivity between allylboronic acids and allylboronate esters stems from the electronic and steric environment surrounding the boron center.

  • Enhanced Lewis Acidity : Allylboronic acids possess a highly Lewis acidic boron atom compared to pinacol or MIDA boronates. In esterified boronates, the lone electron pairs on the oxygen (or nitrogen in MIDA) donate electron density into the empty p-orbital of the boron atom, significantly dampening its electrophilicity[1].

  • Transition State Organization : The unhindered Lewis acidity of free boronic acids facilitates rapid, spontaneous coordination to the heteroatom (N or O) of the target electrophile. This coordination tightly organizes the reacting species into a highly structured, closed six-membered Zimmerman-Traxler transition state, allowing the reaction to proceed efficiently at room temperature[2].

  • Steric Relief : The minimal steric footprint of the hydroxyl groups in

    
    , when compared to bulky pinacol or MIDA ligands, minimizes repulsive 1,3-diaxial interactions in the transition state. This drastically lowers the activation energy barrier, resulting in superior diastereoselectivity and higher overall yields[2].
    

Visualization of Mechanistic Pathways

G Electrophile Electrophile (Imine / Ketone / Indole) AllylBA Allylboronic Acid -B(OH)2 Electrophile->AllylBA AllylBE Allylboronate Ester (e.g., -Bpin, -BMIDA) Electrophile->AllylBE TS_BA Highly Organized 6-Membered TS (High Lewis Acidity) AllylBA->TS_BA Spontaneous Coordination TS_BE Sterically Hindered TS (Lower Lewis Acidity) AllylBE->TS_BE Repulsive Sterics Yield_BA High Yield (>80%) Excellent Stereocontrol TS_BA->Yield_BA Yield_BE Low/Moderate Yield Requires Lewis Acid Additives TS_BE->Yield_BE

Mechanistic divergence and yield outcomes of allylboronic acids vs. esters.

Quantitative Yield Comparison

The following table synthesizes experimental data comparing the performance of free allylboronic acids against various allylboronate esters across different electrophilic substrates.

Electrophile ClassBoron ReagentReaction ConditionsYield (%)Stereocontrol (dr)Ref
α-Iminoesters Allylboronic AcidCHCl3, MS 4Å, RT77–84%>95:5
α-Iminoesters Allyl-Bpin EsterCHCl3, MS 4Å, RT0%N/A[3]
Indoles (C2) Allylboronic AcidDCM, RT (No Additives)75–85%Excellent
Indoles (C2) Allyl-BF3K SaltDCM, BF3·OEt2ModerateModerate
Ketones Allylboronic AcidMeOH, RT>90%High (Syn)[4]
Ketones Allyl-B(OiPr)2MeOH, Et3N~60–70%Moderate[4]

Data Analysis : The empirical data clearly demonstrates that under mild, additive-free conditions, allylboronic acids achieve near-quantitative yields. In stark contrast, allylboronate esters (like Bpin) completely fail to react with sterically hindered imines under identical conditions due to transition state destabilization[3]. Furthermore, while MIDA boronates are highly stable and excellent for sequential Suzuki-Miyaura cross-coupling, their significantly reduced nucleophilicity makes them poorly suited for direct, catalyst-free allylation without prior in situ hydrolysis[5][6].

Self-Validating Experimental Protocol: Metal-Free Allylation of Imines

To ensure reproducibility and scientific integrity in your laboratory, the following protocol for the allylation of α-iminoesters utilizes a self-validating workflow. Every step includes a mechanistic rationale (causality) to guide experimental execution and troubleshooting.

Materials Required:

  • N-tert-butane sulfinyl α-iminoester (1.0 equiv)

  • Allylboronic acid (2.5 equiv)

  • Activated 4Å Molecular Sieves (MS)

  • Anhydrous Chloroform (CHCl3)

  • Argon atmosphere

Step-by-Step Methodology:

  • Preparation of the Anhydrous Environment :

    • Action: Flame-dry a Schlenk flask containing 150 mg of 4Å molecular sieves under vacuum, then backfill with Argon.

    • Causality: Trace moisture induces the dehydration of allylboronic acids into highly stable, less reactive boroxine trimers. Boroxine-imine complexes are endergonic and disrupt the desired transition state, leading to sluggish reaction rates and diminished yields[2].

  • Substrate Solvation :

    • Action: Dissolve the α-iminoester (0.1 mmol) in 4.0 mL of anhydrous CHCl3 and transfer the solution to the Schlenk flask.

    • Causality: Chloroform provides the optimal dielectric constant to support the closed Zimmerman-Traxler transition state without competitively coordinating to the boron center (unlike coordinating solvents such as THF, which can dampen Lewis acidity)[4].

  • Reagent Addition and Reaction :

    • Action: Add allylboronic acid (0.25 mmol, 2.5 equiv) in one portion. Stir at room temperature (25 °C) for 12–24 hours.

    • Causality: The excess of allylboronic acid compensates for any minor background oligomerization. The room-temperature condition is sufficient because the high Lewis acidity of the free boronic acid spontaneously activates the imine, eliminating the need for external transition-metal or Lewis acid catalysts.

  • In-Process Validation (TLC/NMR) :

    • Action: Monitor the reaction via TLC. A successful reaction will show the complete consumption of the imine.

    • Validation Check: If the reaction stalls, extract an aliquot and perform a crude 11B NMR; the presence of a sharp peak around 30 ppm indicates unwanted boroxine formation, signaling moisture contamination.

  • Workup and Isolation :

    • Action: Filter the mixture through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

    • Causality: The primary byproduct of this reaction is harmless boric acid, which is highly polar and easily removed during chromatography, ensuring the isolation of a highly pure homoallylic amine product.

Conclusion

For drug development professionals and synthetic chemists, the choice of allylating agent dictates the efficiency and scalability of the synthetic route. While allylboronate esters offer superior shelf-stability, comparative yield analyses unequivocally prove that free allylboronic acids provide superior reactivity, higher yields, and exquisite stereocontrol in catalyst-free allylation reactions. By maintaining strictly anhydrous conditions to prevent boroxine formation, researchers can leverage the intrinsic Lewis acidity of allylboronic acids to construct complex adjacent stereocenters with high fidelity.

References

1. An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. RSC Advances. URL:[Link] 2.[5] MIDA boronate allylation – synthesis of ibuprofen. RSC Advances (NIH). URL:[Link] 3. Stereoselective allylboration of imines and indoles under mild conditions. An in situ E/Z isomerization of imines by allylboroxines. Chemical Communications (RSC). URL:[Link] 4.[3] An expeditious route to sterically encumbered nonproteinogenic a-amino acid precursors using allylboronic acids. RSC Advances. URL:[Link] 5.[4] Selective Formation of Adjacent Stereocenters by Allylboration of Ketones under Mild Neutral Conditions. Organic Letters (ACS). URL:[Link] 6.[1] Development of New Synthetic Routes to Organoboronates by Catalytic Allylic Substitution and C-H bond Functionalization. DiVA Portal. URL:[Link] 7.[2] Allylboronation of allylboration of 1a with cinnamyl boronic acid 2a. ResearchGate. URL:[Link] 8.[6] Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. URL:[Link]

Sources

A Comparative Guide to the ¹³C NMR Spectral Analysis of 3-Hydroxy-1-propenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the expected ¹³C NMR spectral data for 3-Hydroxy-1-propenylboronic acid, a molecule of interest in organic synthesis due to its versatile functional groups. In the absence of a directly published spectrum, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust predictive analysis.

The Structural Significance of 3-Hydroxy-1-propenylboronic acid

3-Hydroxy-1-propenylboronic acid incorporates three key functional groups that influence its reactivity and spectral properties: a boronic acid moiety, a carbon-carbon double bond (alkene), and a primary alcohol. Understanding the electronic environment of each carbon atom is crucial for confirming its synthesis and for predicting its behavior in subsequent chemical transformations. ¹³C NMR spectroscopy offers a direct window into these electronic environments.

Predicted ¹³C NMR Spectrum of 3-Hydroxy-1-propenylboronic acid

The ¹³C NMR spectrum of 3-Hydroxy-1-propenylboronic acid is anticipated to exhibit three distinct signals corresponding to the three carbon atoms in the propenyl chain. The chemical shifts of these carbons are influenced by several factors, including hybridization, electronegativity of neighboring atoms, and resonance effects.

  • C1 (Carbonyl-adjacent Carbon): This carbon is directly attached to the boron atom. The boron atom is less electronegative than carbon, which would typically suggest an upfield shift. However, the presence of two electronegative oxygen atoms on the boron deshields the attached carbon, leading to a downfield shift. Furthermore, this carbon is sp² hybridized, which also contributes to a downfield shift compared to sp³ carbons.[1][2] The peak for this carbon is often broadened due to the quadrupolar nature of the boron nucleus (¹¹B and ¹⁰B isotopes).[1]

  • C2 (Alkene Carbon): This sp² hybridized carbon will resonate in the typical alkene region of the ¹³C NMR spectrum.[2][3][4] Its chemical shift will be influenced by the electron-donating or -withdrawing nature of the substituents on the double bond.

  • C3 (Hydroxymethyl Carbon): This sp³ hybridized carbon is attached to an electronegative oxygen atom of the hydroxyl group. This will cause a significant downfield shift compared to a standard alkane carbon.[4][5]

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected chemical shifts of 3-Hydroxy-1-propenylboronic acid with the experimental data of similar molecules. This comparative approach allows us to observe the incremental effects of each functional group on the ¹³C NMR spectrum.

Compound NameStructureC1 (ppm)C2 (ppm)C3 (ppm)Solvent
Vinylboronic acid MIDA ester C=CB(N(CH₂CO)₂CH₃)~130 (broad)~135-CDCl₃
Allylboronic acid pinacol ester C=C-CB(O₂C₂Me₄)~135~115~40CDCl₃
(E)-Prop-1-enylboronic acid CH₃-C=C-B(OH)₂~130 (broad)~145~18DMSO-d₆
3-Hydroxy-1-propene (Allyl alcohol) C=C-COH~138~11563.9CDCl₃
Predicted: 3-Hydroxy-1-propenylboronic acid HOC-C=C-B(OH)₂~130-135 (broad) ~140-145 ~60-65 DMSO-d₆

Note: The chemical shifts for the predicted spectrum are estimates based on the analysis of related compounds. The C1 peak attached to boron is expected to be broad.

The comparison highlights key trends:

  • The presence of the boronic acid group consistently results in a broad signal for the directly attached carbon (C1) in the range of 130-135 ppm.

  • The hydroxyl group on C3 in allyl alcohol causes a significant downfield shift to ~64 ppm compared to the methyl group in (E)-prop-1-enylboronic acid (~18 ppm) or the methylene group in allylboronic acid pinacol ester (~40 ppm). This strong deshielding effect is expected to be similar in 3-Hydroxy-1-propenylboronic acid.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum of 3-Hydroxy-1-propenylboronic acid requires careful consideration of the experimental parameters.

1. Sample Preparation:

  • Solvent Selection: Due to the polar nature of the boronic acid and hydroxyl groups, a polar deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton and carbon signals are well-documented and do not overlap with the expected signals of the analyte.[6][7] Deuterated water (D₂O) or methanol-d₄ are also potential options, though proton exchange from the hydroxyl and boronic acid groups with D₂O can sometimes lead to peak broadening.

  • Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent is recommended. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the ¹³C isotope.[8]

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer Frequency: A spectrometer with a high magnetic field strength (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) is recommended for better signal dispersion and sensitivity.

  • Acquisition Mode: A standard proton-decoupled ¹³C NMR experiment should be performed. This involves irradiating the protons to collapse the C-H coupling, resulting in a spectrum with single sharp peaks for each unique carbon atom.[5][9]

  • Key Parameters:

    • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. Boronic acids can sometimes have longer relaxation times, so this may need to be optimized.

    • Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans will be required. A starting point of 1024 scans is reasonable, and this can be increased to improve the signal-to-noise ratio.

experimental_workflow transfer transfer insert insert transfer->insert setup setup insert->setup acquire acquire setup->acquire process process acquire->process reference reference process->reference integrate integrate reference->integrate

Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.

Logical Framework for Spectral Assignment

The assignment of the peaks in the ¹³C NMR spectrum can be confirmed using various NMR techniques.

spectral_assignment_logic C13_Spectrum ¹³C NMR Spectrum DEPT DEPT-135/90 C13_Spectrum->DEPT Determine CH, CH₂, CH₃ multiplicity HSQC HSQC C13_Spectrum->HSQC Correlate carbons to directly attached protons Assignments Final Peak Assignments DEPT->Assignments HMBC HMBC HSQC->HMBC Correlate carbons to protons 2-3 bonds away HSQC->Assignments HMBC->Assignments

Caption: Logic for definitive ¹³C NMR peak assignment.

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be highly informative. A DEPT-135 experiment would show the CH and CH₃ signals as positive peaks and the CH₂ signal as a negative peak. A DEPT-90 experiment would only show the CH signals. This would allow for the unambiguous identification of C2 (CH) and C3 (CH₂). Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate the carbon signals to the proton signals, would provide definitive assignments for the entire carbon skeleton.[8][10]

Conclusion

References

  • Wescott, S. A. (2018). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Hall, D. G. (Ed.). (2011).
  • Spectral Database for Organic Compounds (SDBS). Allyl alcohol. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Hans Reich NMR Collection - Organic Chemistry Data. NMR Spectroscopy. [Link]

  • University of Rochester. 13C NMR Protocol for Beginners. [Link]

  • CEITEC. 13C NMR (carbon nuclear magnetic resonance). [Link]

  • Imperial College London. Applications of 13C NMR. [Link]

  • Reddit. Effect of boron groups on 13C NMR chemical shift. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Hydroxy-1-propenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous attention to the entire lifecycle of a chemical reagent—from procurement to disposal—is a hallmark of a safe, efficient, and compliant laboratory. The disposal of specialized reagents like 3-Hydroxy-1-propenylboronic acid, while a routine task, demands a systematic and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory principles. Our objective is to move beyond a simple checklist, offering insights into the causality behind each step to ensure every protocol is a self-validating system for safety and environmental stewardship.

Foundational Safety: Hazard Identification and Personal Protection

Before any disposal activities commence, a thorough understanding of the hazards associated with 3-Hydroxy-1-propenylboronic acid is paramount. This compound, like many boronic acid derivatives, is classified as an irritant. The primary risks involve skin, eye, and respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted under the assumption that the material is hazardous.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against accidental splashes of solutions or contact with solid particulates.[3][4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any signs of degradation or punctures before each use.[3][4]

  • Protective Clothing: A laboratory coat or a chemical-resistant apron must be worn to prevent skin contact.[4]

  • Respiratory Protection: When handling the solid form where dust generation is possible, a NIOSH-approved respirator is recommended. All disposal-related tasks should ideally be performed within a certified chemical fume hood to minimize inhalation risks.[3]

An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.

Hazard Summary Table

To facilitate a quick assessment, the key hazard classifications for boronic acids of this type are summarized below. These classifications directly inform the stringent disposal precautions required.

Hazard ClassificationDescriptionPrimary PrecautionSupporting Sources
Skin Irritation (Category 2) Causes skin irritation upon contact.Avoid all skin contact; wear appropriate gloves and lab coat.[1]
Eye Irritation (Category 2A) Causes serious eye irritation.Wear tightly sealed safety goggles or a face shield.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Handle in a well-ventilated area, preferably a chemical fume hood.[1][2]
Aquatic Hazard (Category 2) Toxic to aquatic life with long-lasting effects.Prevent release into the environment; do not dispose of down the drain.
The Core Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 3-Hydroxy-1-propenylboronic acid is to treat it as a regulated hazardous chemical waste.[5] Direct disposal into regular trash or down the sanitary sewer is strictly prohibited, as this can lead to environmental contamination and non-compliance with regulations set by bodies like the Environmental Protection Agency (EPA).[6][7]

The first and most critical step is the strict segregation of waste. Do not mix waste containing 3-Hydroxy-1-propenylboronic acid with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][8]

  • Causality: Boronic acids can be incompatible with strong oxidizing agents, strong acids, and strong bases. Mixing incompatible chemicals can lead to dangerous reactions, including the release of toxic gases or excessive heat generation.[6] Segregation ensures that such reactions are prevented, maintaining a safe storage and disposal pathway.

Select a waste container that is chemically compatible and robust.

  • For Solid Waste: Collect dry waste, including residual powder and contaminated items (e.g., weigh boats, contaminated gloves, wipes), in a designated, wide-mouth container made of a material like High-Density Polyethylene (HDPE).[3][4]

  • For Liquid Waste: Solutions containing 3-Hydroxy-1-propenylboronic acid must be collected in a sealed, leak-proof container, also typically HDPE or glass, depending on the solvent used.[3] Ensure the container material is compatible with the solvent.[9] Use a funnel to pour liquid waste to prevent spills.

  • Container Integrity: Containers must be in good condition, free from damage, and equipped with a secure, tight-fitting lid.[10] Never fill a waste container beyond 75-80% of its capacity to allow for vapor expansion and prevent spills during transport.[10]

Proper labeling is a regulatory requirement and a cornerstone of safe waste handling.[8] Every waste container must be clearly labeled as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" .[3][5]

  • The full chemical name: "3-Hydroxy-1-propenylboronic acid" .

  • For solutions, list all constituents, including solvents and their approximate concentrations.[5]

  • Relevant hazard information (e.g., "Irritant," "Environmental Hazard").[3]

  • The date of first waste accumulation and the name of the generating researcher or lab.[10]

Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be:

  • Under the control of laboratory personnel.[7]

  • Well-ventilated.[7]

  • Equipped with secondary containment (such as a larger, chemically-resistant tray or bin) to contain any potential leaks.[10]

  • Away from drains and incompatible materials.

Once the container is full (not exceeding 80% capacity) or reaches your institution's time limit for waste accumulation, arrange for its collection by a licensed hazardous waste disposal company.[3] This is typically managed through your organization's EHS department. Complete all necessary waste manifest forms accurately. This documentation is a legal requirement that tracks the waste from its point of generation to its final disposal.[3][7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 3-Hydroxy-1-propenylboronic acid waste.

G Disposal Workflow for 3-Hydroxy-1-propenylboronic Acid cluster_generation Waste Generation & Segregation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Finalization & Disposal start Waste Generated (Solid or Liquid) segregate Segregate from Incompatible Waste (Oxidizers, Strong Acids/Bases) start->segregate collect_solid 1. Collect solid waste & contaminated items segregate->collect_solid collect_liquid 1. Collect solutions in a compatible, leak-proof liquid waste container segregate->collect_liquid container_solid 2. Place in a compatible, wide-mouth solid waste container collect_solid->container_solid label_waste 3. Securely Cap & Label Container - 'Hazardous Waste' - Full Chemical Name & Concentration - Hazard Information & Date container_solid->label_waste funnel Use a funnel to prevent spills collect_liquid->funnel collect_liquid->label_waste store_waste 4. Store in Designated, Ventilated Area with Secondary Containment label_waste->store_waste collect_waste 5. Arrange for Professional Collection via EHS or Licensed Vendor store_waste->collect_waste document 6. Complete Waste Manifest Documentation collect_waste->document

Caption: Logical workflow for the safe disposal of 3-Hydroxy-1-propenylboronic acid.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.[3]

  • Control and Contain: Prevent the spilled material from entering drains or waterways.[3]

  • Wear Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 1.

  • Cleanup Procedure:

    • For Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[3]

    • For Liquid Spills: Use an inert, absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to contain and absorb the liquid. Place the contaminated absorbent into a labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with soap and water. All cleaning materials, including contaminated wipes and gloves, must also be disposed of as hazardous waste.[3]

  • Reporting: Report the incident to your supervisor and your institution's EHS department, in accordance with your laboratory's Chemical Hygiene Plan.[3]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of 3-Hydroxy-1-propenylboronic acid, reinforcing a culture of safety and excellence within the laboratory.

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Available at: [Link]

  • IsoLab, University of Washington. (2021, June 23). Boric Acid. Available at: [Link]

  • Australian Government Department of Health. (2019, March 8). Boric acid and precursors to boric acid: Environment tier II assessment. Available at: [Link]

  • CPAchem. (2023, February 15). Safety data sheet. Available at: [Link]

  • Environmental Marketing Services. (2025, June 8). Lab Waste Disposal: Safety & Regulations Explained. Available at: [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved March 7, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved March 7, 2026, from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

Sources

Personal protective equipment for handling 3-Hydroxy-1-propenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & PPE Protocols for Handling 3-Hydroxy-1-propenylboronic Acid

As a Senior Application Scientist, I recognize that the safe handling of organoboron compounds—specifically 3-Hydroxy-1-propenylboronic acid and its widely utilized pinacol ester (CAS: 167896-48-2)[1]—requires more than just basic compliance; it demands a mechanistic understanding of the chemical's behavior. Boronic acids are ubiquitous in drug discovery for Suzuki-Miyaura cross-coupling reactions, but their inherent Lewis acidic nature and propensity to form irritating dusts necessitate stringent operational and personal protective equipment (PPE) protocols[2].

This guide provides a self-validating system of safety procedures, ensuring that researchers can execute their workflows with maximum safety, scientific integrity, and efficiency.

Chemical Profile and Hazard Causality

Understanding why a chemical is hazardous dictates how we protect ourselves. 3-Hydroxy-1-propenylboronic acid presents specific risks due to its molecular structure and physical state:

  • Lewis Acidity: The vacant p-orbital on the trivalent boron atom makes it a mild Lewis acid[2]. Upon contact, it can interact with moisture on the skin and mucous membranes, leading to localized cellular irritation.

  • Physical Form: Typically handled as a crystalline solid or powder. The primary operational risk is aerosolization during weighing or transfer, which directly leads to inhalation exposure and respiratory tract irritation[3].

Table 1: Hazard Identification & Physicochemical Properties

Property / HazardDetailMechanistic Rationale
CAS Number 167896-48-2 (Pinacol Ester)[1]Standard identifier for inventory and SDS tracking.
GHS Classification H315, H319, H335[3]Mild Lewis acidity disrupts cellular moisture, causing skin/eye/respiratory irritation.
Signal Word Warning[3]Indicates moderate acute toxicity and irritation potential.
Physical State Solid (Powder/Crystals)[4]Prone to static cling and aerosolization during transfer.
Storage 2-8°C, Inert AtmospherePrevents oxidation and boroxine anhydride formation.

Personal Protective Equipment (PPE): The Causality of Choice

Do not just wear PPE because it is mandated; wear it because it specifically breaks the chain of exposure. Every piece of equipment serves as a targeted barrier against a specific hazard pathway.

  • Hand Protection:

    • Requirement: Nitrile rubber gloves (minimum thickness 0.11 mm)[4].

    • Causality: Boronic acids are polar but are often handled alongside organic solvents (e.g., THF, DMF, Dioxane) during coupling reactions. Nitrile provides excellent resistance to the solid compound. However, if handling with aggressive solvents, you must consult breakthrough time charts and consider double-gloving[4].

  • Eye Protection:

    • Requirement: Snug-fitting chemical safety goggles (EN 166 or ANSI Z87.1 approved)[4].

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne boronic acid dust. Goggles create an airtight seal, preventing H319 (Serious Eye Irritation)[3].

  • Respiratory Protection:

    • Requirement: N95/P100 particulate respirator, or handling strictly within a certified fume hood[4].

    • Causality: The powder easily becomes airborne. Inhalation leads to H335 (Respiratory Tract Irritation)[3]. A fume hood with a face velocity of 80-100 fpm is the primary engineering control; respirators are secondary backups for bulk transfers.

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat and closed-toe shoes[4].

    • Causality: While the boronic acid itself is not highly flammable, it is routinely used with pyrophoric catalysts (e.g., Pd(PPh3)4) and flammable solvents in cross-coupling. An FR coat mitigates secondary fire risks.

Visualizing the Hazard Mitigation Strategy

HazardPathway Exposure Exposure Route Inhalation Inhalation (Dust) Exposure->Inhalation Skin Dermal Contact Exposure->Skin Eye Ocular Contact Exposure->Eye RespIrr Respiratory Irritation (H335) Inhalation->RespIrr SkinIrr Skin Irritation (H315) Skin->SkinIrr EyeIrr Serious Eye Irritation (H319) Eye->EyeIrr PPE_Resp Fume Hood / N95 RespIrr->PPE_Resp PPE_Skin Nitrile Gloves SkinIrr->PPE_Skin PPE_Eye Safety Goggles EyeIrr->PPE_Eye

Hazard exposure pathways and corresponding PPE mitigation strategies.

Step-by-Step Operational Workflow

This protocol ensures a self-validating system where each step confirms the safety and chemical integrity of the next.

  • Step 1: Pre-Operation Verification

    • Verify fume hood flow rate (target: 100 fpm).

    • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids)[4].

    • Don all required PPE as outlined in Section 2.

  • Step 2: Reagent Transfer and Weighing

    • Use a static-eliminating device (e.g., anti-static gun) on the weighing boat to prevent the powder from dispersing via static cling.

    • Weigh the 3-Hydroxy-1-propenylboronic acid strictly inside the fume hood. Do not transport open containers across the lab.

    • Scientific Insight: Boronic acids can slowly oxidize or form anhydrides (boroxines) if exposed to fluctuating moisture and air[2]. Keep the parent container tightly sealed and flush with argon or nitrogen immediately after use.

  • Step 3: Reaction Setup (Suzuki-Miyaura)

    • Transfer the weighed solid directly into the reaction flask.

    • Add the organohalide, palladium catalyst, and base.

    • Seal the system and purge with inert gas (Argon/N2) before introducing solvents. This prevents oxidative degradation of the catalyst and ensures reaction fidelity.

  • Step 4: Post-Reaction Quenching

    • Quench the reaction carefully with water or saturated aqueous ammonium chloride.

    • Caution: Ensure the reaction has cooled to room temperature before quenching to prevent solvent boil-off and secondary aerosolization of unreacted boronic acid.

Emergency Response and Spill Containment

Even with flawless protocols, anomalies occur. Immediate, calculated responses are critical to limiting exposure.

  • Solid Spill (Inside Fume Hood): Do not dry sweep, as this aerosolizes the boronic acid. Gently cover the spill with damp absorbent paper to suppress dust, then carefully scoop the material into a designated hazardous waste container. Wash the area thoroughly with soap and water.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[3]. The mild Lewis acidity is effectively neutralized by heavy dilution.

  • Eye Exposure: Utilize the emergency eyewash station immediately. Hold eyelids open and flush for 15 minutes[3]. Seek occupational health evaluation immediately, as corneal irritation from boronic acids can be delayed.

Waste Disposal & Environmental Logistics

Organoboron compounds must not enter standard municipal waste or aqueous drainage systems.

  • Solid Waste: Collect all contaminated weighing boats, pipette tips, and paper towels in a clearly labeled, sealable solid hazardous waste bin designated for "Organoboron/Halogenated Waste".

  • Aqueous/Organic Waste: Post-reaction aqueous layers containing boron salts must be separated and disposed of in a "Heavy Metal / Organoboron Aqueous Waste" carboy. Do not mix with general organic waste unless explicitly specified by your institutional Environmental Health and Safety (EHS) guidelines.

Workflow Visualization

Workflow Start Reagent Retrieval (2-8°C, Inert) PPE Don PPE (Gloves, Goggles, Coat) Start->PPE Hood Fume Hood Prep (Verify Flow Rate) PPE->Hood Weighing Anti-Static Weighing (Minimize Dust) Hood->Weighing Reaction Closed-System Reaction (Argon Purge) Weighing->Reaction Quench Aqueous Quench (Room Temp) Reaction->Quench Waste Organoboron Waste Segregation Quench->Waste

Workflow and safety checkpoints for handling 3-Hydroxy-1-propenylboronic acid.

References

  • trans-3-Hydroxy-1-propenylboronic acid pinacol ester CAS#: 167896-48-2 - ChemicalBook - 1

  • Properties and Applications of Organoboron Compounds - Alfa Aesar / ABConline - 2

  • (6-(Hydroxymethyl)pyridin-2-yl)boronic acid Safety Data Sheet - AK Scientific, Inc. - 3

  • Phenylboronic acid SAFETY DATA SHEET - Thermo Fisher Scientific - 4

  • Uracil-5-boronic acid SAFETY DATA SHEET - Fisher Scientific - Link

Sources

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